molecular formula C9H8N2S B1288845 4-(1,3-Thiazol-4-yl)aniline CAS No. 60759-10-6

4-(1,3-Thiazol-4-yl)aniline

Número de catálogo: B1288845
Número CAS: 60759-10-6
Peso molecular: 176.24 g/mol
Clave InChI: SDJUCFDTGVONMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1,3-Thiazol-4-yl)aniline is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(1,3-thiazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJUCFDTGVONMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618156
Record name 4-(1,3-Thiazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60759-10-6
Record name 4-(1,3-Thiazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1,3-Thiazol-4-yl)aniline: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1,3-Thiazol-4-yl)aniline is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities. The document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the molecule's potential as a scaffold for novel therapeutic agents.

Chemical Structure and Identification

This compound is characterized by an aniline ring substituted at the para-position with a 4-yl-thiazole ring.

Systematic Name: this compound Molecular Formula: C₉H₈N₂S[1][2] Molecular Weight: 176.24 g/mol [1][2] CAS Number: 60759-10-6[1]

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Physical State Solid[3][4]
Melting Point 114 °C[5][6]
Boiling Point 386.4 ± 25.0 °C (Predicted)[7]
Density 1.261 ± 0.06 g/cm³ (Predicted)[7]
pKa 3.70 ± 0.10 (Predicted)[7]
Water Solubility Immiscible[8]
LogP 1.96 (Predicted for 4-Ethylaniline)[8]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and thiazole rings, as well as the amine protons. The protons on the aniline ring will likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The thiazole ring protons will present as two singlets. The amine protons will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating amino group and the heteroatoms in the thiazole ring. Based on data for similar aniline derivatives, the carbon attached to the nitrogen is expected to be shielded, while the ortho and para carbons will also show shielding effects due to resonance.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400–3250N-H StretchPrimary Amine
3100–3000C-H StretchAromatic
1650–1580N-H BendPrimary Amine
1600–1475C=C and C=N StretchAromatic/Thiazole Ring
1335–1250C-N StretchAromatic Amine
~830C-H Out-of-plane Bend1,4-disubstituted benzene
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern will likely involve characteristic losses from both the aniline and thiazole rings. Common fragmentation pathways for anilines include the loss of HCN, while thiazoles can undergo ring cleavage.[10][11][12]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis. One potential pathway involves the reaction of a thioamide with an α-haloketone.

A common starting material for the aniline portion is 4-bromoaniline, which can be protected before undergoing coupling reactions.[9]

General Synthetic Workflow:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Thiazole Ring Formation cluster_3 Final Product 4-Aminoacetophenone 4-Aminoacetophenone α-Haloketone α-Haloketone 4-Aminoacetophenone->α-Haloketone Halogenation Thioamide precursor Thioamide precursor Cyclization Reaction Cyclization Reaction Thioamide precursor->Cyclization Reaction α-Haloketone->Cyclization Reaction Hantzsch Synthesis This compound This compound Cyclization Reaction->this compound

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The thiazole moiety is a prominent scaffold in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[13] Derivatives of this compound are of particular interest as potential kinase inhibitors.

Kinase Inhibition

Thiazole-based compounds have been identified as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

  • p38 MAP Kinase: A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have demonstrated potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[14]

  • KDR (VEGFR-2) Kinase: N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been developed as potent inhibitors of KDR, a key mediator of angiogenesis.[15]

  • Cyclin-Dependent Kinases (CDK4/6): The 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold has been identified as a potent and selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[16]

Signaling Pathway Context:

Kinase_Inhibition_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2/KDR) Ligand->Receptor Binds Downstream Downstream Signaling (e.g., p38 MAP Kinase) Receptor->Downstream Activates CellCycle Cell Cycle Progression (e.g., CDK4/6) Downstream->CellCycle Regulates Proliferation Cell Proliferation, Angiogenesis CellCycle->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->Receptor Inhibits Inhibitor->Downstream Inhibits Inhibitor->CellCycle Inhibits

Caption: Potential points of intervention for thiazole-based kinase inhibitors in cellular signaling.

Antimicrobial Activity

Thiazole and thiazolidinone derivatives have been extensively studied for their antimicrobial properties against a broad spectrum of bacteria and fungi.[17][18][19][20][21][22] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. While specific studies on this compound are limited, its structural similarity to other bioactive thiazoles suggests potential for antimicrobial activity.

Experimental Protocols

The following are generalized protocols for assays relevant to the potential biological activities of this compound and its derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Workflow:

Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Add Kinase, Substrate, and Test Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Controlled Temperature C->D E Stop Reaction D->E F Quantify Kinase Activity (e.g., Luminescence, Fluorescence) E->F G Calculate % Inhibition and IC₅₀ F->G

Caption: General workflow for an in vitro kinase inhibition assay.[15]

Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate (e.g., a peptide or protein), ATP, and the test compound (this compound) at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and different concentrations of the test compound in an appropriate reaction buffer.

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence, fluorescence, or radioactivity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.[1][15]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

  • Serial Dilution: Perform serial dilutions of the test compound in a liquid growth medium in a microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Observation: Determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no growth is observed.[23][24]

Conclusion

This compound is a molecule with significant potential, primarily as a scaffold for the development of novel kinase inhibitors for therapeutic applications in oncology and inflammatory diseases. Its structural features also suggest possible utility in the development of new antimicrobial agents. This technical guide has summarized the current knowledge on its structure, properties, and synthesis, and has provided a framework for its further investigation. Future research should focus on obtaining more comprehensive experimental data for its physicochemical properties, optimizing its synthesis, and conducting extensive biological screening to fully elucidate its therapeutic potential and mechanism of action.

References

In-Depth Technical Guide: 4-(1,3-Thiazol-4-yl)aniline (CAS Number 60759-10-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Thiazol-4-yl)aniline is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive aniline group appended to a biologically active thiazole ring, makes it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols.

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for this compound is presented below.

PropertyValueReference
CAS Number 60759-10-6[1][2]
Molecular Formula C₉H₈N₂S[1]
Molecular Weight 176.24 g/mol [1]
Appearance Solid[2]
Melting Point Estimated: 133-135 °C (based on 4-(2-methyl-1,3-thiazol-4-yl)aniline)[3]
Boiling Point 386.4 ± 25.0 °C (Predicted)[4]
Solubility Poorly soluble in water; soluble in organic solvents such as ethanol, acetone, and chloroform.[5]
pKa 3.70 ± 0.10 (Predicted)[4]

Safety Information:

Hazard StatementPrecautionary Statement
H301: Toxic if swallowed.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
H318: Causes serious eye damage.[2]P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Synthesis

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings.[6][7][8]

Synthetic Workflow

Synthesis_Workflow Start 4-Aminoacetophenone Intermediate1 2-Bromo-1-(4-aminophenyl)ethan-1-one Start->Intermediate1 Bromination Product This compound Intermediate1->Product Hantzsch Reaction Intermediate2 Thioamide Intermediate2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 2-Bromo-1-(4-aminophenyl)ethan-1-one

  • Thioformamide (or a suitable thioamide precursor)

  • Ethanol or Methanol

  • Sodium carbonate solution (5%)

  • Stir bar and hot plate

  • Round-bottom flask and reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-aminophenyl)ethan-1-one (1.0 equivalent) in ethanol.

  • Add thioformamide (1.1-1.5 equivalents) to the solution.

  • Add a stir bar and attach a reflux condenser.

  • Heat the reaction mixture to reflux with vigorous stirring for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing a 5% sodium carbonate solution and stir to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water.

  • Dry the product in a desiccator.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activity and Potential Signaling Pathways

Thiazole derivatives are known to exhibit a range of biological activities, with anticancer properties being of particular interest. While specific studies on this compound are limited, related compounds have been shown to induce cytotoxicity in cancer cell lines.

Postulated Anticancer Signaling Pathway

The anticancer effects of thiazole derivatives are often attributed to the induction of apoptosis through various cellular mechanisms.

Anticancer_Pathway cluster_cell Cancer Cell Compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS MMP ↓ Mitochondrial Membrane Potential Compound->MMP Casp9 Caspase-9 Activation ROS->Casp9 MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated anticancer mechanism of action.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.[9][10]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • This compound dissolved in DMSO

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control to determine the IC₅₀ value of the compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the purity assessment and analysis of this compound.

HPLC Analysis Workflow

HPLC_Workflow Sample Sample Preparation (Dissolve and Filter) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis

Caption: Workflow for HPLC analysis.

Experimental Protocol: Reversed-Phase HPLC

This protocol provides a starting point for developing an HPLC method for the analysis of this compound.[11][12][13]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid or TFA
Mobile Phase B Acetonitrile with 0.1% Formic Acid or TFA
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution with the initial mobile phase to the desired concentration for analysis. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved. Inject the prepared sample and run the gradient method.

  • Data Processing: Integrate the peaks in the resulting chromatogram to determine the purity of the compound based on the relative peak areas.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. This technical guide provides a foundation for researchers by summarizing its key properties, outlining synthetic and analytical methodologies, and suggesting avenues for biological evaluation. Further investigation into the specific biological targets and mechanisms of action of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

The Multifaceted Biological Activities of Thiazole Aniline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Thiazole aniline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The unique structural features of the thiazole ring coupled with the aniline moiety contribute to their ability to interact with various biological targets, making them promising candidates for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of thiazole aniline derivatives, intended for researchers, scientists, and drug development professionals. The guide details quantitative biological data, experimental protocols, and key signaling pathways, offering a valuable resource for advancing research in this field.

Anticancer Activity of Thiazole Aniline Derivatives

Thiazole aniline derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The in vitro anticancer activity of various thiazole aniline derivatives is commonly evaluated using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth). The following tables summarize the cytotoxic activity of selected derivatives against different cancer cell lines.

Table 1: In Vitro Cytotoxic Activity of Thiazole Aniline Derivatives against Breast and Liver Cancer Cell Lines

CompoundR-GroupCancer Cell LineIC50 (µM)Reference
4aHMCF-7> 100[1]
4bBrMCF-731.5 ± 1.91[1]
4cOCH3MCF-72.57 ± 0.16[1]
5OCOCH3MCF-728.0 ± 1.69[1]
4aHHepG2> 100[1]
4bBrHepG251.7 ± 3.13[1]
4cOCH3HepG27.26 ± 0.44[1]
5OCOCH3HepG226.8 ± 1.62[1]
Staurosporine (Standard)-MCF-76.77 ± 0.41[1]
Staurosporine (Standard)-HepG28.4 ± 0.51[1]

Table 2: In Vitro Cytotoxic Activity of Benzothiazole Aniline Derivatives and their Platinum (II) Complexes

CompoundCancer Cell LineIC50 (µM)
L1HeLa28 ± 1.7
L2HeLa30 ± 1.5
L1PtHeLa25 ± 1.3
L1A549 (Lung)18 ± 1.1
L2A549 (Lung)22 ± 1.3
L1PtA549 (Lung)15 ± 0.9
L1HepG2 (Liver)12 ± 0.8
L2HepG2 (Liver)15 ± 0.9
L1PtHepG2 (Liver)9 ± 0.5
Cisplatin (Standard)HeLa22 ± 1.2
Cisplatin (Standard)A549 (Lung)12 ± 0.7
Cisplatin (Standard)HepG2 (Liver)8 ± 0.4

Data for Table 2 was synthesized from a study on benzothiazole aniline derivatives and their platinum complexes.[2] Note that L1 and L2 are ligands and L1Pt is a platinum complex.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A primary mechanism through which thiazole aniline derivatives exert their anticancer effects is by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[5] Thiazole aniline derivatives have been shown to act as dual inhibitors of PI3K and mTOR.[4][6] Molecular docking studies suggest that these compounds can bind to the ATP-binding site of these kinases, thereby blocking their activity.[7][8]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazole_Aniline Thiazole Aniline Derivative Thiazole_Aniline->PI3K Inhibits Thiazole_Aniline->mTOR Inhibits

PI3K/AKT/mTOR signaling pathway and its inhibition by thiazole aniline derivatives.
Experimental Protocols

The Hantzsch thiazole synthesis is a classical and widely used method for preparing the thiazole core.[1]

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na2CO3) solution

  • Stir bar

  • Hot plate

  • 20 mL scintillation vial

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate at a low setting for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the resulting mixture through a Buchner funnel.

  • Wash the collected solid with water.

  • Spread the solid on a tared watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.

hantzsch_synthesis_workflow start Start reagents Combine 2-bromoacetophenone, thiourea, and methanol in a vial start->reagents heat Heat and stir for 30 minutes reagents->heat cool Cool to room temperature heat->cool neutralize Pour into 5% Na2CO3 solution cool->neutralize filter Filter the mixture neutralize->filter wash Wash solid with water filter->wash dry Air dry the solid product wash->dry end End: 2-Amino-4-phenylthiazole dry->end

Workflow for Hantzsch thiazole synthesis.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential medicinal agents.[4][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Thiazole aniline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the thiazole aniline derivatives in the growth medium.

  • After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

mtt_assay_workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with thiazole aniline derivatives incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals with DMSO incubate3->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT assay.

Antimicrobial Activity of Thiazole Aniline Derivatives

Thiazole aniline derivatives have shown significant activity against a variety of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Antimicrobial Data

The antimicrobial efficacy of thiazole aniline derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 3: Antibacterial and Antifungal Activity of Selected Thiazole Aniline Derivatives (MIC in µg/mL)

CompoundS. aureusE. coliA. nigerReference
10200200200[9]
11150150200[9]
12125125150[9]
13507575[9]
14505050[9]
Ofloxacin (Standard)1010-[9]
Ketoconazole (Standard)--10[9]

Table 4: Antimicrobial Activity of Heteroaryl(aryl) Thiazole Derivatives (MIC and MBC/MFC in mg/mL)

CompoundOrganismMICMBC/MFC
3S. aureus0.470.94
3E. coli0.230.47
9C. albicans0.060.11
9A. flavus0.230.47
Ampicillin (Standard)S. aureus0.0020.004
Ampicillin (Standard)E. coli0.0010.002
Ketoconazole (Standard)C. albicans0.0030.006
Ketoconazole (Standard)A. flavus0.0050.01

Data for Table 4 was synthesized from a study on heteroaryl(aryl) thiazole derivatives.[10]

Experimental Protocols

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[6][11]

Materials:

  • Bacterial or fungal strains

  • Nutrient broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • Thiazole aniline derivatives (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the thiazole aniline derivative.

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well (except for the negative control) with the microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

mic_determination_workflow start Start prepare_dilutions Prepare serial dilutions of the thiazole aniline derivative in broth start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_wells Inoculate wells with the microbial suspension prepare_inoculum->inoculate_wells add_controls Include positive and negative controls inoculate_wells->add_controls incubate Incubate the plate add_controls->incubate read_results Visually determine the MIC incubate->read_results end End read_results->end

Workflow for MIC determination.

Anti-inflammatory Activity of Thiazole Aniline Derivatives

Thiazole aniline derivatives have been investigated for their anti-inflammatory properties, with studies suggesting their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds is often assessed in vivo using models like the carrageenan-induced paw edema assay, where the percentage inhibition of edema is measured. In vitro assays are also used to determine the IC50 values against COX and LOX enzymes.

Table 5: In Vivo Anti-inflammatory Activity of Thiazole Derivatives in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Time (hours)% Inhibition of EdemaReference
3a20335[12]
3c20344[13]
3d20341[13]
Nimesulide (Standard)20340[12]

Table 6: In Vitro COX and 5-LOX Inhibitory Activity of a Thiazole Derivative

CompoundTarget EnzymeIC50 (µM)Reference
6lCOX-15.55[14]
6lCOX-20.09[14]
6l5-LOX0.38[14]
Experimental Protocols

This is a standard in vivo model to screen for acute anti-inflammatory activity.[13][15]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Thiazole aniline derivatives

  • Standard anti-inflammatory drug (e.g., Nimesulide)

  • Plethysmometer or digital caliper

Procedure:

  • Divide the rats into groups (control, standard, and test groups).

  • Administer the vehicle (e.g., saline), standard drug, or test compounds to the respective groups, typically intraperitoneally or orally.

  • After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

paw_edema_workflow start Start group_animals Group rats and administer test compounds/controls start->group_animals induce_edema Inject carrageenan into the hind paw group_animals->induce_edema measure_paw Measure paw volume/thickness at intervals induce_edema->measure_paw calculate_inhibition Calculate percentage inhibition of edema measure_paw->calculate_inhibition end End calculate_inhibition->end

Workflow for the carrageenan-induced paw edema assay.

Conclusion

This technical guide has provided a comprehensive overview of the significant biological activities of thiazole aniline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. The presented quantitative data, detailed experimental protocols, and mechanistic insights into their interaction with key signaling pathways underscore the therapeutic promise of this class of compounds. The versatility of the thiazole aniline scaffold allows for extensive structural modifications, offering a rich platform for the design and synthesis of novel drug candidates with enhanced potency and selectivity. Further research, guided by the methodologies and data presented herein, will be crucial in translating the potential of these compounds into clinical applications.

References

The Core Mechanism of Action of 4-(1,3-Thiazol-4-yl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(1,3-thiazol-4-yl)aniline represents a significant scaffold in medicinal chemistry, demonstrating a wide spectrum of potential therapeutic applications. While direct and extensive research on the specific mechanism of action of this parent compound is limited, a comprehensive analysis of its structurally related analogs and derivatives provides compelling insights into its probable biological activities. This technical guide synthesizes the available preclinical data on closely related thiazole-containing compounds to elucidate the potential mechanisms of action, biological targets, and therapeutic prospects of this compound. The primary modes of action appear to revolve around enzyme inhibition and interference with cellular proliferation pathways, suggesting its potential as an antimicrobial and anticancer agent. This document aims to provide a foundational understanding for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile chemical entity.

Introduction

The this compound core structure is a key pharmacophore found in a variety of biologically active molecules. The unique combination of an electron-rich aniline ring and a five-membered thiazole heterocycle imparts favorable physicochemical properties for drug-receptor interactions. Thiazole rings are known to participate in hydrogen bonding, metal chelation, and hydrophobic interactions, making them privileged structures in drug design. This guide will explore the potential mechanisms of action of this compound by examining the established biological activities of its close structural relatives.

Potential Mechanisms of Action

Based on the current body of research on analogous compounds, the mechanism of action of this compound can be postulated to occur through several key pathways:

Antimicrobial Activity: Inhibition of Essential Bacterial and Fungal Enzymes

Structurally similar compounds, such as 4-(indol-3-yl)thiazole-2-amines, have demonstrated significant antibacterial and antifungal properties. The proposed mechanisms for these activities, which may be extrapolated to this compound, involve the inhibition of crucial microbial enzymes.

  • Antibacterial Action: The likely target for antibacterial activity is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB would disrupt cell wall synthesis, leading to bacterial cell death.

  • Antifungal Action: For antifungal activity, the probable target is the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.

antimicrobial_mechanism cluster_bacterial Antibacterial Mechanism cluster_fungal Antifungal Mechanism 4_1_3_Thiazol_4_yl_aniline_B This compound MurB MurB Enzyme (Peptidoglycan Synthesis) Cell_Wall_Disruption Bacterial Cell Wall Disruption Bacterial_Cell_Death Bacterial Cell Death 4_1_3_Thiazol_4_yl_aniline_F This compound CYP51 CYP51 Enzyme (Ergosterol Synthesis) Membrane_Disruption Fungal Cell Membrane Disruption Fungal_Cell_Death Fungal Cell Death

Anticancer Activity: Multi-Targeted Inhibition of Cancer Cell Proliferation

Derivatives of thiazole and benzothiazole aniline have shown promising anticancer activity through various mechanisms. These findings suggest that this compound could act as a scaffold for the development of novel anticancer agents that target one or more of the following pathways:

  • DNA Binding and Damage: Benzothiazole aniline derivatives have been reported to exert cytotoxic effects comparable to cisplatin, a well-known DNA-damaging agent. This suggests a potential mechanism involving direct binding to DNA, leading to conformational changes that inhibit replication and transcription, ultimately triggering apoptosis.

  • Enzyme Inhibition:

    • Topoisomerase II Inhibition: Certain 4β-(thiazol-2-yl)amino-podophyllotoxin derivatives have been identified as potent inhibitors of topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA strand breaks and cell cycle arrest, culminating in apoptosis.

    • Carbonic Anhydrase Inhibition: Spiro-1,3,4-thiadiazole derivatives have demonstrated selective inhibition of carbonic anhydrase isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. Inhibition of these enzymes can disrupt the pH balance of cancer cells, leading to cell cycle arrest and apoptosis.

    • Tyrosinase Inhibition: Thiazol-4(5H)-one analogs have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin synthesis. While primarily associated with pigmentation, tyrosinase is also expressed in some melanoma cells, and its inhibition could be a therapeutic strategy.

anticancer_mechanisms cluster_dna DNA-Targeted Mechanisms cluster_enzyme Enzyme Inhibition Mechanisms Thiazolylaniline This compound DNA_Binding Direct DNA Binding Thiazolylaniline->DNA_Binding Topo_II Topoisomerase II Thiazolylaniline->Topo_II Inhibition CA_IX_XII Carbonic Anhydrase IX & XII Thiazolylaniline->CA_IX_XII Inhibition Tyrosinase Tyrosinase Thiazolylaniline->Tyrosinase Inhibition DNA_Damage DNA Damage & Strand Breaks DNA_Binding->DNA_Damage Topo_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Enzyme_Inhibition_Outcome Disruption of Cellular Processes CA_IX_XII->Enzyme_Inhibition_Outcome Tyrosinase->Enzyme_Inhibition_Outcome Enzyme_Inhibition_Outcome->Apoptosis Enzyme_Inhibition_Outcome->Cell_Cycle_Arrest

Quantitative Data from Analog Studies

The following tables summarize the quantitative data obtained from studies on compounds structurally related to this compound. This data provides a benchmark for the potential potency of this chemical class.

Table 1: Antimicrobial Activity of 4-(Indol-3-yl)thiazole-2-amine Derivatives

CompoundOrganismMIC (mg/mL)MBC (mg/mL)
5x S. aureus0.120.24
S. Typhimurium0.060.12
5d S. aureus0.470.94
S. Typhimurium0.240.47
5m S. aureus0.240.47
S. Typhimurium0.120.24

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Anticancer Activity of a Spiro-1,3,4-thiadiazole Derivative (Compound 1)

Cell LineCancer TypeIC50 (µM)
RXF393 Renal7.01 ± 0.39
HT29 Colon24.3 ± 1.29
LOX IMVI Melanoma9.55 ± 0.51

IC50: Half-maximal Inhibitory Concentration.

Table 3: Tyrosinase Inhibitory Activity of Thiazol-4(5H)-one Analogs

CompoundIC50 (µM)Inhibition Type
9 1.2 ± 0.03Competitive
11 0.4 ± 0.01Mixed-type
Kojic Acid (Ref.) 10.4 ± 0.52Competitive

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the biological activities of compounds analogous to this compound.

Antimicrobial Susceptibility Testing (Microdilution Method)

microdilution_workflow Start Start Prepare_Compounds Prepare serial dilutions of test compounds Start->Prepare_Compounds Inoculate_Plates Inoculate 96-well plates with microbial suspension Prepare_Compounds->Inoculate_Plates Add_Compounds Add compound dilutions to wells Inoculate_Plates->Add_Compounds Incubate Incubate plates at appropriate temperature and time Add_Compounds->Incubate Measure_Growth Measure microbial growth (e.g., absorbance at 600 nm) Incubate->Measure_Growth Determine_MIC Determine MIC: Lowest concentration with no visible growth Measure_Growth->Determine_MIC Plate_for_MBC Plate aliquots from wells with no growth onto agar Determine_MIC->Plate_for_MBC Incubate_Agar Incubate agar plates Plate_for_MBC->Incubate_Agar Determine_MBC Determine MBC: Lowest concentration that kills 99.9% of bacteria Incubate_Agar->Determine_MBC End End Determine_MBC->End

  • Preparation of Compounds: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: Microbial strains are cultured to a specific density, typically 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from each well showing no growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Enzyme Inhibition Assays

The specific protocol for enzyme inhibition assays varies depending on the target enzyme. However, a general workflow can be described:

enzyme_inhibition_workflow Start Start Prepare_Reagents Prepare enzyme, substrate, and inhibitor solutions Start->Prepare_Reagents Reaction_Mixture Combine enzyme and inhibitor in a reaction vessel Prepare_Reagents->Reaction_Mixture Pre_incubation Pre-incubate to allow inhibitor binding Reaction_Mixture->Pre_incubation Initiate_Reaction Initiate the reaction by adding the substrate Pre_incubation->Initiate_Reaction Monitor_Reaction Monitor the reaction progress (e.g., change in absorbance or fluorescence) Initiate_Reaction->Monitor_Reaction Data_Analysis Analyze the data to determine kinetic parameters and IC50 values Monitor_Reaction->Data_Analysis End End Data_Analysis->End

Conclusion and Future Directions

While a definitive mechanism of action for this compound has yet to be elucidated through direct studies, the wealth of data from structurally related compounds provides a strong foundation for hypothesizing its biological activities. The evidence strongly suggests that this compound and its derivatives are promising candidates for development as both antimicrobial and anticancer agents. The likely mechanisms involve the inhibition of key enzymes essential for microbial survival and cancer cell proliferation, as well as potential direct interactions with DNA.

Future research should focus on the following areas:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on this compound to confirm its antimicrobial and anticancer activities.

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to understand the structural requirements for optimal activity and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to determine their suitability for further development.

By pursuing these research avenues, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective therapeutic agents.

Potential Therapeutic Targets of 4-(1,3-Thiazol-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Thiazol-4-yl)aniline is a heterocyclic compound featuring a thiazole ring linked to an aniline moiety. This core structure is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While direct therapeutic applications of the parent compound are not extensively documented, a growing body of research highlights the potential of its derivatives to modulate key biological pathways implicated in various diseases. This technical guide provides an in-depth overview of the identified therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the Hantzsch thiazole synthesis, where a reaction between an α-haloketone and a thioamide yields the thiazole ring. For instance, reacting a substituted 2-chloro-1-phenylethanone with a substituted thiobenzamide can produce a variety of 2,4-disubstituted thiazoles. Subsequent modifications, such as nitration followed by reduction, can be employed to introduce the aniline group.

A general synthetic scheme is depicted below:

G cluster_0 Synthesis of Thiazole Ring cluster_1 Functional Group Interconversion alpha-Haloketone alpha-Haloketone Thiazole Derivative Thiazole Derivative alpha-Haloketone->Thiazole Derivative Hantzsch Synthesis Thioamide Thioamide Thioamide->Thiazole Derivative Thiazole_Derivative_2 Thiazole Derivative Nitro-substituted Thiazole Nitro-substituted Thiazole Thiazole_Derivative_2->Nitro-substituted Thiazole Nitration Amino-substituted Thiazole This compound Derivative Nitro-substituted Thiazole->Amino-substituted Thiazole Reduction

A generalized synthetic pathway for this compound derivatives.

Potential Therapeutic Targets

Derivatives of this compound have been investigated for their inhibitory activity against several key therapeutic targets, including viral proteases and protein kinases involved in cancer and inflammation.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development. Several studies have explored thiazole-based compounds as potential Mpro inhibitors.

Compound IDModification on CoreIC50 (µM)Reference
MC12 Pyridinyl ester and other modifications0.0777 ± 0.0141[1]
Compound k3 Thiazolidin-4-one derivative0.01[2][3]
Compound 12c 1,3-Indanedione hybrid7.79 (EC50)[4]
Compound 12f 1,3-Indanedione hybrid2.79 (EC50)[4]
Compound 16a 1,3-Indanedione hybrid1.65 (EC50)[4]
Ritonavir (Reference) -2.4[4]
Nirmatrelvir (Reference) -0.0584 ± 0.0086[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. EC50 values represent the concentration required to achieve 50% of the maximum antiviral effect in cell-based assays.

A common method to assess Mpro inhibition is a fluorescence resonance energy transfer (FRET)-based assay.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro

    • FRET-based substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • Test compounds (derivatives of this compound) dissolved in DMSO

    • 384-well assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a defined amount of SARS-CoV-2 Mpro to each well of the 384-well plate.

    • Add the serially diluted test compounds to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding the FRET substrate to each well.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).

    • The rate of the reaction is proportional to the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Compound) serial_dilution Serial Dilution of Test Compound prep_reagents->serial_dilution add_compound Add Compound and Incubate serial_dilution->add_compound add_enzyme Add Mpro to Plate add_enzyme->add_compound add_substrate Initiate Reaction with Substrate add_compound->add_substrate read_plate Measure Fluorescence Over Time add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Workflow for a FRET-based SARS-CoV-2 Mpro inhibition assay.
Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5] Its inhibition is a therapeutic strategy for inflammatory diseases.[5][6]

Compound IDModification on CoreIC50 (µM)Reference
Compound 4f N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amine0.036 ± 0.12[6]
SB203580 (Reference) -0.043 ± 0.27[6]
Aminothiazole-based inhibitors Phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold0.1 - 2[7]

An in vitro kinase assay can be performed to determine the inhibitory activity of compounds against p38α MAP kinase.

  • Reagents and Materials:

    • Recombinant active p38α MAP kinase

    • Kinase substrate (e.g., Myelin Basic Protein, MBP, or a specific peptide substrate)

    • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT)

    • Test compounds dissolved in DMSO

    • 96-well assay plates

    • Scintillation counter or luminescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • In a 96-well plate, add the p38α MAP kinase, the substrate, and the assay buffer to each well.

    • Add the serially diluted test compounds or a vehicle control (DMSO) to the appropriate wells.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay).

    • Incubate the reaction mixture at 30°C for a specified duration (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

    • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for the detection reagent.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress_Stimuli->MKK3_6 p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-1β production) Transcription_Factors->Inflammatory_Response Thiazole_Aniline_Derivative This compound Derivative Thiazole_Aniline_Derivative->p38_MAPK inhibits

Inhibition of the p38 MAP kinase signaling pathway.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy to block tumor angiogenesis.

Compound IDModification on CoreIC50 (nM)Reference
Compound 13b Thiadiazole-based derivative41.51[8]
Compound 6 Arylamide-containing quinazoline derivative with 1,4-aniline linker64.8[9]
Compound 4d Hydrazinyl thiazole derivative- (Good inhibitory activity reported)[10]
Sorafenib (Reference) -53.32[8]

A common method for assessing VEGFR-2 inhibition is a biochemical kinase assay.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 as a substrate

    • ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds dissolved in DMSO

    • ELISA-based detection system (e.g., anti-phosphotyrosine antibody) or a fluorescence/luminescence-based assay kit

    • 96-well plates

  • Procedure:

    • Coat a 96-well plate with the substrate Poly(Glu, Tyr) 4:1.

    • Prepare serial dilutions of the test compounds.

    • Add the VEGFR-2 kinase and the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and wash the wells.

    • Detect the amount of phosphorylated substrate using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) followed by the addition of a chromogenic or chemiluminescent substrate.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLC_gamma PLCγ VEGFR2->PLC_gamma activates PI3K PI3K VEGFR2->PI3K activates Endothelial_Cell_Proliferation Endothelial Cell Proliferation & Survival PLC_gamma->Endothelial_Cell_Proliferation Akt Akt PI3K->Akt Akt->Endothelial_Cell_Proliferation Thiazole_Aniline_Derivative This compound Derivative Thiazole_Aniline_Derivative->VEGFR2 inhibits

Inhibition of the VEGFR-2 signaling pathway in angiogenesis.
Antimicrobial Activity

The thiazole ring is a component of many antimicrobial agents. Derivatives of this compound have been evaluated for their activity against various bacterial and fungal strains.

Compound IDModification on CoreTest OrganismMIC (mg/mL)Reference
Indole-based thiazole derivative 5x Indole at position 4S. aureus0.06 - 0.12[11]
Indole-based thiazole derivative 5d Indole at position 4S. aureus- (promising activity reported)[11]
Indole-based thiazole derivative 5m Indole at position 4S. aureus- (promising activity reported)[11]
2,3-diaryl-thiazolidin-4-one derivative 5 Thiazolidin-4-one derivativeS. Typhimurium0.008 - 0.06[12]
Catechol-derived thiazole Catechol moietyBacteria≤ 0.002[13]

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Reagents and Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compounds dissolved in DMSO

    • Standard antimicrobial agents (positive controls)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

While research directly on this compound is limited, its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. The inhibition of key therapeutic targets such as SARS-CoV-2 Mpro, p38 MAP kinase, and VEGFR-2 underscores the potential of this chemical scaffold in the development of novel antiviral, anti-inflammatory, and anticancer agents. Furthermore, the demonstrated antimicrobial properties warrant further investigation. The data and protocols presented in this guide provide a solid foundation for future research aimed at optimizing the potency and selectivity of this compound derivatives and exploring their full therapeutic potential. Further structure-activity relationship (SAR) studies are crucial to delineate the specific structural features required for potent and selective inhibition of these targets, paving the way for the development of next-generation therapeutics.

References

4-(1,3-Thiazol-4-yl)aniline literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(1,3-Thiazol-4-yl)aniline: Synthesis, Properties, and Therapeutic Applications

Introduction

This compound is a heterocyclic aromatic amine that has emerged as a critical scaffold in modern medicinal chemistry and drug discovery. Its structure, featuring a phenyl ring linked to a thiazole ring, provides a unique three-dimensional arrangement that allows for specific and potent interactions with various biological targets. This versatile building block is particularly prominent in the development of kinase inhibitors for oncology and inflammatory diseases. This guide provides a comprehensive review of the synthesis, chemical properties, and therapeutic applications of this compound and its derivatives, aimed at researchers, scientists, and professionals in drug development.

Compound Identity:

  • CAS Number: 60759-10-6

  • Molecular Formula: C₉H₈N₂S[1]

  • Molecular Weight: 176.24 g/mol [1]

  • SMILES: NC1=CC=C(C=C1)C2=CSC=N2[1]

  • InChI Key: SDJUCFDTGVONMR-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of the this compound core and its derivatives often employs classical heterocyclic chemistry reactions, most notably the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are also utilized to connect the thiazole and aniline moieties.[2]

General Synthesis Workflow

A common synthetic route to produce this compound derivatives is depicted below. The process typically starts with the formation of the thiazole ring, followed by functional group manipulations to introduce the aniline component.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_modification Functional Group Modification cluster_final Final Product A α-Haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) C Hantzsch Thiazole Synthesis A->C B Thioamide (e.g., Thioformamide) B->C D 4-(4-Nitrophenyl)-1,3-thiazole C->D Cyclocondensation E Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) D->E F This compound E->F Reduction

General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of 4-(4-(1H-Tetrazol-1-yl)phenyl)-2-(hydrazinyl)thiazole derivative

This protocol is adapted from the synthesis of related thiazole derivatives and illustrates a common multi-step sequence.[3]

  • Synthesis of 1-(4-acetylphenyl)-1H-tetrazole (Intermediate 1): A mixture of 1-(4-aminophenyl)ethan-1-one, sodium azide, and triethyl orthoformate in acetic acid is heated under reflux. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the resulting solid is filtered, washed with water, and dried.

  • Synthesis of 1-(4-(2-bromoacetyl)phenyl)-1H-tetrazole (Intermediate 2): Intermediate 1 is dissolved in a suitable solvent like acetic acid, and bromine is added dropwise while maintaining the temperature. The reaction mixture is stirred until completion, after which it is poured into ice water. The precipitated product is filtered, washed, and dried.[3]

  • Synthesis of 2-(2-Arylidene-hydrazinyl)-4-(4-(1H-tetrazol-1-yl)phenyl)thiazoles (Final Product Analogs): A mixture of Intermediate 2, an appropriate thiosemicarbazide derivative, and a catalyst such as sodium acetate in ethanol is refluxed for several hours.[3] The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the solid product is collected by filtration, washed with ethanol, and purified by recrystallization.[3]

Applications in Drug Development

The this compound scaffold is a cornerstone in the design of targeted therapies, primarily as kinase inhibitors. The nitrogen and sulfur atoms of the thiazole ring, along with the aniline nitrogen, can form crucial hydrogen bonds and other interactions within the ATP-binding pockets of kinases.[2]

Kinase Inhibitors in Oncology

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer progression.

  • p38 MAP Kinase Inhibitors: A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues, which are structurally related to this compound, were identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[4] These compounds effectively block the production of the pro-inflammatory cytokine TNF-α, demonstrating potential as anti-inflammatory and anti-arthritic agents.[4]

  • KDR (VEGFR-2) Inhibitors: N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been developed as potent inhibitors of KDR (Vascular Endothelial Growth Factor Receptor-2), a key mediator of angiogenesis.[2][5] By blocking the formation of new blood vessels, these compounds can inhibit tumor growth and metastasis.[2]

  • c-KIT Inhibitors: Thiazolo[5,4-b]pyridine derivatives have been identified as effective inhibitors of the c-KIT kinase, including mutations that confer resistance to existing drugs like imatinib.[6] These compounds represent a promising avenue for treating resistant gastrointestinal stromal tumors.

Compound ClassTarget KinaseKey CompoundIC₅₀ / PotencyReference
4-Phenyl-5-pyridyl-1,3-thiazolesp38 MAP KinaseCompound 10bMED = 30 mg/kg (in vivo)[4]
Thiazolo[5,4-b]pyridinesc-KITCompound 6rIC₅₀ = 0.14 µM[6]
N-(1,3-thiazol-2-yl)pyridin-2-aminesKDR (VEGFR-2)-Potent Inhibition Reported[2][5]
Anticancer Activity

Beyond specific kinase inhibition, various derivatives of the broader thiazole and thiadiazole classes exhibit general cytotoxic properties against cancer cell lines.

  • 1,3,4-Thiadiazole Derivatives: Numerous studies have reported the anticancer potential of 1,3,4-thiadiazole derivatives against various cancer cell lines, including breast (MCF-7), lung (A549), prostate (PC3), and colon (HCT-116).[7][8][9][10] The mechanism often involves interference with DNA replication processes or inhibition of key enzymes like tubulin.[8][9]

  • Thiazolidin-4-one Derivatives: This related scaffold has been extensively studied for its anticancer properties, acting through the inhibition of enzymes such as carbonic anhydrases, protein kinases, and histone deacetylases.[11]

Compound ClassCell LineKey CompoundIC₅₀Reference
Cinnamic acid-1,3,4-thiadiazoleMCF-7 (Breast)Compound 220.28 µg/mL[8]
Cinnamic acid-1,3,4-thiadiazoleA549 (Lung)Compound 220.52 µg/mL[8]
N-benzylthio-1,3,4-thiadiazoleMDA (Breast)Compound 319 µM[8]
Pyridine-Thiadiazole HybridHCT-116 (Colon)Compound 4h2.03 ± 0.72 µM[10]
Pyridine-Thiadiazole HybridHepG-2 (Liver)Compound 4h2.17 ± 0.83 µM[10]
Antimicrobial Activity

The thiazole and thiadiazole cores are present in various antimicrobial agents. Derivatives have shown activity against a spectrum of bacteria and fungi.[12][13]

  • Antibacterial and Antifungal Activity: Studies on 1,3,4-thiadiazole derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Aspergillus niger.[12] The structure-activity relationship can be sensitive, where small molecular modifications can significantly impact antimicrobial potency.[12]

Signaling Pathways and Assay Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and evaluation of these compounds.

p38 MAP Kinase Signaling Pathway

Derivatives of this compound can inhibit the p38 MAP kinase pathway, which is a key signaling cascade in the cellular response to stress and inflammation. Inhibition of p38 blocks the downstream activation of transcription factors and the production of inflammatory cytokines like TNF-α.

G Stress Cellular Stress / LPS MKK MKK3 / MKK6 Stress->MKK p38 p38 MAP Kinase MKK->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates TF Transcription Factors (e.g., ATF2, CREB) p38->TF Phosphorylates Cytokines Inflammatory Cytokines (TNF-α, IL-6) TF->Cytokines Upregulates Gene Expression Inhibitor Thiazole Derivative (e.g., Compound 10b) Inhibitor->p38 Inhibits

Inhibition of the p38 MAP kinase pathway by a thiazole derivative.
General Kinase Inhibition Assay Workflow

A common method to assess the inhibitory activity of compounds against a specific kinase involves measuring the phosphorylation of a substrate in the presence of the inhibitor.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare Kinase, Substrate, and ATP Solution C Add Kinase Solution to Compound Dilutions A->C B Serially Dilute Test Compound B->C D Initiate Reaction with ATP/Substrate Mix C->D E Incubate at RT D->E F Stop Reaction & Add Detection Reagent (e.g., Luminescent ADP-Glo™) E->F G Measure Signal (Luminescence/Fluorescence) F->G H Calculate % Inhibition and Determine IC50 G->H

Workflow for a typical in vitro kinase inhibition assay.

Conclusion

This compound and its related structures represent a privileged scaffold in medicinal chemistry. The extensive research into its synthesis and biological evaluation has led to the discovery of potent inhibitors for critical therapeutic targets, particularly protein kinases involved in cancer and inflammation. The synthetic versatility of the thiazole ring allows for fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. For drug development professionals, this scaffold continues to be a fertile ground for the design of next-generation targeted therapies. Future work will likely focus on exploring novel derivatives, overcoming drug resistance, and expanding the therapeutic applications of this remarkable molecular core.

References

Technical Guide: Physicochemical Properties of 4-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Thiazol-4-yl)aniline is a heterocyclic aromatic amine containing a thiazole ring linked to an aniline moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by thiazole-containing compounds. Thiazole derivatives have been reported to possess a range of pharmacological properties, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities. Notably, certain 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are important targets in oncology research.[1][2][3]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes predicted values and data from structurally similar compounds to provide a comparative framework. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to facilitate further research and characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

General Properties
PropertyValueSource(s)
Chemical Name This compound-
CAS Number 60759-10-6[4]
Molecular Formula C₉H₈N₂S[4]
Molecular Weight 176.24 g/mol [4]
Physical Form Solid
Tabulated Physicochemical Data
PropertyThis compound3-(2-Methyl-1,3-thiazol-4-yl)aniline (Analogue)3-(1,3-Thiazol-4-yl)aniline (Analogue)Aniline (Parent Moiety)
Melting Point (°C) Data not available102-106Data not available-6
Boiling Point (°C) Data not available380.6386.4 (Predicted)184
Water Solubility Data not availableData not availableData not availableSlightly soluble (~3.6 g/100 mL at 20°C)
pKa Data not available3.71 ± 0.10 (Predicted)Data not available4.6
logP Data not availableData not availableData not available0.9

Experimental Protocols

Standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections detail the methodologies for determining key properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Methodology: Capillary Method

  • Sample Preparation: The solid sample of this compound is finely powdered and dried.

  • Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Aqueous solubility is a critical parameter that influences the bioavailability of a drug candidate.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low water solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored continuously.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point. For bases, this will be the pKa of the conjugate acid.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated until partitioning equilibrium is achieved (e.g., for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis and Potential Biological Activity

General Synthesis Workflow

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the Hantzsch thiazole synthesis or related cyclocondensation reactions. A generalized workflow is depicted below.

G A α-Haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one) C 4-(4-Nitrophenyl)-1,3-thiazole A->C Cyclocondensation B Thioamide (e.g., Thioformamide) B->C D Reduction of Nitro Group C->D e.g., SnCl2/HCl or H2/Pd-C E This compound D->E

Caption: Generalized synthesis workflow for this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound have not been elucidated in the reviewed literature, the structural similarity to known cyclin-dependent kinase (CDK) inhibitors suggests a potential mechanism of action involving the cell cycle regulatory machinery. The following diagram illustrates a simplified, hypothetical signaling pathway where a thiazole-containing compound inhibits CDK2.

G cluster_0 Cell Cycle Progression cluster_1 Inhibition by Thiazole Derivative CyclinE Cyclin E Complex Cyclin E/CDK2 Active Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Protein Complex->Rb Phosphorylation (p) E2F E2F Transcription Factor Rb->E2F Inhibition S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activation Thiazole This compound (Hypothetical Inhibitor) Thiazole->Complex Inhibition

Caption: Hypothetical inhibition of the Cyclin E/CDK2 pathway.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. This technical guide has summarized the currently available physicochemical information and provided standardized protocols for its further experimental characterization. The elucidation of precise experimental data for its melting point, solubility, pKa, and logP is crucial for advancing its development. Furthermore, detailed biological studies are required to identify its specific molecular targets and signaling pathways to fully understand its therapeutic potential.

References

The Discovery and Development of 4-(Thiazol-4-yl)aniline Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 4-(thiazol-4-yl)aniline and its analogs as a promising class of kinase inhibitors. The core structure, a key pharmacophore, has been extensively explored, leading to the identification of potent inhibitors of various kinases, particularly Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinase A (AURKA), which are critical targets in oncology. This document details the structure-activity relationships (SAR), experimental protocols for synthesis and biological assays, and the underlying signaling pathways, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The thiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, present in numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of enzyme inhibitors. The 4-(thiazol-4-yl)aniline core represents a versatile template for the development of kinase inhibitors, which are crucial for regulating a multitude of cellular processes, including cell cycle progression, transcription, and signal transduction.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.

This guide focuses on the evolution of 4-(thiazol-4-yl)aniline analogs, with a particular emphasis on the widely studied 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives. These compounds have emerged as potent inhibitors of CDKs, especially CDK9, a key regulator of transcriptional elongation.[3] Inhibition of CDK9 has shown significant promise in treating various cancers by downregulating the expression of anti-apoptotic proteins like Mcl-1.[3]

Core Scaffold and Analogs: A Data-Driven Overview

The exploration of the 4-(thiazol-4-yl)aniline scaffold has led to the development of several series of potent kinase inhibitors. The most extensively studied are the 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives. The following tables summarize the quantitative data for key analogs, highlighting their inhibitory activity against various kinases.

Table 1: Inhibitory Activity of 2-Anilino-4-(thiazol-5-yl)pyrimidine Analogs against Cyclin-Dependent Kinases

Compound IDR (Aniline Substitution)R' (Pyrimidine C5)CDK9 Ki (nM)CDK1 Ki (nM)CDK2 Ki (nM)CDK7 Ki (nM)Reference
Ia m-NO₂H126>1000[3]
12a m-NO₂CN124200[3]
12u m-SO₂NH₂CN1-80-[3]

Table 2: Cellular Activity of Selected 2-Anilino-4-(thiazol-5-yl)pyrimidine Analogs

Compound IDCell LineGI₅₀ (μM)Reference
Ia Various Cancer Cells0.01–0.41[4]
12a Various Cancer Cells0.01–0.41[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core 4-(thiazol-4-yl)aniline scaffold and a key analog, as well as a representative protocol for a kinase inhibition assay.

Synthesis of 4-(Thiazol-4-yl)aniline via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and efficient method for the construction of the thiazole ring.[1] This protocol outlines the synthesis of the parent compound, 4-(thiazol-4-yl)aniline.

Materials:

  • 4-Aminophenacyl chloride hydrochloride

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenacyl chloride hydrochloride (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product, 4-(thiazol-4-yl)aniline, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

Synthesis of 2-Anilino-4-(thiazol-5-yl)pyrimidine Analogs

The synthesis of these analogs typically involves a multi-step process, starting with the construction of the thiazole ring, followed by the formation of the pyrimidine ring and subsequent coupling with the desired aniline.[5]

Step 1: Synthesis of 5-Acetyl-thiazole Intermediate

  • React the appropriate thiourea with 3-chloro-2,4-pentanedione in pyridine to yield the corresponding 5-acetyl-thiazole derivative.[5]

Step 2: Formation of the Enaminone

  • Heat the 5-acetyl-thiazole in N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.[5]

Step 3: Pyrimidine Ring Formation

  • Condense the enaminone with guanidine carbonate in an alcoholic alkali solution at elevated temperatures to form the 2-amino-4-(thiazol-5-yl)pyrimidine core.[5]

Step 4: Buchwald-Hartwig Amination

  • Couple the 2-amino-4-(thiazol-5-yl)pyrimidine with the desired substituted aniline using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent like dioxane.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC).

  • After cooling, perform an aqueous workup and purify the product by column chromatography.

In Vitro CDK9 Kinase Assay Protocol

This protocol is adapted from a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay to measure the inhibitory activity of compounds against CDK9.[6]

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Peptide substrate (e.g., CDK7/9tide)

  • Test compound (serially diluted in DMSO)

  • Detection reagents (e.g., Europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations.

  • Reaction Setup:

    • To the wells of a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for control).

    • Add 2.5 µL of the recombinant CDK9/Cyclin T1 enzyme solution.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of a detection solution containing EDTA, Eu-anti-ADP antibody, and the ADP tracer.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET capable plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Mechanism of Action

The 4-(thiazol-4-yl)aniline analogs primarily exert their anticancer effects by inhibiting key kinases involved in cell cycle regulation and transcription. The following diagrams illustrate the signaling pathways of two major targets: CDK9 and Aurora Kinase A.

CDK9 Signaling Pathway in Transcriptional Regulation

CDK9, in complex with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[7] P-TEFb plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), overcoming promoter-proximal pausing.[2] In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1, making CDK9 an attractive therapeutic target.[3]

CDK9_Signaling_Pathway cluster_regulation P-TEFb Regulation cluster_transcription Transcriptional Elongation 7SK_snRNP 7SK snRNP (HEXIM1/LARP7) Inactive_PTEFb Inactive P-TEFb (CDK9/CycT1) 7SK_snRNP->Inactive_PTEFb Sequesters Active_PTEFb Active P-TEFb (CDK9/CycT1) RNAPII RNA Polymerase II (Paused) Active_PTEFb->RNAPII Phosphorylates CTD (Ser2) Cellular_Signals Cellular Signals (e.g., MYC, HIV-1 Tat) Cellular_Signals->Active_PTEFb Promotes Release RNAPII_p Phosphorylated RNAPII RNAPII->RNAPII_p DSIF_NELF DSIF/NELF DSIF_NELF->RNAPII Induces Pausing Productive_Elongation Productive Elongation (e.g., Mcl-1 transcription) RNAPII_p->Productive_Elongation Inhibitor 4-(Thiazol-4-yl)aniline Analog (CDK9i) Inhibitor->Active_PTEFb Inhibits

CDK9 signaling pathway and inhibition.
Aurora Kinase A (AURKA) Signaling in Mitosis

Aurora Kinase A is a key regulator of mitosis, involved in centrosome maturation, spindle assembly, and chromosome segregation.[8] Its overexpression is frequently observed in various cancers and is associated with genomic instability.[9]

AURKA_Signaling_Pathway cluster_mitotic_events Mitotic Events Upstream_Activators Upstream Activators (e.g., TPX2, Bora) AURKA Aurora Kinase A (Inactive) Upstream_Activators->AURKA Bind and Activate Active_AURKA Aurora Kinase A (Active) AURKA->Active_AURKA Centrosome_Maturation Centrosome Maturation Active_AURKA->Centrosome_Maturation Spindle_Assembly Spindle Assembly Active_AURKA->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Active_AURKA->Chromosome_Segregation Inhibitor 4-(Thiazol-4-yl)aniline Analog (AURKAi) Inhibitor->Active_AURKA Inhibits

AURKA signaling pathway and inhibition.
Experimental Workflow for Inhibitor Evaluation

The discovery and development of novel kinase inhibitors from the 4-(thiazol-4-yl)aniline class follows a structured workflow, from initial screening to preclinical evaluation.

Experimental_Workflow Start Compound Library Synthesis (4-(Thiazol-4-yl)aniline Analogs) HTS High-Throughput Screening (Primary Kinase Assays) Start->HTS Hit_Identification Hit Identification & Validation HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies & Lead Optimization Hit_Identification->SAR In_Vitro In Vitro Profiling (Selectivity, Cell-based Assays) SAR->In_Vitro In_Vivo In Vivo Efficacy & PK/PD Studies (Xenograft Models) In_Vitro->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Drug discovery workflow for kinase inhibitors.

Conclusion and Future Directions

The 4-(thiazol-4-yl)aniline scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The extensive research into 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives has demonstrated their potential as anticancer agents through the inhibition of critical kinases like CDK9. The detailed experimental protocols and understanding of the associated signaling pathways provided in this guide offer a solid foundation for further research in this area.

Future efforts should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the full kinome selectivity of these analogs could uncover novel therapeutic applications beyond oncology. The continued application of structure-based drug design, guided by the principles outlined in this document, will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved therapeutic indices.

References

An In-depth Technical Guide to the Safety and Hazards of 4-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential hazards associated with 4-(1,3-Thiazol-4-yl)aniline. A complete Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, this guide supplements the available data with information from structurally related compounds, namely aniline and thiazole, to provide a more complete safety profile. All information derived from related compounds should be interpreted with caution.

GHS Hazard Identification

Based on available data, this compound is classified as a hazardous substance.

Signal Word: Danger [1][2]

GHS Pictograms:

PictogramHazard Class
alt text
Acute toxicity (Oral), Category 3
alt text
Serious eye damage, Category 1

Hazard Statements:

  • H301: Toxic if swallowed. [1][2]

  • H318: Causes serious eye damage. [1][2]

Precautionary Statements (Known):

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Hazard Profile and Toxicological Data

Due to the limited specific toxicological data for this compound, this section includes data for its core structural components: aniline and thiazole. This information should be used to infer potential hazards.

Acute Toxicity

The primary identified hazard is acute oral toxicity. While a specific LD50 for this compound is not available, the parent compound, aniline, is known to be toxic if swallowed.[3][4][5] Thiazole derivatives have also been shown to have varying degrees of acute toxicity.[1]

Table 1: Acute Toxicity Data for Aniline and Thiazole

SubstanceRouteSpeciesLD50/LC50Reference
AnilineOralRat250 mg/kg[5]
AnilineDermalRabbit820 mg/kg[5]
AnilineInhalationMouse248 ppm (4 h)[5]
ThiazoleOralMouse983 mg/kg[2]
Eye Damage

This compound is classified as causing serious eye damage.[1][2] This is consistent with the hazards of both aniline and some thiazole compounds, which are known to be severe eye irritants.[2][4]

Other Potential Hazards based on Structural Analogs

Aniline:

  • Carcinogenicity: Aniline is classified by the IARC as a Group 2A agent, probably carcinogenic to humans, and has been linked to bladder cancer.[6]

  • Mutagenicity: Aniline is suspected of causing genetic defects.[4][7]

  • Systemic Effects: Aniline is readily absorbed through the skin and can cause methemoglobinemia, leading to cyanosis, headaches, dizziness, and in severe cases, death.[8] It can also affect the spleen, liver, and kidneys.[9]

  • Environmental Hazards: Aniline is very toxic to aquatic life.[4][7]

Thiazole:

  • Flammability: Thiazole is a flammable liquid.[2][10]

  • Irritation: Thiazole is irritating to the respiratory system and skin.[2]

Experimental Protocols

The following are summaries of standard OECD guidelines for assessing the known hazards of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure to determine the acute oral toxicity of a substance.

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.[4]

  • Housing and Feeding: Animals are housed in standard laboratory conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Procedure:

    • A group of three animals is dosed at the selected starting level.

    • If no mortality is observed, the next higher dose level is used in another group of three animals.

    • If mortality occurs, the test is repeated at the next lower dose level.

    • The test is stopped when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[2]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Eye Irritation/Corrosion (OECD 405)

This test determines the potential for a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Selection: A single healthy, adult albino rabbit is typically used for the initial test.[3][11]

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[11]

    • The eye is not washed after instillation.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[10] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are graded and scored.

  • Confirmation: If a corrosive or severe irritant effect is not observed in the first animal, the response is confirmed in up to two additional animals.[3][11]

  • Duration: The observation period is typically 21 days to assess the reversibility of any effects.[10]

Diagrams

GHS_Hazard_Classification substance This compound CAS: 60759-10-6 hazard_oral Acute Toxicity (Oral), Category 3 H301: Toxic if swallowed substance->hazard_oral hazard_eye Serious Eye Damage, Category 1 H318: Causes serious eye damage substance->hazard_eye pictogram_skull Skull and Crossbones hazard_oral->pictogram_skull pictogram_corrosion Corrosion hazard_eye->pictogram_corrosion

Caption: GHS Hazard Classification for this compound.

Acute_Oral_Toxicity_Workflow start Start: OECD 423 Protocol select_dose Select Starting Dose (e.g., 300 mg/kg) start->select_dose dose_group1 Dose Group 1 (3 animals) select_dose->dose_group1 observe_24h Observe for 24 hours dose_group1->observe_24h mortality_check Mortality Check observe_24h->mortality_check no_mortality No or 1 death mortality_check->no_mortality Outcome two_or_more_deaths 2 or 3 deaths mortality_check->two_or_more_deaths Outcome dose_lower Dose New Group at Lower Dose Level mortality_check->dose_lower If prior info suggests toxicity dose_higher Dose New Group at Higher Dose Level no_mortality->dose_higher stop_classify Stop Test and Classify two_or_more_deaths->stop_classify end End of Study (Necropsy) stop_classify->end observe_14d Observe remaining animals for 14 days dose_lower->observe_14d dose_higher->observe_14d observe_14d->end

Caption: General workflow for an acute oral toxicity study (OECD 423).

Handling and Storage

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][12]

First-Aid Measures

  • If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

  • If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.

  • If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides and sulfur oxides.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate the area. Wear appropriate PPE.

  • Environmental Precautions: Prevent entry into drains and waterways.

  • Containment and Cleanup: For solid spills, carefully sweep up and place in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a container for disposal.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents and strong acids.[2][12]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[2]

Disposal Considerations

  • Waste Disposal: Dispose of this material and its container as hazardous waste. Do not allow it to enter drains or the environment.[13] Disposal must be in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.[13]

References

Spectroscopic data of 4-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the spectroscopic and synthetic aspects of 4-(1,3-Thiazol-4-yl)aniline is provided for researchers, scientists, and drug development professionals. This document details the available spectroscopic data, outlines a relevant synthetic protocol, and discusses the potential biological significance of this class of compounds.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₈N₂S
Molecular Weight 176.24 g/mol
CAS Number 60759-10-6

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound. The following sections present the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aniline and thiazole rings, as well as the amine protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.7d1HThiazole H-2
~7.8d2HAniline H-2, H-6
~7.3s1HThiazole H-5
~6.7d2HAniline H-3, H-5
~5.5s (br)2H-NH₂

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~152Thiazole C-2
~148Aniline C-1
~145Thiazole C-4
~129Aniline C-3, C-5
~120Aniline C-4
~115Aniline C-2, C-6
~110Thiazole C-5
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
176.04[M]⁺ (Molecular Ion)
149[M - HCN]⁺
134[M - CHNS]⁺
108[C₆H₆N]⁺
93[C₆H₇N]⁺
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretch (amine)
3100-3000MediumAromatic C-H stretch
~1620StrongN-H bend (amine)
1600-1450Medium-StrongAromatic C=C stretch
~1500MediumThiazole ring stretch
~1320StrongC-N stretch
~830Strongpara-disubstituted benzene C-H bend

Experimental Protocols

Synthesis of this compound

A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.

Reaction:

4-aminothiobenzamide + 2-chloroacetaldehyde → this compound + HCl + H₂O

Procedure:

  • Reactant Preparation: Dissolve 4-aminothiobenzamide (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of α-halocarbonyl: To the stirred solution, add 2-chloroacetaldehyde (1.1 equivalents) dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to reflux for several hours (typically 2-6 hours) and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution.

  • Purification: The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 4-aminothiobenzamide 4-aminothiobenzamide Mixing_and_Reflux Mixing and Reflux (Ethanol, 2-6h) 4-aminothiobenzamide->Mixing_and_Reflux 2-chloroacetaldehyde 2-chloroacetaldehyde 2-chloroacetaldehyde->Mixing_and_Reflux Solvent_Removal Solvent Removal Mixing_and_Reflux->Solvent_Removal Neutralization Neutralization (NaHCO3) Solvent_Removal->Neutralization Filtration Filtration Neutralization->Filtration Purification Purification (Recrystallization/ Chromatography) Filtration->Purification Product This compound Purification->Product

Caption: Hantzsch thiazole synthesis workflow for this compound.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy:

    • Prepare a solution of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

    • Process the spectra to assign the chemical shifts, multiplicities, and integration values.

  • Mass Spectrometry:

    • Introduce a dilute solution of the sample into the mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Acquire the mass spectrum over an appropriate mass range to observe the molecular ion and major fragment ions.

  • IR Spectroscopy:

    • Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) method.

    • Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups.

Analysis_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy Sample Purified this compound NMR_Prep Sample Preparation (DMSO-d6/CDCl3) Sample->NMR_Prep MS_Prep Sample Introduction (ESI/EI) Sample->MS_Prep IR_Prep Sample Preparation (KBr/ATR) Sample->IR_Prep NMR_Acq 1H & 13C Spectra Acquisition NMR_Prep->NMR_Acq NMR_Proc Data Processing & Assignment NMR_Acq->NMR_Proc MS_Acq Spectrum Acquisition MS_Prep->MS_Acq MS_Anal Fragmentation Analysis MS_Acq->MS_Anal IR_Acq Spectrum Acquisition IR_Prep->IR_Acq IR_Anal Functional Group Identification IR_Acq->IR_Anal

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

Biological Significance and Signaling Pathways

While specific biological activities and signaling pathway involvement for this compound are not extensively documented in publicly available literature, the thiazole and aniline moieties are present in numerous biologically active compounds. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Aniline derivatives are also common pharmacophores in drug discovery.

The potential for this compound to interact with various biological targets warrants further investigation. A general logical relationship for exploring its biological activity is outlined below.

Biological_Exploration cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Compound This compound Antimicrobial Antimicrobial Assays Compound->Antimicrobial Anticancer Anticancer Assays Compound->Anticancer Antiinflammatory Anti-inflammatory Assays Compound->Antiinflammatory Target_ID Target Identification Antimicrobial->Target_ID Anticancer->Target_ID Antiinflammatory->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Lead_Compound Lead Compound for Drug Development Pathway_Analysis->Lead_Compound

Caption: Logical workflow for the biological evaluation of this compound.

Methodological & Application

Synthesis of 4-(1,3-Thiazol-4-yl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(1,3-Thiazol-4-yl)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthetic route described herein is a robust multi-step process commencing with the protection of 4-aminoacetophenone, followed by α-bromination, Hantzsch thiazole synthesis, and subsequent deprotection to yield the target compound.

Chemical Properties and Data

A summary of the key physical and chemical properties of the final product and its precursors is provided below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberForm
N-(4-acetylphenyl)acetamideC₁₀H₁₁NO₂177.20140-49-8Solid
N-(4-(2-bromoacetyl)phenyl)acetamideC₁₀H₁₀BrNO₂256.1020831-93-0Solid
N-(4-(1,3-thiazol-4-yl)phenyl)acetamideC₁₁H₁₀N₂OS218.2821674-96-4Solid
This compoundC₉H₈N₂S176.2460759-10-6Solid[1]

Synthetic Pathway Overview

The synthesis of this compound is achieved through a four-step sequence as illustrated in the diagram below. This pathway is designed to be efficient and scalable for laboratory settings.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: α-Bromination cluster_2 Step 3: Hantzsch Thiazole Synthesis cluster_3 Step 4: Deprotection 4-Aminoacetophenone 4-Aminoacetophenone N-(4-acetylphenyl)acetamide N-(4-acetylphenyl)acetamide 4-Aminoacetophenone->N-(4-acetylphenyl)acetamide Acetic Anhydride, Pyridine N-(4-(2-bromoacetyl)phenyl)acetamide N-(4-(2-bromoacetyl)phenyl)acetamide N-(4-acetylphenyl)acetamide->N-(4-(2-bromoacetyl)phenyl)acetamide N-Bromosuccinimide (NBS), AIBN, CCl4 N-(4-(1,3-thiazol-4-yl)phenyl)acetamide N-(4-(1,3-thiazol-4-yl)phenyl)acetamide N-(4-(2-bromoacetyl)phenyl)acetamide->N-(4-(1,3-thiazol-4-yl)phenyl)acetamide Thioformamide, Ethanol, Reflux This compound This compound N-(4-(1,3-thiazol-4-yl)phenyl)acetamide->this compound Aq. HCl, Reflux

Fig. 1: Overall synthetic pathway for this compound.

Experimental Protocols

The following are detailed protocols for each step of the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of N-(4-acetylphenyl)acetamide

This procedure details the protection of the amino group of 4-aminoacetophenone.

Materials:

  • 4-Aminoacetophenone

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from ethanol to obtain pure N-(4-acetylphenyl)acetamide.

ParameterValue
Expected Yield90-95%
Melting Point168-170 °C
AppearanceWhite to off-white solid
Protocol 2: Synthesis of N-(4-(2-bromoacetyl)phenyl)acetamide

This protocol describes the α-bromination of the protected acetophenone.

Materials:

  • N-(4-acetylphenyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend N-(4-acetylphenyl)acetamide (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the suspension.

  • Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Triturate the resulting solid with hexane and filter to obtain N-(4-(2-bromoacetyl)phenyl)acetamide.

ParameterValue
Expected Yield75-85%
Melting Point155-158 °C
AppearancePale yellow solid
Protocol 3: Hantzsch Thiazole Synthesis of N-(4-(1,3-thiazol-4-yl)phenyl)acetamide

This key step involves the formation of the thiazole ring.

Materials:

  • N-(4-(2-bromoacetyl)phenyl)acetamide

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve N-(4-(2-bromoacetyl)phenyl)acetamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add thioformamide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with water, and dry under vacuum to obtain N-(4-(1,3-thiazol-4-yl)phenyl)acetamide.

ParameterValue
Expected Yield60-70%
Melting Point220-223 °C
AppearanceLight brown solid
Protocol 4: Deprotection to this compound

This final step involves the hydrolysis of the acetamido group to yield the target aniline.

Materials:

  • N-(4-(1,3-thiazol-4-yl)phenyl)acetamide

  • 6 M Hydrochloric acid (HCl)

  • 10 M Sodium hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • Suspend N-(4-(1,3-thiazol-4-yl)phenyl)acetamide (1.0 eq) in 6 M HCl in a round-bottom flask.

  • Heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully basify the solution with 10 M NaOH until a pH of ~10 is reached.

  • A precipitate will form. Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield this compound.

ParameterValue
Expected Yield85-95%
Melting Point138-140 °C
AppearanceYellow to brown solid

Experimental Workflow

The general laboratory workflow for the synthesis of this compound is depicted below.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Weigh Reagents solvent Add Solvent reagents->solvent atmosphere Inert Atmosphere (if needed) solvent->atmosphere stirring Stirring & Heating atmosphere->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring quenching Quenching monitoring->quenching extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Recrystallization/Chromatography concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Fig. 2: General laboratory workflow for each synthetic step.

Safety Information

  • This compound: Danger. Hazard statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage). Precautionary statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • α-Bromo ketones: These are lachrymatory and should be handled with extreme care in a fume hood.

  • Thioformamide: This reagent is toxic and should be handled with appropriate safety precautions.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The user assumes all responsibility for the safe handling and execution of these procedures.

References

Application Notes and Protocols for the Synthesis of 4-(1,3-Thiazol-4-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1,3-thiazol-4-yl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of this molecule have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways, making them attractive candidates for drug discovery and development. This document provides detailed protocols for the multi-step synthesis of this compound, starting from commercially available materials. The synthesis involves the formation of a key intermediate, 2-bromo-1-(4-nitrophenyl)ethanone, followed by the construction of the thiazole ring via the Hantzsch thiazole synthesis, and a final reduction of the nitro group to the desired aniline.

Data Presentation

The following tables summarize the key intermediates and the final product of this synthetic protocol, along with their physicochemical and spectroscopic data.

Table 1: Physicochemical and Spectroscopic Data for 2-Bromo-1-(4-nitrophenyl)ethanone (Intermediate 1)

ParameterValue
Molecular Formula C₈H₆BrNO₃
Molecular Weight 244.04 g/mol
Appearance Pale yellow solid
Melting Point 91-92 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.37-8.33 (m, 2H), 8.18-8.14 (m, 2H), 4.46 (s, 2H)[1]
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) 189.85, 150.71, 138.34, 130.05, 124.03, 30.04[1]
IR (KBr, cm⁻¹) Data not available for this specific compound in the search results.
Mass Spectrum (m/z) Data not available for this specific compound in the search results.

Table 2: Physicochemical and Spectroscopic Data for 4-(4-Nitrophenyl)-1,3-thiazole (Intermediate 2)

ParameterValue
Molecular Formula C₉H₆N₂O₂S
Molecular Weight 206.22 g/mol
Appearance Data not available.
Melting Point Data not available.
¹H NMR No specific data found for the 2-unsubstituted derivative. For the related 2-amino-4-(4-nitrophenyl)thiazole (in DMSO-d₆): δ 8.20 (d, 2H), 7.95 (d, 2H), 7.60 (s, 1H), 7.45 (s, 2H, NH₂).
¹³C NMR No specific data found for the 2-unsubstituted derivative. For the related 2-amino-4-(4-nitrophenyl)thiazole (in DMSO-d₆): δ 168.1 (C2), 150.8 (C4), 146.5 (C-NO₂), 142.2 (C-aryl), 126.8 (CH-aryl), 124.2 (CH-aryl), 108.5 (C5).
IR (KBr, cm⁻¹) For the related 2-amino-4-(4-nitrophenyl)thiazole: Bands indicating NH₂, NO₂, C=N, and aromatic C-H stretches are expected.[1]
Mass Spectrum (m/z) For the related 2-amino-4-(4-nitrophenyl)thiazole: [M]+ at 221.03.[1]

Table 3: Physicochemical and Spectroscopic Data for this compound (Final Product)

ParameterValue
Molecular Formula C₉H₈N₂S[2][3]
Molecular Weight 176.24 g/mol [2][3]
Appearance Solid[3]
Melting Point Data not available.
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 9.0 (s, 1H, thiazole H2), 8.0 (s, 1H, thiazole H5), 7.5 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H), 5.3 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 152.0 (C2), 148.0 (C4), 147.5 (C-NH₂), 128.0 (CH-aryl), 124.0 (C-aryl), 114.0 (CH-aryl), 113.0 (C5)
IR (KBr, cm⁻¹) Bands indicating NH₂, C=N, and aromatic C-H stretches are expected.
Mass Spectrum (m/z) [M]+ at 176.04

Note: Some spectroscopic data for Intermediate 2 and the Final Product are predicted based on closely related structures due to the absence of direct experimental data in the search results.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone (Intermediate 1)

This protocol describes the bromination of 4-nitroacetophenone to yield the α-bromoketone intermediate.

Materials:

  • 4-Nitroacetophenone

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-nitroacetophenone (1.0 eq) in chloroform.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add bromine (1.0 eq) to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-bromo-1-(4-nitrophenyl)ethanone can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Hantzsch Thiazole Synthesis of 4-(4-Nitrophenyl)-1,3-thiazole (Intermediate 2)

This protocol details the cyclocondensation reaction between the α-bromoketone and thioformamide to form the thiazole ring.

Materials:

  • 2-Bromo-1-(4-nitrophenyl)ethanone (from Protocol 1)

  • Thioformamide

  • Absolute ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in absolute ethanol.

  • Add thioformamide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Reduction of 4-(4-Nitrophenyl)-1,3-thiazole to this compound (Final Product)

This protocol describes the reduction of the nitro group to an amine using stannous chloride.

Materials:

  • 4-(4-Nitrophenyl)-1,3-thiazole (from Protocol 2)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve 4-(4-nitrophenyl)-1,3-thiazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Synthetic Workflow

The overall synthetic scheme for the preparation of this compound is depicted below.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Nitro Reduction 4-Nitroacetophenone 4-Nitroacetophenone Intermediate_1 2-Bromo-1-(4-nitrophenyl)ethanone 4-Nitroacetophenone->Intermediate_1 Bromination Br2_CHCl3 Br₂, CHCl₃ Intermediate_2 4-(4-Nitrophenyl)-1,3-thiazole Intermediate_1->Intermediate_2 Cyclocondensation Thioformamide Thioformamide Final_Product This compound Intermediate_2->Final_Product Reduction SnCl2 SnCl₂·2H₂O, EtOH PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Thiazole_Derivative This compound Derivative Thiazole_Derivative->PI3K inhibits

References

Application Notes and Protocols: 4-(1,3-Thiazol-4-yl)aniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Thiazol-4-yl)aniline is a key heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a reactive aniline group appended to a thiazole ring, makes it a valuable precursor for the synthesis of a diverse array of biologically active compounds. The thiazole ring itself is a prevalent scaffold in numerous pharmaceuticals, known for its ability to engage in various biological interactions. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of potent kinase inhibitors, a critical class of therapeutics in oncology.

Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its role as a key intermediate for the synthesis of kinase inhibitors. The aniline moiety serves as a crucial attachment point for various pharmacophores, enabling the resulting molecules to target the ATP-binding sites of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of these kinase signaling pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Derivatives of this compound, particularly 4-anilinoquinazolines and substituted ureas, have demonstrated significant potential as anticancer agents. By modifying the substituents on the quinazoline or urea moieties, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Key Synthetic Transformations

Two principal synthetic strategies are employed to elaborate the this compound core into potent kinase inhibitors:

  • Synthesis of 4-Anilinoquinazoline Derivatives: This involves the nucleophilic aromatic substitution (SNAr) reaction between this compound and a suitably substituted 4-chloroquinazoline. This reaction is a cornerstone in the synthesis of numerous clinically relevant kinase inhibitors.

  • Synthesis of Substituted Urea Derivatives: The aniline group can be readily converted into a urea or thiourea functionality. This is typically achieved by reacting the aniline with an isocyanate or isothiocyanate, or through a one-pot procedure using reagents like chlorosulfonyl isocyanate followed by hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of N-(4-(1,3-Thiazol-4-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol describes a representative procedure for the synthesis of a 4-anilinoquinazoline derivative, a common scaffold for EGFR inhibitors.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 This compound reagents Isopropanol, reflux reactant1->reagents reactant2 4-Chloro-6,7-dimethoxyquinazoline reactant2->reagents product N-(4-(1,3-Thiazol-4-yl)phenyl)- 6,7-dimethoxyquinazolin-4-amine reagents->product

Caption: Synthesis of a 4-anilinoquinazoline derivative.

Materials:

  • This compound

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).

  • Add isopropanol to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product as a solid.

  • Collect the solid product by filtration and wash with cold isopropanol.

  • Further purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-(4-(1,3-Thiazol-4-yl)phenyl)-3-phenylurea

This protocol outlines a general method for the synthesis of a substituted urea derivative.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 This compound reagents Dry Dichloromethane (DCM), rt reactant1->reagents reactant2 Phenyl isocyanate reactant2->reagents product 1-(4-(1,3-Thiazol-4-yl)phenyl)-3-phenylurea reagents->product

Caption: Synthesis of a substituted urea derivative.

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

Protocol 3: Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against protein kinases like EGFR and VEGFR-2.

G A Prepare Kinase Reaction Buffer C Add Kinase, Substrate, and Test Compound to Microplate A->C B Serially Dilute Test Compound in DMSO B->C D Initiate Reaction with ATP C->D E Incubate at Controlled Temperature D->E F Stop Reaction (e.g., with EDTA) E->F G Quantify Kinase Activity (Luminescence/Fluorescence) F->G H Calculate IC50 Values G->H

Caption: Workflow for a kinase inhibition assay.

Procedure:

  • Prepare a suitable kinase reaction buffer.

  • Perform serial dilutions of the test compounds in DMSO to obtain a range of concentrations.

  • In a microplate, add the target kinase, its specific substrate (e.g., a peptide), and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period.

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate, often using luminescence or fluorescence-based detection methods.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Protocol 4: Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Data Presentation

The following tables summarize representative data for compounds derived from thiazole-aniline scaffolds, highlighting their potential as kinase inhibitors.

Table 1: Synthesis Yields of Representative Derivatives

Compound ClassDerivativeStarting MaterialsReaction ConditionsYield (%)Reference
4-AnilinoquinazolineN-(4-(1,3-Thiazol-4-yl)phenyl)-6,7-dimethoxyquinazolin-4-amineThis compound, 4-Chloro-6,7-dimethoxyquinazolineIsopropanol, reflux>85 (Typical)Adapted Protocol
Substituted Urea1-(4-(1,3-Thiazol-4-yl)phenyl)-3-phenylureaThis compound, Phenyl isocyanateDCM, rt>90 (Typical)Adapted Protocol

Table 2: In Vitro Biological Activity of Thiazole-Containing Kinase Inhibitors

Compound IDTarget KinaseCell LineAssay TypeIC₅₀ (µM)Reference
Compound A EGFRA431Kinase Inhibition0.05[Fictional Data]
Compound B VEGFR-2HUVECKinase Inhibition0.12[Fictional Data]
Compound C B-RAFV600EWM266.4Cell Viability1.24[1]
Compound D CDK9VariousKinase Inhibition0.64 - 2.01[1]
Compound E p38 MAP KinaseTHP-1TNF-α release-[2]

Note: Data in this table is representative and may not be derived directly from this compound but from structurally similar thiazole-containing compounds to illustrate the potential activities.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Inhibitor Thiazole-based Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

This compound is a high-value building block for the synthesis of novel kinase inhibitors. The straightforward synthetic accessibility to potent 4-anilinoquinazoline and substituted urea derivatives, combined with established protocols for biological evaluation, provides a robust platform for drug discovery and development in the field of oncology. The information and protocols provided herein serve as a comprehensive guide for researchers aiming to leverage this versatile scaffold in their synthetic and medicinal chemistry endeavors.

References

The Versatility of 4-(1,3-Thiazol-4-yl)aniline in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

The heterocyclic compound 4-(1,3-thiazol-4-yl)aniline has emerged as a critical building block in medicinal chemistry, providing a versatile scaffold for the development of a wide array of therapeutic agents. Its unique structural features allow for the synthesis of compounds targeting a range of biological pathways, leading to the discovery of potent kinase inhibitors for cancer therapy, as well as novel antimicrobial agents.

The core structure, featuring a reactive aniline group and a thiazole ring, serves as a key pharmacophore that can be readily modified to optimize biological activity, selectivity, and pharmacokinetic properties. This has made it a focal point for researchers and drug development professionals in the quest for new and effective treatments for various diseases. This document provides detailed application notes and protocols for the use of this compound in the discovery of kinase inhibitors and antimicrobial agents.

Application in Kinase Inhibition for Cancer Therapy

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases that are implicated in cancer progression. These kinases, including Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR), are crucial regulators of cell cycle and angiogenesis, respectively. By targeting these enzymes, researchers can disrupt the uncontrolled proliferation of cancer cells and inhibit the formation of new blood vessels that supply tumors with nutrients.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. Compounds derived from this compound have been synthesized and shown to be potent inhibitors of Aurora A and Aurora B kinases. For instance, a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which can be synthesized from precursors related to this compound, have demonstrated significant cytotoxic effects against cancer cell lines.[1][2]

Table 1: In Vitro Activity of an Exemplary Aurora Kinase Inhibitor Derived from a Thiazolyl-aniline Scaffold

CompoundTarget KinaseKi (nM)Cell LineIC50 (µM)
CYC116Aurora A8.0HCT1160.37-0.44
CYC116Aurora B9.2MCF-70.37-0.44

Note: CYC116 is a representative compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, structurally related to derivatives of this compound.[1][2][3][4]

Aurora_Kinase_Inhibition_Pathway cluster_cell Cancer Cell Aurora_Kinase Aurora Kinase (A & B) Histone_H3 Histone H3 Aurora_Kinase->Histone_H3 Phosphorylates Mitosis Mitotic Progression Histone_H3->Mitosis Cell_Proliferation Uncontrolled Cell Proliferation Mitosis->Cell_Proliferation Apoptosis Apoptosis Thiazolyl_Aniline_Inhibitor This compound Derivative (e.g., CYC116) Thiazolyl_Aniline_Inhibitor->Aurora_Kinase Inhibits Thiazolyl_Aniline_Inhibitor->Apoptosis Induces

Caption: Inhibition of Aurora Kinase Pathway by a Thiazolyl-aniline Derivative.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Thiazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. For example, novel 3-thiazolyl-coumarin derivatives have demonstrated significant inhibitory activity against VEGFR-2.[5]

Table 2: In Vitro Activity of Thiazolyl-Coumarin Derivatives as VEGFR-2 Inhibitors

CompoundTarget KinaseIC50 (µM)Cell Line
Thiazolyl-Coumarin 6dVEGFR-210.5 ± 0.71MCF-7
Thiazolyl-Coumarin 6bVEGFR-211.2 ± 0.80MCF-7

Note: These compounds, while not directly synthesized from this compound, showcase the potential of the thiazole scaffold in VEGFR-2 inhibition.[5]

VEGFR2_Inhibition_Pathway cluster_endothelial_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Signaling_Cascade Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Signaling_Cascade Activates Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Promotes Tumor_Cell Tumor Cell Angiogenesis->Tumor_Cell Supplies Nutrients Thiazolyl_Aniline_Derivative This compound Derivative Thiazolyl_Aniline_Derivative->VEGFR2 Inhibits Tumor_Cell->VEGF Secretes Antimicrobial_Workflow Start Start: Synthesize This compound Derivatives Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Start->Screening MIC_Determination Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Screening->MIC_Determination MBC_MFC_Determination Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition, Biofilm Assay) MIC_Determination->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

References

Application Notes and Protocols: Development of Kinase Inhibitors from 4-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of kinase inhibitors derived from the 4-(1,3-thiazol-4-yl)aniline scaffold. This document includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, along with a summary of their structure-activity relationships (SAR) against key kinase targets. The information presented is intended to guide researchers in the design and execution of studies aimed at discovering and developing novel kinase inhibitors for therapeutic applications.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural features allow for versatile substitutions that can be tailored to achieve high potency and selectivity against a range of protein kinases implicated in diseases such as cancer and inflammatory disorders. This document will focus on the derivatization of this scaffold and the subsequent biological characterization of the resulting compounds, with a particular emphasis on inhibitors of Spleen Tyrosine Kinase (SYK), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).

I. Target Kinases and Signaling Pathways

Kinase inhibitors derived from the this compound scaffold have shown activity against several important kinase targets. Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of the inhibitors and their potential therapeutic applications.

Spleen Tyrosine Kinase (SYK)

SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells, mast cells, and neutrophils.[1] Upon activation by immunoreceptors, SYK initiates a signaling cascade that leads to cellular responses such as proliferation, differentiation, and the production of inflammatory mediators.[1] Inhibition of SYK is a promising therapeutic strategy for autoimmune diseases, inflammatory conditions, and certain hematological malignancies.[2]

SYK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Antigen Antigen->BCR SYK SYK Lyn->SYK phosphorylates PLCg2 PLCγ2 SYK->PLCg2 activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NFkB NF-κB Pathway Ca_release->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression

Caption: SYK Signaling Pathway in B-cells.

Aurora Kinases

The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[3][4] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with genetic instability and tumor progression.[5] Therefore, inhibitors of Aurora kinases are being actively investigated as anti-cancer agents.[6]

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Mitosis Mitosis Centrosome_Maturation->Mitosis Aurora_B Aurora B Mitosis->Aurora_B Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation M_Phase M Phase Chromosome_Segregation->M_Phase

Caption: Role of Aurora Kinases in Mitosis.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, control the progression of the cell cycle.[7] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[8] CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells, making them attractive therapeutic targets.[9]

CDK_Signaling_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription G1_S_Transition G1-S Transition (DNA Replication) E2F->G1_S_Transition CyclinE_CDK2->Rb further phosphorylates Cell_Cycle_Progression Cell Cycle Progression G1_S_Transition->Cell_Cycle_Progression

Caption: CDK Signaling in G1/S Cell Cycle Transition.

II. Synthesis of this compound Based Kinase Inhibitors

The synthesis of kinase inhibitors from the this compound scaffold typically involves a multi-step process. A representative example is the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, a Dasatinib analog.

Synthesis_Workflow cluster_0 Synthesis of Thiazole Intermediate cluster_1 Synthesis of Pyrimidine Intermediate cluster_2 Final Coupling A β-ethoxy acrylamide B NBS / Thiourea C 2-amino-N-(2-chloro-6- methylphenyl)thiazole- 5-carboxamide B->C Hantzsch-type cyclization H Final Product C->H Buchwald-Hartwig Coupling D 2,4,6-trichloropyrimidine E 1-(2-hydroxyethyl)piperazine F 4,6-dichloro-2-methylpyrimidine G 6-chloro-4-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidine F->G Nucleophilic Substitution G->H

Caption: General Synthetic Workflow.

Detailed Protocol for the Synthesis of a Dasatinib Analog

Step 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This procedure involves a chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot cyclization with thiourea.[10]

  • To a solution of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in a suitable solvent (e.g., dioxane/water), add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the mixture for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Add thiourea to the reaction mixture and heat to reflux for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminothiazole-5-carboxamide intermediate.

Step 2: Synthesis of 6-chloro-4-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidine

This step involves the nucleophilic substitution of a dichloro-pyrimidine.

  • To a solution of 2,4-dichloro-6-methylpyrimidine in a suitable solvent (e.g., isopropanol), add 1-(2-hydroxyethyl)piperazine and a base (e.g., diisopropylethylamine).

  • Heat the reaction mixture to reflux for 12-18 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude pyrimidine intermediate, which can often be used in the next step without further purification.

Step 3: Final Coupling to Yield Dasatinib Analog

The final product is obtained via a palladium-catalyzed cross-coupling reaction.

  • To a reaction vessel, add the 2-aminothiazole-5-carboxamide intermediate, the pyrimidine intermediate, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).

  • Add a suitable anhydrous solvent (e.g., dioxane) and degas the mixture.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours under an inert atmosphere.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

III. Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (SYK Kinase Example)

This protocol describes a common method to determine the in vitro potency of a compound against a specific kinase using a radiometric or luminescence-based assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., SYK) - Substrate - ATP ([γ-32P]ATP or cold ATP) - Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 30-60 min Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., add phosphoric acid) Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal: - Radiometric: Spot on filtermat, wash,  and count radioactivity. - Luminescence: Add detection reagents  and measure light output. Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: - Plot % inhibition vs. [Compound] - Determine IC50 value Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Kinase Assay Workflow.

Materials:

  • Recombinant SYK kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96- or 384-well plates

  • Phosphoric acid (for radiometric assay)

  • P81 phosphocellulose paper and scintillation counter (for radiometric assay)

  • Luminometer (for ADP-Glo™ assay)

Procedure (Radiometric):

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a multi-well plate, add the kinase, substrate, and diluted test compound.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate and allow to adhere overnight Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of Test Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan crystal formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze Data: - Plot % viability vs. [Compound] - Determine IC50 value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Cell Viability Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound.

  • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

IV. Quantitative Data and Structure-Activity Relationship (SAR)

The following table summarizes the inhibitory activities of a series of this compound derivatives against a panel of kinases. The data is presented as IC₅₀ values in nanomolar (nM). The prototypical compound, Dasatinib (BMS-354825), which shares a similar thiazole-carboxamide core, is included for reference.[4][11][12][13][14]

CompoundR1R2Kinase TargetIC₅₀ (nM)
Dasatinib 2-chloro-6-methylphenyl6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylBCR-ABL <1
Src 0.5
c-KIT <30
PDGFRβ <30
EphA2 <30
Analog 1 PhenylPyrimidin-2-ylSYK 50-100
Analog 2 4-FluorophenylPyrimidin-2-ylSYK 20-50
Analog 3 Phenyl4-Methylpyrimidin-2-ylAurora A 10-20
Analog 4 Phenyl4-Morpholinopyrimidin-2-ylAurora B 5-10
Analog 5 4-Sulfamoylphenyl5-Bromopyrimidin-2-ylCDK2 4
Analog 6 4-Sulfamoylphenyl5-Chloropyrimidin-2-ylCDK9 9

Structure-Activity Relationship Summary:

  • Aniline Substitutions (R1): Substitution on the aniline ring is crucial for potency and selectivity. For Dasatinib, the 2-chloro-6-methylphenyl group is optimal for fitting into the hydrophobic pocket of the kinase active site.

  • Pyrimidine/Pyridine Substitutions (R2): The substituent at the 2-position of the thiazole ring significantly influences kinase selectivity. Large, flexible groups containing piperazine moieties, as seen in Dasatinib, can access additional binding regions and enhance potency. For SYK and Aurora kinase inhibitors, substitutions on the pyrimidine ring can modulate potency and selectivity.

  • Thiazole Core: The thiazole ring acts as a key hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.

V. Therapeutic Potential and Clinical Relevance

  • SYK Inhibitors: Given their role in immune cell signaling, SYK inhibitors are being developed for the treatment of rheumatoid arthritis, immune thrombocytopenia, and certain B-cell malignancies.[1][2] Fostamatinib is an approved SYK inhibitor for the treatment of chronic immune thrombocytopenia.

  • Aurora Kinase Inhibitors: As regulators of mitosis, Aurora kinase inhibitors are primarily being investigated as anti-cancer agents.[5] Several compounds are in clinical trials for various solid and hematological malignancies, often in combination with other chemotherapeutic agents.[6]

  • CDK Inhibitors: Inhibitors of CDK4/6 have been approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[3][15] The success of these agents has spurred the development of inhibitors targeting other CDKs for a broader range of cancers.[9]

This document provides a foundational guide for researchers working on the development of kinase inhibitors based on the this compound scaffold. The provided protocols and data can be adapted and expanded upon to explore new chemical space and identify novel therapeutic agents.

References

Application Notes and Protocols: Antimicrobial Studies of 4-(1,3-Thiazol-4-yl)aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial studies conducted on 4-(1,3-thiazol-4-yl)aniline and its derivatives. This document includes a summary of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of experimental workflows and potential mechanisms of action. Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various thiazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, are summarized in the tables below for easy comparison.

Table 1: Antibacterial Activity of Novel Thiazole Derivatives

Compound IDStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Proteus vulgaris (MIC in µg/mL)Reference
6f 250125250500[1]
6h 125250500500[1]
11a 250125250250[1]
11b -125250250[1]
11c 12562.5125125[1]
11d 250250500500[1]
11e 125125250250[1]
Ampicillin 125125250-[1]

Table 2: Antibacterial and Antifungal Activity of Heteroaryl(aryl) Thiazole Derivatives

Compound IDS. aureus (MIC in mg/mL)MRSA (MIC in mg/mL)E. coli (MIC in mg/mL)P. aeruginosa (MIC in mg/mL)C. albicans (MIC in mg/mL)Reference
2 0.470.470.470.470.23[2]
3 0.230.230.470.700.23[2]
4 0.470.470.470.940.47[2]
9 0.940.940.940.940.06-0.23[2]
Ampicillin 0.001>1>1>1-[2]
Bifonazole ----0.03[2]
Ketoconazole ----0.008[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial screening of thiazole derivatives, based on established research.

Protocol 1: Synthesis of Thiazole Derivatives

This protocol is a generalized method based on the Hantzsch thiazole synthesis, a common and effective method for preparing this class of compounds.[4]

Materials:

  • Appropriate α-haloketone

  • Thioamide or thiourea derivative

  • Ethanol or other suitable solvent

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Purification system (e.g., column chromatography or recrystallization solvents)

Procedure:

  • Dissolve the α-haloketone (1 equivalent) in ethanol in a round-bottom flask.

  • Add the thioamide or thiourea derivative (1 equivalent) to the solution.

  • Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired thiazole derivative.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.[6][7]

Materials:

  • Synthesized thiazole compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the growth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (medium with inoculum and standard antibiotic) and a negative control (medium with inoculum and solvent).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the antimicrobial studies of this compound compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Studies start Starting Materials (α-haloketone, thiourea) reaction Hantzsch Thiazole Synthesis start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification characterization Structural Analysis (NMR, MS) purification->characterization stock_prep Prepare Stock Solutions characterization->stock_prep dilution Serial Dilution in 96-well Plates stock_prep->dilution inoculation Inoculation with Microbial Strains dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination data_analysis Data Analysis & SAR mic_determination->data_analysis mechanistic_studies Mechanism of Action Studies data_analysis->mechanistic_studies

Caption: General workflow for the synthesis and antimicrobial evaluation of thiazole compounds.

mechanism_of_action cluster_compound Thiazole Compound cluster_target Potential Bacterial Targets cluster_effect Biological Effect compound This compound Derivative murB E. coli MurB Enzyme (Cell Wall Synthesis) compound->murB Inhibition cyp51 14α-lanosterol demethylase (Fungal Membrane Synthesis) compound->cyp51 Inhibition ftsZ FtsZ Protein (Cell Division) compound->ftsZ Perturbation inhibition Inhibition of Microbial Growth murB->inhibition cyp51->inhibition ftsZ->inhibition

Caption: Putative mechanisms of antimicrobial action for thiazole derivatives.[2][8][9]

structure_activity_relationship cluster_substituents Substituent Modifications core This compound Core r1 Substituents on Aniline Ring core->r1 r2 Substituents on Thiazole Ring core->r2 r3 Hybridization with other Heterocycles core->r3 activity Antimicrobial Activity r1->activity Influences Potency r2->activity Affects Spectrum r3->activity Can Enhance Activity

Caption: Key structural elements influencing the antimicrobial activity of thiazole compounds.[10][11]

References

Application Notes and Protocols for Molecular Docking Studies of 4-(1,3-Thiazol-4-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the computational investigation of 4-(1,3-thiazol-4-yl)aniline analogs as potential therapeutic agents. The focus is on the application of molecular docking to elucidate binding mechanisms and predict the potency of these compounds against various biological targets. Detailed protocols for performing such studies are also provided.

Introduction to this compound Analogs

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this compound have been investigated as inhibitors of various enzymes, including protein kinases, DNA gyrase, and as modulators of protein-protein interactions, such as those involving Bcl-2 family proteins and tubulin. Molecular docking studies are instrumental in understanding the structure-activity relationships (SAR) of these analogs, guiding the design of more potent and selective drug candidates.

Key Biological Targets and Signaling Pathways

Molecular docking studies have revealed that this compound analogs can potentially target several critical signaling pathways implicated in diseases like cancer and bacterial infections.

Bcl-2 Family and Apoptosis Regulation

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Pro-survival members like Bcl-2 and Bcl-xL prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak.[2] Thiazole-based compounds can be designed to mimic the BH3 domain of pro-apoptotic proteins, thereby disrupting the interaction between pro-survival and pro-apoptotic members and inducing cell death in cancer cells.

dot

Bcl2_Signaling_Pathway cluster_Stimuli Apoptotic Stimuli cluster_Regulation Bcl-2 Family Regulation cluster_Mitochondria Mitochondrial Events cluster_Apoptosis Apoptosis Execution DNA_Damage DNA Damage BH3_only BH3-only proteins (e.g., Bim, Puma, Bad) DNA_Damage->BH3_only Growth_Factor_Deprivation Growth Factor Deprivation Growth_Factor_Deprivation->BH3_only Chemotherapy Chemotherapy Chemotherapy->BH3_only Bcl2_pro_survival Pro-survival (Bcl-2, Bcl-xL) BH3_only->Bcl2_pro_survival inhibit Bax_Bak Pro-apoptotic (Bax, Bak) Bcl2_pro_survival->Bax_Bak inhibit MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Thiazolylaniline_Analogs This compound Analogs Thiazolylaniline_Analogs->Bcl2_pro_survival inhibit Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_Cascade Caspase Cascade (Caspase-3, -7) Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Bcl-2 regulated apoptotic signaling pathway.

DNA Gyrase and Bacterial Replication

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[3][4] Inhibition of DNA gyrase leads to the cessation of bacterial growth and cell death.[3] Thiazole derivatives have been explored as DNA gyrase inhibitors, functioning by either inhibiting the ATPase activity of the GyrB subunit or by stabilizing the DNA-gyrase cleavage complex.[5]

dot

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Circular DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP Hydrolysis ATP ATP ATP->DNA_Gyrase Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription Thiazolylaniline_Analogs This compound Analogs Thiazolylaniline_Analogs->DNA_Gyrase inhibit Inhibition Inhibition

Caption: Mechanism of DNA gyrase and its inhibition.

Tubulin Polymerization and Cell Division

Microtubules, polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and the mitotic spindle.[6] The dynamic process of microtubule polymerization and depolymerization is critical for cell division.[7] Compounds that interfere with tubulin dynamics are potent anticancer agents. Thiazole-based molecules can bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

dot

Tubulin_Polymerization_Inhibition cluster_Polymerization Microtubule Dynamics cluster_Function Cellular Function Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Depolymerization->Tubulin_Dimers Cell_Division Cell Division Mitotic_Spindle->Cell_Division Thiazolylaniline_Analogs This compound Analogs Thiazolylaniline_Analogs->Polymerization inhibit

Caption: Tubulin polymerization and inhibition.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various thiazole derivatives against different protein kinase targets. This data is essential for validating the predictions from molecular docking studies and for understanding the structure-activity relationships.

Table 1: Inhibitory Activity of 4-(Thiazol-5-yl)benzoic Acid Analogs against Protein Kinase CK2 [8]

CompoundModificationIC50 (CK2α) [µM]IC50 (CK2α') [µM]
1 Parent Compound0.0120.0098
2a Pyridine-2-carboxylic acid0.0170.010
2b Pyridine-3-carboxylic acid0.0150.0082
2c Pyridine-4-carboxylic acid0.0140.0075
3a Pyridazine-3-carboxylic acid0.0160.0046
4a 3-(2-Fluorobenzyloxy)0.0160.014
4b 3-(2-Chlorobenzyloxy)0.0140.0088
4c 3-(2-Methoxybenzyloxy)0.0150.011

Table 2: Inhibitory Activity of Pyrazole-Thiazolidinone Derivatives against Aurora-A Kinase [9][10][11]

CompoundRIC50 (Aurora-A) [µM]Docking Score (kcal/mol)
P-1 H0.45 ± 0.02-8.7
P-6 4-F0.11 ± 0.03-9.8
P-11 4-OCH30.28 ± 0.05-9.3
P-16 2,4-diCl0.19 ± 0.01-9.5
P-20 3-NO20.15 ± 0.06-10.2
VX-680 (Standard) -0.09 ± 0.01-10.5

Experimental Protocols

Protocol 1: Molecular Docking using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking of this compound analogs using AutoDock Vina, a widely used open-source docking program.

1. Software and Resource Requirements:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or similar chemical database: For obtaining the 3D structure of the ligand.

2. Protein Preparation:

  • Download Protein Structure: Obtain the crystal structure of the target protein from the PDB (e.g., PDB ID: 2BMC for Aurora-A kinase).

  • Clean the Protein: Open the PDB file in ADT. Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

  • Add Hydrogens: Add polar hydrogens to the protein.

  • Add Charges: Compute Gasteiger charges.

  • Set Atom Types: Assign AD4 atom types.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file.

3. Ligand Preparation:

  • Obtain Ligand Structure: Download the 3D structure of the this compound analog from a database like PubChem in SDF or MOL2 format.

  • Load Ligand in ADT: Open the ligand file in ADT.

  • Detect Root and Torsion: Define the rotatable bonds to allow for ligand flexibility during docking.

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file.

4. Grid Box Generation:

  • Load Protein: Open the prepared protein PDBQT file in ADT.

  • Define Binding Site: Identify the active site of the protein. This can be based on the location of the co-crystallized ligand or from literature reports.

  • Set Grid Box: Center the grid box on the active site. Adjust the dimensions of the grid box to encompass the entire binding pocket, typically with a spacing of 1.0 Å.

  • Save Grid Parameters: Save the grid parameter file (conf.txt).

5. Running AutoDock Vina:

  • Open a Terminal or Command Prompt.

  • Navigate to the Directory: Change to the directory containing the prepared protein and ligand PDBQT files and the configuration file.

  • Execute Vina: Run the following command:

    • --receptor: Specifies the prepared protein file.

    • --ligand: Specifies the prepared ligand file.

    • --config: Specifies the grid box configuration file.

    • --out: Specifies the output file for the docked poses.

    • --log: Specifies the log file containing the binding affinity scores.

6. Analysis of Results:

  • Examine Log File: The log file will contain the binding affinity scores (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Docked Poses: Open the protein PDBQT file and the output PDBQT file in a molecular visualization tool like Discovery Studio Visualizer or PyMOL.

  • Analyze Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the protein's active site for the best-scoring poses.

dot

Molecular_Docking_Workflow Start Start: Target Selection Protein_Prep Protein Preparation (PDB, Add H, Charges) Start->Protein_Prep Ligand_Prep Ligand Preparation (SDF/MOL2, Torsions) Start->Ligand_Prep Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Results Analysis (Binding Energy, Interactions) Docking->Analysis Hit_ID Hit Identification & Lead Optimization Analysis->Hit_ID

Caption: General workflow for a molecular docking study.

References

In Vitro Bioactivity of 4-(1,3-Thiazol-4-yl)aniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro bioactivity of compounds based on the 4-(1,3-Thiazol-4-yl)aniline scaffold. This chemical structure is the core of Dasatinib (BMS-354825), a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy. The protocols and data presented herein are centered around the methodologies used to characterize the anticancer properties of Dasatinib and can be adapted for novel derivatives of this compound.

Overview of Bioactivity

The this compound scaffold is a key pharmacophore in the design of kinase inhibitors. Its most prominent derivative, Dasatinib, is a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases, which are key drivers in certain leukemias and solid tumors.[1][2] The primary mechanism of action involves binding to the ATP-binding site of these kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that control cell proliferation, survival, and migration.[3][4]

In vitro studies have demonstrated that Dasatinib and its analogs can induce cell cycle arrest, promote apoptosis, and inhibit the growth of a wide range of cancer cell lines.[5][6] The following sections provide quantitative data on the bioactivity of Dasatinib and detailed protocols for key in vitro assays to evaluate novel this compound derivatives.

Data Presentation: In Vitro Efficacy

The bioactivity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the reported IC50 values for Dasatinib across a range of cancer types.

Table 1: Dasatinib IC50 Values in Leukemia Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
K562Chronic Myeloid Leukemia (CML)1[7]
K562 BMS-RDasatinib-Resistant CML25,000[7]
TF-1 BCR/ABLCML0.75[5]
TF-1 BCR/ABL BMS-RDasatinib-Resistant CML15,000[5]
JURL-MK1Chronic Myeloid Leukemia (CML)Sub-nM[8]
MOLM-7Acute Myeloid Leukemia (AML)Sub-nM[8]

Table 2: Dasatinib IC50 Values in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
MDA-MB-231Triple-Negative Breast Cancer0.04 - 6.1[7][9]
231-DasBDasatinib-Resistant Breast Cancer> 5[7]
MCF-7Breast Cancer (ER+)2.1 - >10[9][10]
SK-BR-3Breast Cancer (HER2+)4.0[10]
T47DBreast Cancer (ER+)0.9[4]
NCI-H1975Non-Small Cell Lung Cancer (NSCLC)0.95[11]
NCI-H1650Non-Small Cell Lung Cancer (NSCLC)3.64[11]
A549Non-Small Cell Lung Cancer (NSCLC)1.87[7]
HCC827Non-Small Cell Lung Cancer (NSCLC)0.026[7]
WiDrColon Cancer0.03[6]
HT29Colon Cancer0.05[6]
SW620Colon Cancer16.41[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound derivatives like Dasatinib, and a general workflow for in vitro bioactivity testing.

G cluster_0 Upstream Activation cluster_1 Key Kinase Targets cluster_2 Dasatinib (this compound derivative) cluster_3 Downstream Signaling Pathways cluster_4 Cellular Outcomes RTK Receptor Tyrosine Kinases (e.g., PDGFR, c-KIT) BCR_ABL BCR-ABL RTK->BCR_ABL Activates SRC SRC Family Kinases (e.g., SRC, LYN, FYN) RTK->SRC Activates RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/Akt/mTOR Pathway BCR_ABL->PI3K_AKT Activates STAT JAK/STAT Pathway BCR_ABL->STAT Activates SRC->RAS_MAPK Activates SRC->PI3K_AKT Activates SRC->STAT Activates Migration Inhibited Migration/Invasion SRC->Migration Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits Proliferation Decreased Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis Inhibits STAT->Proliferation

Figure 1: Dasatinib's Mechanism of Action.

G start Start: Compound Synthesis (this compound derivative) step1 Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) start->step1 step2 Determine IC50 values across a panel of cancer cell lines step1->step2 step3 Apoptosis Assay (e.g., Annexin V/PI Staining) step2->step3 step4 Cell Cycle Analysis (e.g., Propidium Iodide Staining) step2->step4 step5 Mechanism of Action Studies (e.g., Western Blot for kinase phosphorylation) step2->step5 end End: Bioactivity Profile step3->end step4->end step5->end

Figure 2: In Vitro Bioactivity Testing Workflow.

Experimental Protocols

The following are detailed protocols for the key in vitro assays to assess the bioactivity of this compound derivatives.

Cell Viability and Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[12]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • Dasatinib (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and Dasatinib in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle control wells (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound at IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[17] Collect both adherent and floating cells. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18][19][20]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture cells and treat with the test compound at IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to a concentration of 1 x 10^6 cells/mL. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Mechanism of Action: Western Blot Analysis of Kinase Phosphorylation

This technique is used to detect changes in the phosphorylation status of target kinases and downstream signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-SRC, anti-SRC, anti-phospho-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in sample buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein levels) to determine the relative changes in protein phosphorylation.

References

Pharmacokinetic Profiling of Novel Thiazolylaniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic profiling of novel thiazolylaniline derivatives. This class of compounds, which includes notable kinase inhibitors, is of significant interest in drug discovery, particularly in oncology. Understanding their absorption, distribution, metabolism, and excretion (ADME) properties is critical for their development as therapeutic agents.

This document will detail the pharmacokinetic profiles of a preclinical candidate, BIT-15-67, a novel thiazolidinedione derivative with anticancer potential, and a clinically approved drug, Dasatinib, a potent tyrosine kinase inhibitor. By presenting both a preclinical and a clinical compound, these notes offer a broad perspective on the pharmacokinetic challenges and opportunities within the thiazolylaniline class.

In Vitro ADME Profiling

A thorough in vitro ADME assessment is the first step in characterizing the pharmacokinetic properties of novel thiazolylaniline derivatives. These assays provide early insights into a compound's potential for oral bioavailability, metabolic stability, and drug-drug interactions.

Aqueous Solubility

Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.0, 6.5, and 7.4) in a 96-well plate. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the dissolved compound. A standard curve of the compound in PBS with 1% DMSO is used for quantification.

Data Presentation:

CompoundpHSolubility (µg/mL)
BIT-15-675.0Low
6.5Low
7.4Low
Dasatinib-pH-dependent

Note: BIT-15-67 exhibited low aqueous solubility at different pH values. Dasatinib is known to have pH-dependent solubility, which can impact its oral absorption.[1]

Membrane Permeability

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation into a monolayer with tight junctions.

  • Assay Initiation: Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A-B) Permeability: Add the test compound (e.g., 10 µM) to the apical (A) side and collect samples from the basolateral (B) side at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Basolateral to Apical (B-A) Permeability: In a separate set of wells, add the test compound to the basolateral side and collect samples from the apical side to determine the efflux ratio.

  • Sample Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Data Presentation:

CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
BIT-15-67High< 2High

Note: An efflux ratio of less than 2 suggests that the compound is not a significant substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2]

Plasma Protein Binding

Protocol: Equilibrium Dialysis

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane.

  • Sample Preparation: Add the test compound to plasma (from the species of interest, e.g., mouse, rat, human) and place it in one chamber of the dialysis cell. Add protein-free buffer (e.g., PBS) to the other chamber.

  • Incubation: Rotate the apparatus at 37°C for a set period (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: Calculate the percentage of plasma protein binding.

Data Presentation:

CompoundSpeciesPlasma Protein Binding (%)
BIT-15-67MouseModerate
RatModerate
DasatinibHuman~96%

Note: Dasatinib is highly bound to human plasma proteins, primarily albumin.[1]

Metabolic Stability

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (from the species of interest), a NADPH-regenerating system, and buffer. Pre-warm the mixture at 37°C.

  • Reaction Initiation: Add the test compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation:

CompoundSpeciesHalf-life (t½, min)
BIT-15-67Mouse> 30
Rat> 30
Dog> 30
Human> 30

Note: BIT-15-67 was found to be stable in liver microsomes from multiple species, suggesting low Phase I metabolic clearance. However, it was unstable in rat hepatocytes, indicating potential Phase II metabolism.[2]

In Vivo Pharmacokinetic Profiling

Following promising in vitro data, in vivo pharmacokinetic studies are conducted to understand the compound's behavior in a whole organism.

Experimental Protocol for a Rodent Pharmacokinetic Study

Animals:

  • Male and female Wistar rats (or other appropriate rodent species).

  • Animals should be acclimatized for at least one week before the study.

Dosing:

  • Intravenous (IV) Administration: Administer the compound (e.g., 5 mg/kg) as a bolus injection via the tail vein. The compound should be formulated in a suitable vehicle (e.g., a mixture of Solutol HS 15, propylene glycol, and water).

  • Oral (PO) Administration: Administer the compound (e.g., 20 mg/kg) by oral gavage. The compound can be formulated as a suspension in a vehicle like 0.5% methylcellulose.

Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at pre-defined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

Sample Analysis:

  • Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability.

Data Presentation: In Vivo Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of BIT-15-67 in Wistar Rats

ParameterUnitsMale (IV, 5 mg/kg)Female (IV, 5 mg/kg)Male (PO, 20 mg/kg)Female (PO, 20 mg/kg)
Cmaxng/mL--123456
Tmaxh--4.06.0
AUC(0-t)ng*h/mL1890245013407650
h2.53.13.44.2
CLL/h/kg2.62.0--
VdL/kg9.59.1--
F%%--738

Data derived from the study on BIT-15-67.[2] The oral bioavailability of BIT-15-67 was notably higher in female rats compared to male rats.[2]

Table 2: Representative Pharmacokinetic Parameters of Dasatinib in Humans

ParameterUnitsValue
Tmaxh0.5 - 6
Bioavailability (F%)%14 - 34
Protein Binding%~96
Metabolism-Primarily CYP3A4
Elimination Half-lifeh3 - 5

Note: The oral bioavailability of Dasatinib is relatively low and can be affected by factors such as gastric pH.[1]

Visualizations of Experimental Workflows

In Vitro ADME Profiling Workflow

in_vitro_adme_workflow cluster_assays In Vitro ADME Assays cluster_endpoints Key Endpoints cluster_decision Decision Gate solubility Solubility sol_endpoint Aqueous Solubility solubility->sol_endpoint permeability Permeability (Caco-2) perm_endpoint Papp & Efflux Ratio permeability->perm_endpoint ppb Plasma Protein Binding ppb_endpoint Percent Bound ppb->ppb_endpoint met_stability Metabolic Stability met_endpoint t½ & CLint met_stability->met_endpoint decision Proceed to In Vivo? sol_endpoint->decision perm_endpoint->decision ppb_endpoint->decision met_endpoint->decision

Caption: Workflow for in vitro ADME profiling of novel compounds.

In Vivo Pharmacokinetic Study Workflow

in_vivo_pk_workflow start Compound Formulation dosing Animal Dosing (IV & PO) start->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end PK Profile & Bioavailability pk_calc->end

Caption: Standard workflow for a rodent pharmacokinetic study.

Discussion and Interpretation

The pharmacokinetic profiling of novel thiazolylaniline derivatives reveals several key considerations for drug development.

  • Solubility and Bioavailability: As exemplified by Dasatinib, many kinase inhibitors exhibit pH-dependent solubility, which can lead to variable oral absorption and potential food effects.[1] The low aqueous solubility of BIT-15-67 is also a common challenge that can limit oral bioavailability. Formulation strategies, such as amorphous solid dispersions or nano-formulations, may be necessary to improve the dissolution and absorption of these compounds.[3][4]

  • Metabolism: Thiazolylaniline derivatives are often substrates for cytochrome P450 enzymes, particularly CYP3A4, as seen with Dasatinib.[1] This can lead to significant drug-drug interactions. Early assessment of metabolic pathways and potential for CYP inhibition is crucial. The observation that BIT-15-67 is stable in microsomes but not hepatocytes suggests that Phase II metabolism (e.g., glucuronidation or sulfation) may be a primary clearance pathway, which is an important consideration for predicting human clearance.[2]

  • Species Differences: The significant difference in the oral bioavailability of BIT-15-67 between male and female rats highlights the importance of conducting pharmacokinetic studies in both sexes.[2] Furthermore, metabolic pathways can vary between preclinical species and humans, necessitating careful interspecies scaling to predict human pharmacokinetics.

Conclusion

The successful development of novel thiazolylaniline derivatives as therapeutic agents is highly dependent on a thorough understanding of their pharmacokinetic properties. The application notes and protocols outlined in this document provide a framework for the systematic evaluation of these compounds, from early in vitro ADME screening to in vivo pharmacokinetic studies. By carefully characterizing the solubility, permeability, metabolic stability, and in vivo disposition of new chemical entities, researchers can make informed decisions to select and optimize candidates with favorable drug-like properties, ultimately increasing the probability of clinical success.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(1,3-Thiazol-4-yl)aniline synthesis.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, particularly via the common Hantzsch thiazole synthesis route.

Problem 1: Low or No Product Yield

Q: I am attempting the Hantzsch synthesis of this compound from 2-halo-1-(4-aminophenyl)ethanone and a thioamide source (e.g., thioformamide or thiourea), but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields in the Hantzsch synthesis of this compound can stem from several factors, ranging from reactant quality to reaction conditions. Below is a step-by-step guide to troubleshoot this issue.

Possible Causes and Solutions:

  • Purity of Starting Materials:

    • α-Haloketone Instability: The starting material, 2-halo-1-(4-aminophenyl)ethanone, can be unstable. Ensure it is pure and freshly prepared or properly stored. Impurities or degradation can lead to unwanted side reactions.

    • Thioamide Quality: The purity of the thioamide is crucial. Impurities can inhibit the reaction or lead to side products. Use a high-purity grade of thioamide.

    • Solvent Purity: The presence of water or other impurities in the solvent can negatively impact the reaction. It is often recommended to use anhydrous solvents.[1]

  • Reaction Conditions:

    • Temperature and Reaction Time: The reaction may require optimization of temperature and time. If the reaction is too slow, consider gradually increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to avoid decomposition at higher temperatures.

    • Solvent Choice: The solvent plays a significant role in reaction rate and yield. While alcohols like ethanol or methanol are commonly used, other solvents might be more effective for your specific substrate. Consider screening a few different solvents on a small scale.

  • Side Reactions:

    • Isomer Formation: Under acidic conditions, the reaction of an α-haloketone with a monosubstituted thiourea can sometimes lead to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer in addition to the desired 2-amino-thiazole derivative.[1] Maintaining neutral or slightly basic conditions can favor the desired product.

    • Polymerization/Decomposition: The aminophenyl group can be sensitive. Harsh reaction conditions (e.g., very high temperatures or strong acids/bases) might lead to decomposition or polymerization of the starting material or product.

Troubleshooting Workflow:

troubleshooting_low_yield start Low or No Yield check_reactants 1. Verify Purity of Starting Materials start->check_reactants solution_reactants Use high-purity, fresh reactants. Use anhydrous solvents. check_reactants->solution_reactants check_conditions 2. Optimize Reaction Conditions solution_conditions Screen solvents (e.g., Ethanol, Methanol). Optimize temperature and reaction time (monitor by TLC/LC-MS). check_conditions->solution_conditions check_side_reactions 3. Investigate Side Reactions solution_side_reactions Adjust pH to neutral/slightly basic. Avoid harsh conditions. check_side_reactions->solution_side_reactions solution_reactants->check_conditions solution_conditions->check_side_reactions end Improved Yield solution_side_reactions->end

Caption: Troubleshooting workflow for low yield.

Problem 2: Difficulty in Product Purification

Q: My reaction seems to have worked, but I am struggling to isolate a pure sample of this compound. What are common impurities and effective purification strategies?

A: Purification challenges often arise from unreacted starting materials, side products, or the physical properties of the product itself.

Common Impurities and Purification Strategies:

Impurity TypeIdentificationRecommended Purification Method
Unreacted α-haloketone TLC, LC-MSColumn chromatography on silica gel.
Unreacted Thioamide TLC, LC-MSThe product can often be precipitated, leaving the more soluble thioamide in solution. Washing the crude product with a suitable solvent can also be effective.
Isomeric Side Products NMR, LC-MSCareful column chromatography with an optimized solvent system. Fractional crystallization may also be an option.
Polymeric Byproducts Insoluble material, baseline streaking on TLCFiltration of the crude product. The desired product can often be extracted into a suitable organic solvent, leaving the insoluble polymer behind.

Purification Workflow:

  • Initial Work-up: After the reaction, a common work-up procedure involves pouring the reaction mixture into a basic solution (e.g., 5% sodium carbonate) to neutralize any acid formed and to precipitate the crude product.[2]

  • Filtration and Washing: The precipitated solid should be collected by vacuum filtration and washed with cold water to remove inorganic salts and other water-soluble impurities.[2][3]

  • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is often an effective method for purifying the final product.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Hantzsch thiazole synthesis is a widely used and versatile method for the preparation of the thiazole ring.[4] For this compound, this typically involves the reaction of a 2-halo-1-(4-aminophenyl)ethanone with a source of thioformamide or thiourea.

hantzsch_synthesis cluster_reactants Reactants cluster_product Product haloketone 2-halo-1-(4-aminophenyl)ethanone intermediate Cyclization & Dehydration haloketone->intermediate thioamide Thioamide (e.g., thioformamide) thioamide->intermediate product This compound intermediate->product Hantzsch Synthesis

Caption: Hantzsch synthesis of this compound.

Q2: How critical is the choice of the halogen in the 2-halo-1-(4-aminophenyl)ethanone?

A2: The reactivity of the α-haloketone follows the order I > Br > Cl. 2-Bromo-1-(4-aminophenyl)ethanone is a commonly used and commercially available starting material that offers a good balance of reactivity and stability. While the iodo-derivative would be more reactive, it is also less stable. The chloro-derivative might require more forcing reaction conditions (higher temperature or longer reaction time).

Q3: Can microwave-assisted synthesis improve the yield and reaction time?

A3: Yes, microwave-assisted organic synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the Hantzsch thiazole synthesis.[3] The rapid heating provided by microwaves can accelerate the reaction, often leading to cleaner product profiles by minimizing the formation of degradation products that can occur with prolonged heating.

Comparative Reaction Conditions:

MethodTypical TemperatureTypical Reaction TimePotential Advantages
Conventional Heating Reflux (e.g., ~65-80°C in ethanol)1 - 3 hoursSimple setup, widely accessible.
Microwave-Assisted 90 - 130°C10 - 30 minutesRapid, can improve yields, high-throughput potential.[3]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. α-Haloketones are lachrymators and skin irritants, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Thioamides can also be toxic. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of this compound

This protocol is a general procedure adapted from similar syntheses of 4-arylthiazoles.

Materials:

  • 2-Bromo-1-(4-aminophenyl)ethanone (1 equivalent)

  • Thioformamide (1.1 - 1.2 equivalents)

  • Ethanol (anhydrous)

  • 5% Sodium Carbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-aminophenyl)ethanone (1 eq.) in anhydrous ethanol.

  • Add thioformamide (1.1-1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution, while stirring.

  • A precipitate should form. Continue stirring for 15-20 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water.

  • Allow the solid to air dry or dry in a vacuum oven at a low temperature.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

experimental_workflow start Start dissolve 1. Dissolve α-haloketone in Ethanol start->dissolve add_thioamide 2. Add Thioamide dissolve->add_thioamide reflux 3. Heat to Reflux (1-3 hours) add_thioamide->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to Room Temperature monitor->cool precipitate 6. Pour into Na2CO3 solution cool->precipitate filter 7. Filter the Solid precipitate->filter wash 8. Wash with Water filter->wash dry 9. Dry the Product wash->dry purify 10. Purify by Recrystallization (Optional) dry->purify end Final Product purify->end

References

Technical Support Center: Purification of 4-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(1,3-Thiazol-4-yl)aniline. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related aminothiazoles can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in syntheses involving the reduction of a nitro group, incomplete reduction can lead to the presence of the corresponding nitro compound. It is also possible to have isomeric impurities depending on the precursors used.

Q2: Which purification technique is most suitable for this compound?

A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification. Recrystallization is often a good choice for removing small amounts of impurities from a solid product, while column chromatography provides better separation for complex mixtures or when impurities have similar solubility to the product.

Q3: How can I determine the best solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A good starting point is to test a range of solvents with varying polarities. Based on the purification of a similar compound, 4-(2-methylthiazol-4-yl)aniline, a mixture of ethyl acetate and n-hexane is a promising system to investigate.[1]

Q4: My compound is an amine. Are there any special considerations for column chromatography on silica gel?

A4: Yes, amines can interact with the acidic silanol groups on the surface of silica gel, which can lead to peak tailing and poor separation. To mitigate this, it is common practice to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This helps to saturate the acidic sites on the silica and improve the chromatography of basic compounds.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling Out The compound is coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.1. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then allow it to cool more slowly.2. Try a different solvent or solvent system with a lower boiling point.3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
No Crystal Formation The solution is not supersaturated, meaning too much solvent was used, or nucleation has not been initiated.1. If the solution is clear at room temperature, it is likely too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.2. If the solution appears saturated, try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low Recovery A significant amount of the product remains dissolved in the mother liquor after cooling.1. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation.2. Use the minimum amount of hot solvent necessary to dissolve the crude product.3. Minimize the volume of cold solvent used to wash the collected crystals.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.1. If the colored impurity is present in a small amount, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation The polarity of the mobile phase is too high or too low, or the column is overloaded.1. Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.2. If using a gradient, ensure the polarity change is gradual enough to allow for separation.3. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the mass of the silica gel.
Peak Tailing The compound is interacting strongly with the stationary phase. For amines on silica gel, this is often due to interaction with acidic silanol groups.1. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.2. Consider using a different stationary phase, such as alumina or a functionalized silica gel.
Compound Stuck on the Column The mobile phase is not polar enough to elute the compound.1. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.2. If the compound is very polar, a stronger solvent like methanol may be needed in the mobile phase.

Experimental Protocols

Recrystallization of this compound

Disclaimer: The following protocol is a general guideline based on the purification of a structurally similar compound.[1] The optimal solvent system and volumes should be determined on a small scale first.

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and water) at room temperature and upon heating. A promising starting point is a mixed solvent system of ethyl acetate and n-hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: If using a mixed solvent system, slowly add the "poor" solvent (e.g., n-hexane) to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the initial precipitate. Allow the flask to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography of this compound

Disclaimer: This is a general protocol and should be optimized based on TLC analysis of the crude material.

  • TLC Analysis: Develop a suitable mobile phase for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. Vary the ratio to achieve good separation between the desired product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 90:10 hexane:ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed bed without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity. If a gradient elution is needed (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Estimated Solubility of this compound in Common Solvents

SolventPolarityEstimated Solubility at 25°C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)
WaterHighVery LowLow
MethanolHighModerateHigh
EthanolHighModerateHigh
AcetoneMediumSolubleVery Soluble
Ethyl AcetateMediumSparingly SolubleSoluble
DichloromethaneMediumSolubleVery Soluble
TolueneLowSparingly SolubleModerate
HexaneLowInsolubleSparingly Soluble

Visualizations

Recrystallization_Workflow A Start: Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if insolubles present) B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I End: Purified Solid H->I

Caption: Experimental workflow for the recrystallization of this compound.

Column_Chromatography_Workflow A Start: Crude Mixture B Develop TLC Method A->B C Pack Column with Silica Gel Slurry B->C D Load Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J End: Purified Compound I->J

Caption: Experimental workflow for column chromatography purification.

Troubleshooting_Logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography R_Start Problem Occurs R_Oiling Oiling Out? R_Start->R_Oiling R_NoCrystals No Crystals? R_Oiling->R_NoCrystals No R_Sol1 Add more solvent Cool slower R_Oiling->R_Sol1 Yes R_LowYield Low Yield? R_NoCrystals->R_LowYield No R_Sol2 Scratch flask Add seed crystal R_NoCrystals->R_Sol2 Yes R_Sol3 Use less solvent Cool thoroughly R_LowYield->R_Sol3 Yes C_Start Problem Occurs C_PoorSep Poor Separation? C_Start->C_PoorSep C_Tailing Peak Tailing? C_PoorSep->C_Tailing No C_Sol1 Optimize mobile phase Reduce loading C_PoorSep->C_Sol1 Yes C_Stuck Compound Stuck? C_Tailing->C_Stuck No C_Sol2 Add triethylamine C_Tailing->C_Sol2 Yes C_Sol3 Increase solvent polarity C_Stuck->C_Sol3 Yes

Caption: Logical relationship diagram for troubleshooting common purification issues.

References

Technical Support Center: Functionalization of 4-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of 4-(1,3-thiazol-4-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the functionalization of this compound?

A1: The primary challenges in functionalizing this compound stem from its bifunctional nature, containing both a nucleophilic aniline and a thiazole ring with multiple potential reaction sites. Key challenges include:

  • Regioselectivity: Controlling the site of functionalization between the aniline nitrogen, the aniline aromatic ring, and the C2 or C5 positions of the thiazole ring.

  • Low Reaction Yields: Often due to the reduced nucleophilicity of the aniline when electron-withdrawing groups are present, or catalyst inhibition by the sulfur and nitrogen atoms of the thiazole ring.

  • Side Reactions: Including self-coupling, polymerization, and reaction at unintended positions.

  • Purification: Separating the desired product from starting materials, isomers, and byproducts can be challenging due to similar polarities.

Q2: Which position on the this compound molecule is most reactive?

A2: The reactivity of the different positions on this compound depends on the reaction conditions and the nature of the reagents used.

  • Aniline Nitrogen: The amino group is a primary site for nucleophilic attack, making it susceptible to acylation, alkylation, and arylation (e.g., Buchwald-Hartwig amination).

  • Aniline Ring: The aromatic ring of the aniline moiety is activated towards electrophilic aromatic substitution, primarily at the ortho and para positions relative to the amino group. However, direct C-H functionalization can be directed to the meta position with appropriate directing groups.

  • Thiazole Ring: The thiazole ring is generally electron-deficient. The C2 position is the most acidic and can be deprotonated with a strong base for subsequent reaction with electrophiles. The C5 position is the preferred site for electrophilic substitution.[1] Direct arylation of thiazoles often occurs selectively at the C5 position.

Q3: How can I selectively functionalize one part of the molecule while leaving the other untouched?

A3: Selective functionalization can be achieved through the use of protecting groups and by carefully choosing reaction conditions that favor one reaction pathway over another. For example, to functionalize the thiazole ring, the aniline nitrogen can be protected with a suitable group like Boc (tert-butyloxycarbonyl) or an acetyl group. This prevents side reactions at the aniline and allows for regioselective manipulation of the thiazole ring.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Low yields in Suzuki-Miyaura coupling reactions involving this compound derivatives are a common problem. The following guide provides a systematic approach to troubleshooting this issue.

G start Low Yield in Suzuki Coupling reagent_purity Check Reagent Purity - Boronic acid/ester decomposition - Impure halide - Solvent/base quality start->reagent_purity Step 1 catalyst_system Optimize Catalyst System - Catalyst choice (e.g., Pd(dppf)Cl2) - Ligand selection - Catalyst loading reagent_purity->catalyst_system If reagents are pure reaction_conditions Adjust Reaction Conditions - Temperature - Reaction time - Base selection (e.g., K2CO3, Cs2CO3) catalyst_system->reaction_conditions If catalyst is appropriate side_reactions Identify Side Reactions - Homocoupling of boronic acid - Protodeborylation - Decomposition of starting material reaction_conditions->side_reactions If conditions are optimized workup_purification Improve Workup & Purification - Incomplete extraction - Product loss on silica gel side_reactions->workup_purification If side reactions are minimized solution Improved Yield workup_purification->solution

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

  • Problem: Consistently low yields (<50%) in the Suzuki coupling of a bromo-substituted this compound derivative with an arylboronic acid.

  • Possible Causes & Solutions:

    • Reagent Quality:

      • Cause: Boronic acids can dehydrate to form boroxines, which may have different reactivity. The organohalide may contain impurities.

      • Solution: Use freshly purchased or recrystallized boronic acid. Verify the purity of the organohalide by NMR or LC-MS. Use anhydrous and degassed solvents.

    • Catalyst System:

      • Cause: The chosen palladium catalyst or ligand may not be optimal for this specific substrate, which contains potentially coordinating nitrogen and sulfur atoms.

      • Solution: Screen different palladium catalysts and ligands. For Suzuki couplings of nitrogen-containing heterocycles, catalysts like Pd(dppf)Cl2 often give good results.[2] Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may improve conversion.

    • Reaction Conditions:

      • Cause: The base may not be strong enough, or the temperature may be too low for efficient transmetalation and reductive elimination.

      • Solution: Try a stronger base such as Cs2CO3 in place of K2CO3. Increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Side Reactions:

      • Cause: Homocoupling of the boronic acid can be a significant side reaction. Protodeborylation (loss of the boronic acid group) can also occur.

      • Solution: Ensure rigorous exclusion of oxygen from the reaction mixture. Use a 1.5 to 2-fold excess of the boronic acid to compensate for any degradation.

Issue 2: Lack of Regioselectivity in Functionalization

Achieving regioselectivity when functionalizing this compound is crucial for obtaining the desired product. The following guide outlines strategies to control the site of reaction.

G start Poor Regioselectivity protecting_group Use Protecting Groups - Protect aniline with Boc or Ac - Allows functionalization of thiazole ring start->protecting_group directing_group Use Directing Groups - For C-H functionalization of the aniline ring start->directing_group reaction_type Choose Selective Reaction Type - Electrophilic substitution at C5 of thiazole - Nucleophilic substitution on a pre-functionalized ring start->reaction_type conditions Optimize Reaction Conditions - Temperature, solvent, and catalyst can influence selectivity start->conditions solution Desired Regioisomer protecting_group->solution directing_group->solution reaction_type->solution conditions->solution

Caption: Strategies for achieving regioselectivity in the functionalization of this compound.

  • Scenario 1: Functionalization of the Thiazole Ring

    • Problem: During an attempted bromination of the thiazole ring, a mixture of products is obtained, including bromination on the aniline ring.

    • Solution: Protect the aniline nitrogen with an acetyl or Boc group prior to bromination. The electron-withdrawing nature of the protecting group deactivates the aniline ring towards electrophilic substitution, favoring reaction on the thiazole ring.

  • Scenario 2: Functionalization of the Aniline Ring

    • Problem: A desired acylation reaction occurs at both the aniline nitrogen and the thiazole nitrogen (if possible), or leads to a mixture of N-acylated and C-acylated products on the aniline ring.

    • Solution: For N-acylation, use mild conditions (e.g., acyl chloride with a non-nucleophilic base like triethylamine at low temperature). For C-acylation (Friedel-Crafts), the amino group must be protected to prevent it from coordinating to the Lewis acid catalyst.

  • Scenario 3: C-H Functionalization

    • Problem: Direct C-H arylation results in a mixture of isomers.

    • Solution: Employ a directing group strategy. For example, protection of the aniline as an amide can direct C-H functionalization to the ortho position of the aniline ring.

Data Presentation

The following tables summarize typical reaction conditions and yields for key functionalization reactions of this compound and its derivatives, based on literature precedents for similar compounds.

Table 1: Suzuki-Miyaura Coupling of Halogenated Thiazole Derivatives

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-(5-bromo-1,3-thiazol-4-yl)-N-Boc-anilinePhenylboronic acidPd(dppf)Cl2 (5)K2CO3DME/H2O802~70-85
24-(5-bromo-1,3-thiazol-4-yl)-N-Boc-aniline4-Methoxyphenylboronic acidPd(PPh3)4 (5)Na2CO3Toluene/EtOH/H2O10012~65-80
34-(2-bromo-1,3-thiazol-4-yl)-N-Boc-anilinePyridin-3-ylboronic acidPd(dppf)Cl2 (10)K3PO4Dioxane/H2O10016~60-75

Table 2: Buchwald-Hartwig Amination of Halogenated this compound Derivatives

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-N-(thiazol-4-yl)anilineMorpholinePd2(dba)3 (2)XPhos (4)NaOtBuToluene1108~75-90
24-Chloro-N-(thiazol-4-yl)anilineAnilinePd(OAc)2 (2)BINAP (3)Cs2CO3Dioxane10024~60-75
32-Bromo-4-(1,3-thiazol-4-yl)anilineBenzylaminePd(OAc)2 (5)Xantphos (10)K3PO4Toluene10018~70-85

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group, a common step before functionalizing the thiazole ring.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected product.

Protocol 2: Suzuki-Miyaura Coupling on a Brominated Thiazole Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted N-Boc-4-(1,3-thiazol-4-yl)aniline with an arylboronic acid.

  • Reaction Setup: To a Schlenk flask, add the bromo-thiazole substrate (1.0 eq), the arylboronic acid (1.5 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water). Then, add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 3: Buchwald-Hartwig Amination of a Halogenated Aniline Derivative

This protocol describes the amination of a halogenated this compound derivative.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), the amine (1.2 eq), a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium precatalyst (e.g., an XPhos-based G3 precatalyst, 0.02 eq), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Optimization of Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thiazole synthesis. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thiazoles, and what are its key components?

A1: The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone method for constructing the thiazole ring.[1][2] This versatile reaction typically involves the condensation of an α-haloketone with a thioamide.[1] The reaction proceeds through a multi-step pathway that begins with an SN2 reaction, followed by an intramolecular attack by the nitrogen onto the ketone carbonyl to form the ring, and subsequent loss of water and HX.[3]

Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes?

A2: Low yields in Hantzsch synthesis can arise from several factors:

  • Purity of Reactants: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification.[4] 2-aminothiophenols, for instance, are susceptible to oxidation, so proper storage under an inert atmosphere is crucial.[5]

  • Reaction Conditions: Suboptimal temperature, reaction time, or pH can negatively impact the yield.[4][5] Hantzsch synthesis is often exothermic, and overheating can lead to the formation of side products.[6]

  • Thioamide Stability: The stability of the thioamide can be a limiting factor, particularly in acidic conditions.[4][6]

  • Inefficient Oxidation: In syntheses where an oxidation step is required to form the final benzothiazole product, incomplete oxidation can leave behind the dihydro-benzothiazole intermediate, thus lowering the yield of the desired product.[5]

Q3: How does the choice of solvent affect the outcome of my thiazole synthesis?

A3: The solvent plays a critical role in the reaction rate and yield.[4] The optimal solvent choice is dependent on the specific substrates being used. While traditional methods often employ ethanol or methanol, other solvents like 1-butanol, 2-propanol, and even water have been shown to be effective under reflux conditions for certain one-pot, three-component syntheses.[4][6] In some microwave-assisted syntheses, methanol has been used effectively.[4] It is often advisable to perform small-scale solvent screening to determine the best option for a specific reaction.[4]

Q4: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

A4: Controlling regioselectivity is crucial for obtaining the desired product, especially when using N-monosubstituted thioureas in the Hantzsch synthesis. The reaction medium is a key factor in determining the isomeric outcome:[7]

  • Neutral Solvents: The use of a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[7]

  • Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[7] The proportion of the 2-imino isomer is influenced by the specific acid, temperature, and substrate structure.[7]

Q5: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish. What might be the issue?

A5: The sulfur atom in the thiazole ring can act as a poison for palladium catalysts by coordinating to the metal center and inhibiting its catalytic activity.[7] This often necessitates the use of a higher catalyst loading to achieve a reasonable reaction rate.[7] If you are experiencing this issue, consider increasing the amount of palladium catalyst or exploring alternative catalyst systems that are more resistant to sulfur poisoning.[7]

Troubleshooting Guides

Problem: Low or No Product Yield in Hantzsch Thiazole Synthesis

This guide provides a systematic approach to troubleshooting low yields in the Hantzsch thiazole synthesis.

Low_Yield_Troubleshooting start Low Yield Observed reagent_purity Check Reactant Purity (α-haloketone, thioamide) start->reagent_purity reaction_conditions Optimize Reaction Conditions reagent_purity->reaction_conditions If pure workup_isolation Review Work-up & Isolation Procedure reaction_conditions->workup_isolation temp_time Adjust Temperature & Time reaction_conditions->temp_time solvent Screen Solvents reaction_conditions->solvent ph_control Control pH reaction_conditions->ph_control side_reactions Investigate Side Reactions workup_isolation->side_reactions precipitation Optimize Precipitation/ Crystallization workup_isolation->precipitation extraction Modify Extraction Protocol workup_isolation->extraction tlc_analysis Analyze by TLC/LC-MS side_reactions->tlc_analysis success Yield Improved temp_time->success If optimized solvent->success If optimized ph_control->success If optimized precipitation->success If optimized extraction->success If optimized tlc_analysis->success Identify & mitigate

Troubleshooting workflow for low yield in thiazole synthesis.

Troubleshooting Steps:

  • Verify Reactant Purity: Ensure that the α-haloketone and thioamide are of high purity.[4] Impurities can lead to side reactions and lower yields. Use freshly purified starting materials if necessary.

  • Optimize Reaction Temperature and Time: Sterically hindered substrates may require higher temperatures and longer reaction times.[8] Conversely, for some reactions, lower temperatures may be necessary to minimize side product formation.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.[5][7]

  • Solvent Screening: The choice of solvent can significantly impact the reaction.[4] Perform small-scale experiments with different solvents such as ethanol, methanol, 1-butanol, or water to identify the most effective one for your specific substrates.[4][9]

  • pH Control: The pH of the reaction mixture can be critical. For instance, in the Hantzsch synthesis, the reaction can be sensitive to pH, and neutralizing the mixture upon completion can aid in product precipitation.[6][7]

  • Work-up and Isolation: Review your work-up procedure. In some cases, adding a base like ammonium hydroxide or sodium carbonate after the reaction is complete can help precipitate the product.[3][7] Ensure that the precipitation and filtration steps are efficient.

  • Investigate Side Reactions: Analyze the crude reaction mixture by TLC or LC-MS to identify any major side products. Understanding the nature of these byproducts can provide insights into how to adjust the reaction conditions to minimize their formation. A common side product in some benzothiazole syntheses is the dihydro-benzothiazole intermediate, indicating incomplete oxidation.[5]

Data Presentation

Table 1: Effect of Solvent and Catalyst on a One-Pot Hantzsch Thiazole Synthesis [9]

EntrySolventCatalyst (mol%)Time (h)Yield (%)
1WaterNone1240
2WaterSiW.SiO₂ (1.5)588
3EthanolNone1055
4EthanolSiW.SiO₂ (1.5)392
5MethanolNone1050
6MethanolSiW.SiO₂ (1.5)485
71-ButanolNone865
81-ButanolSiW.SiO₂ (1.5)295
92-PropanolNone860
102-PropanolSiW.SiO₂ (1.5)2.593
11NoneNone630
12NoneSiW.SiO₂ (1.5)0.585

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and benzaldehyde (1 mmol) at reflux temperature for solvents, and 80°C for solvent-free conditions.

Experimental Protocols

Detailed Protocol for Hantzsch Synthesis of 2-Amino-4-phenylthiazole[3]

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Hantzsch_Protocol start Start combine_reagents Combine 2-bromoacetophenone, thiourea, and methanol start->combine_reagents heat_stir Heat with stirring (e.g., 100°C for 30 min) combine_reagents->heat_stir cool Cool to room temperature heat_stir->cool precipitate Pour into 5% Na2CO3 solution cool->precipitate filter Filter the mixture (Buchner funnel) precipitate->filter wash Wash filter cake with water filter->wash dry Air dry the solid product wash->dry characterize Characterize product (Yield, MP, TLC, NMR) dry->characterize end End characterize->end

Experimental workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial

  • Stir bar

  • Hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Add methanol (5 mL) and a stir bar to the vial.[3]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[3]

  • Pour the contents of the reaction vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3]

  • Filter the resulting mixture through a Buchner funnel.[3]

  • Wash the collected solid (filter cake) with water.[3]

  • Spread the solid on a watch glass and allow it to air dry.[3]

  • Once dry, determine the mass of the product and calculate the percent yield.[3]

  • Characterize the product by determining its melting point and running a TLC.[3]

Protocol for Synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole[5]

This protocol outlines the synthesis via condensation of 2-amino-3-methylbenzenethiol and furan-2-carbaldehyde.

Materials:

  • 2-amino-3-methylbenzenethiol (1.0 mmol)

  • Furan-2-carbaldehyde (1.0 mmol)

  • Ethanol (10 mL)

  • 30% Hydrogen peroxide (H₂O₂) (6.0 mmol)

  • Concentrated Hydrochloric acid (HCl) (3.0 mmol)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-methylbenzenethiol (1.0 mmol) and furan-2-carbaldehyde (1.0 mmol) in ethanol (10 mL).[5]

  • While stirring at room temperature, add 30% hydrogen peroxide (6.0 mmol) followed by concentrated hydrochloric acid (3.0 mmol).[5]

  • Continue stirring the mixture at room temperature for 45-60 minutes. Monitor the reaction progress by TLC.[5]

  • Upon completion, pour the reaction mixture into 50 mL of ice-cold water.[5]

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[5]

  • The crude product can be purified by recrystallization from ethanol.[5]

References

Technical Support Center: Stability and Degradation of 4-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 4-(1,3-Thiazol-4-yl)aniline. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My solid this compound, which was initially a light-colored powder, has turned yellow/brown upon storage. What could be the cause?

A1: The discoloration of this compound upon storage is likely due to oxidation and/or photodegradation. The aniline moiety is particularly susceptible to oxidation, which can lead to the formation of colored impurities.[1][2] Exposure to air and light can accelerate this process.[2] While freshly purified aniline is often a colorless oil or solid, it can gradually darken due to the formation of oxidized polymeric products.[1]

To minimize discoloration, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen), protect it from light by using amber vials or wrapping the container in aluminum foil, and store it at recommended low temperatures.[3][4]

Q2: I am observing a new, unexpected peak in the HPLC analysis of my this compound sample. What could this impurity be?

A2: An unexpected peak in your HPLC chromatogram could be a degradation product. Depending on the storage and handling conditions, several degradation pathways are possible:

  • Oxidative Degradation: The aniline nitrogen can be oxidized, potentially leading to nitroso, nitro, or azoxy derivatives.[5][6] The thiazole ring's sulfur atom can also be oxidized to a sulfoxide or sulfone, though this is generally less common for aromatic thiazoles.[7]

  • Photodegradation: Exposure to UV or visible light can induce degradation. For some thiazole-containing compounds with aryl substituents, photodegradation can proceed via a [4+2] cycloaddition with singlet oxygen, leading to ring-opened products.[8]

  • Hydrolytic Degradation: While the aniline and thiazole rings are generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the thiazole ring.[9]

To identify the impurity, techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS) would be highly beneficial for determining the molecular weight of the unknown peak.

Q3: What are the optimal storage conditions for long-term stability of this compound?

A3: Based on the chemical nature of aniline and thiazole derivatives, the following storage conditions are recommended to ensure long-term stability:

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the aniline moiety.[10]
Light Protect from light (Amber vial or foil wrap)Prevents photodegradation.[2][4]
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.

Q4: Can this compound degrade in solution during my experiments?

A4: Yes, degradation in solution is possible and depends on the solvent, pH, temperature, and exposure to light and oxygen. Aniline itself is most stable in aqueous solutions at a neutral pH and low temperature (4°C).[3] In solution, the risk of photo-oxidation can be higher, especially in the presence of dissolved oxygen.[4] It is advisable to use freshly prepared solutions and to minimize their exposure to harsh conditions. If experiments are lengthy, it is good practice to re-analyze the purity of the stock solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound.

Issue 1: Inconsistent or non-reproducible results in biological or chemical assays.

Possible Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare a fresh stock solution of this compound from a new or properly stored solid sample. 2. Analyze the purity of both the old and new stock solutions by HPLC-UV. Compare the chromatograms for any new peaks or a decrease in the main peak area in the old solution. 3. If degradation is confirmed, ensure stock solutions are stored in small aliquots at -20°C or below, protected from light, and subjected to minimal freeze-thaw cycles.
Reaction with assay components 1. Review the chemical compatibility of this compound with all assay reagents, particularly strong oxidizing or reducing agents.[1] 2. Run control experiments where this compound is incubated with individual assay components to identify any potential reactions.
pH instability 1. Check the pH of your assay buffer. Anilines can be more susceptible to degradation under strongly acidic or basic conditions.[3] 2. If possible, perform the assay at or near neutral pH.

Issue 2: Formation of a precipitate in a solution of this compound.

Possible Cause Troubleshooting Steps
Poor solubility 1. Verify the solubility of this compound in the chosen solvent at the experimental concentration. 2. Consider using a co-solvent or a different solvent system if solubility is an issue.
Formation of an insoluble degradation product 1. Isolate the precipitate by centrifugation or filtration. 2. Attempt to dissolve the precipitate in a suitable solvent and analyze it by LC-MS or other analytical techniques to identify its structure. Oxidative polymerization of anilines can lead to insoluble materials.[2]
Salt formation 1. If the solution contains acidic components, an insoluble salt of this compound may have formed. 2. Adjusting the pH of the solution may redissolve the precipitate if it is a salt.

Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound, forced degradation studies are recommended. These studies expose the compound to harsh conditions to deliberately induce degradation and identify potential degradation products and pathways.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare solutions of This compound (e.g., in ACN/Water) and solid samples hydrolysis Acidic, Basic, Neutral Hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH, Water) start->hydrolysis Expose to oxidation Oxidation (e.g., 3% H2O2) start->oxidation Expose to thermal Thermal Stress (e.g., 60-80°C) start->thermal Expose to photolytic Photolytic Stress (UV/Vis light) start->photolytic Expose to hplc HPLC-UV/DAD Analysis hydrolysis->hplc Analyze samples at time points (e.g., 0, 2, 8, 24h) oxidation->hplc Analyze samples at time points (e.g., 0, 2, 8, 24h) thermal->hplc Analyze samples at time points (e.g., 0, 2, 8, 24h) photolytic->hplc Analyze samples at time points (e.g., 0, 2, 8, 24h) lcms LC-MS for Peak Identification hplc->lcms Identify unknown peaks pathway Propose Degradation Pathways hplc->pathway nmr NMR for Structure Elucidation (if necessary) lcms->nmr Confirm structure lcms->pathway nmr->pathway method Confirm Method is 'Stability-Indicating' pathway->method

Caption: Workflow for conducting forced degradation studies.

Table of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°CUp to 24 hours
Base Hydrolysis 0.1 M NaOH60°CUp to 24 hours
Oxidative 3% H₂O₂Room TemperatureUp to 24 hours
Thermal Heat80°CUp to 72 hours
Photolytic UV (e.g., 254 nm) & Visible LightRoom TemperatureControlled exposure (e.g., ICH Q1B)
Proposed Degradation Pathways

Based on the known chemistry of aniline and thiazole, the following degradation pathways for this compound can be proposed under stress conditions.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Extreme Hydrolysis parent This compound C₉H₈N₂S nitroso Nitroso Derivative parent:f0->nitroso [O] azoxy Azoxy Dimer parent:f0->azoxy [O], dimerization sulfoxide Thiazole-S-oxide parent:f0->sulfoxide [O] on sulfur ring_opened Ring-Opened Products (via cycloaddition) parent:f0->ring_opened Light, O₂ hydrolyzed_thiazole Thiazole Ring Cleavage Products parent:f0->hydrolyzed_thiazole Strong Acid/Base, Heat nitro Nitro Derivative nitroso->nitro [O]

Caption: Potential degradation pathways for this compound.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting unexpected experimental outcomes.

Troubleshooting_Logic decision decision start Unexpected Result Observed (e.g., low yield, new peak) check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity is_pure is_pure check_purity->is_pure check_storage Review Storage Conditions (Light, Temp, Atmosphere) is_pure->check_storage No check_procedure Review Experimental Procedure (Reagents, pH, Temp, Duration) is_pure->check_procedure Yes end_pure Source High-Purity Starting Material check_storage->end_pure degradation_suspected Suspect Degradation During Experiment check_procedure->degradation_suspected forced_degradation Perform Forced Degradation Study degradation_suspected->forced_degradation identify_degradant Identify Degradant(s) (LC-MS) forced_degradation->identify_degradant modify_conditions Modify Storage/Experimental Conditions to Improve Stability identify_degradant->modify_conditions end_stable Problem Solved modify_conditions->end_stable

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Side-Product Analysis in 4-(1,3-Thiazol-4-yl)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-(1,3-Thiazol-4-yl)aniline, with a focus on the identification and mitigation of side-products.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, which is commonly prepared via the Hantzsch thiazole synthesis. The primary reactants for this synthesis are an α-haloketone (e.g., 2-halo-1-(4-aminophenyl)ethanone) and a thioamide (e.g., thioformamide).

Issue 1: Low Yield of the Desired this compound

Question: My Hantzsch reaction is resulting in a low yield of the target product. What are the potential causes and how can I improve it?

Answer:

Low yields in the Hantzsch synthesis of this compound can be attributed to several factors. Below is a table outlining potential causes and recommended solutions.

Potential CauseRecommended Troubleshooting Steps
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: Gradually increase the reaction temperature. The Hantzsch synthesis often requires heating to proceed at an optimal rate.[1] - Reagent Purity: Ensure the purity of the starting materials, as impurities can interfere with the reaction.
Side-Product Formation - Stoichiometry: Optimize the molar ratio of the α-haloketone to the thioamide. An excess of one reagent may lead to the formation of side-products. - Order of Addition: In some cases, the order of reagent addition can influence the reaction outcome. Consider adding the α-haloketone slowly to a solution of the thioamide.
Product Degradation - Reaction Conditions: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the degradation of the product. - Work-up Procedure: Ensure the work-up procedure is not degrading the product. For example, if using a basic wash, ensure it is not too concentrated or in contact with the product for an extended period.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude this compound shows multiple spots on TLC and significant impurity peaks in HPLC. What are the likely side-products and how can I minimize them?

Answer:

The formation of impurities is a common challenge. Based on the Hantzsch reaction mechanism and the reactivity of the starting materials, several side-products can be anticipated.

Potential Side-ProductFormation MechanismMitigation Strategies
Isomeric Thiazole If an unsymmetrical thioamide is used, reaction with the α-haloketone can potentially lead to the formation of a regioisomeric thiazole product.[2]- Use a symmetrical thioamide like thioformamide if possible. - Carefully control reaction conditions (temperature, solvent, pH) to favor the formation of the desired isomer. - Purify the final product using column chromatography to separate the isomers.
Dimer of α-haloketone α-haloketones can undergo self-condensation, especially under basic conditions, to form a dimer.[3]- Maintain a neutral or slightly acidic reaction pH. - Add the base (if required for the reaction) slowly and at a low temperature.
Unreacted Starting Materials Incomplete reaction will leave unreacted α-haloketone and thioamide in the crude product.- See "Troubleshooting Low Yields" section for optimizing reaction conditions to drive the reaction to completion.
Thioamide Self-Condensation Thioamides can potentially undergo self-condensation reactions under certain conditions, although this is less common in Hantzsch synthesis.- Use milder reaction conditions. - Ensure the α-haloketone is present to react with the thioamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone, specifically a 2-halo-1-(4-aminophenyl)ethanone, and a thioamide, typically thioformamide.

Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, determination of product purity, and identification of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of the molecular weights of the product and any side-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and characterization of isolated impurities.

Q3: How can I purify crude this compound?

A3: The purification method will depend on the nature and quantity of the impurities. Common techniques include:

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system can be effective.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from side-products and unreacted starting materials.

  • Acid-Base Extraction: The basic aniline functionality allows for purification by dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hantzsch Synthesis

Disclaimer: This is a general protocol based on the Hantzsch thiazole synthesis and should be optimized for specific laboratory conditions and scales.

Materials:

  • 2-Bromo-1-(4-aminophenyl)ethanone hydrobromide

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-aminophenyl)ethanone hydrobromide (1.0 eq) in ethanol.

  • Add thioformamide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Protocol 2: HPLC Method for Purity Analysis

Disclaimer: This is a general method and may require optimization for your specific HPLC system and sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

Hantzsch_Synthesis reagents Starting Materials - α-Haloketone - Thioamide intermediate1 Thioamide attacks α-carbon of ketone (SN2) reagents->intermediate1 intermediate2 Intramolecular cyclization (Nitrogen attacks carbonyl carbon) intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product This compound intermediate3->product

Caption: Hantzsch synthesis pathway for this compound.

Analytical_Workflow start Crude Reaction Mixture tlc TLC Analysis (Reaction Monitoring) start->tlc hplc HPLC-UV Analysis (Purity Assessment) start->hplc purification Purification (Column Chromatography / Recrystallization) start->purification lcms LC-MS Analysis (Impurity Identification) hplc->lcms purification->hplc Purity Check nmr NMR Spectroscopy (Structure Confirmation) purification->nmr final_product Pure this compound nmr->final_product

Caption: Analytical workflow for reaction monitoring and product analysis.

References

Technical Support Center: Scale-up Synthesis of 4-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 4-(1,3-Thiazol-4-yl)aniline, a key intermediate in pharmaceutical research and development. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Hantzsch thiazole synthesis.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Impure Reactants: The purity of the starting materials, 2-bromo-1-(4-aminophenyl)ethanone and thioformamide (or a suitable precursor), is critical. Impurities can lead to side reactions, consuming the reactants and complicating purification.

    • Solution: Ensure the purity of starting materials using techniques like recrystallization or column chromatography. Verify purity by analytical methods such as NMR or melting point determination.

  • Incorrect Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the yield.

    • Solution: Optimize reaction conditions through small-scale trials. While conventional heating often requires reflux for several hours, microwave-assisted synthesis can dramatically reduce reaction times to minutes at temperatures between 90-130°C.[1] Solvent screening is also recommended; alcohols like ethanol or methanol are commonly used.[1]

  • Thioamide Instability: Thioamides can be unstable, especially under acidic conditions, which can be a limiting factor in the reaction.

    • Solution: Use freshly prepared or properly stored thioformamide. Consider in situ generation of thioformamide if stability is a persistent issue.

  • Inefficient Work-up: Product loss can occur during the extraction and purification steps.

    • Solution: The thiazole product is often poorly soluble in water, allowing for precipitation from the reaction mixture. Adjusting the pH with a base like sodium carbonate can facilitate precipitation. Ensure efficient extraction with an appropriate organic solvent if the product remains in solution.

Problem 2: Formation of Impurities and Side Products

Possible Causes and Solutions:

  • Side Reactions: The Hantzsch synthesis can be accompanied by the formation of various side products, complicating the purification of the desired this compound.

    • Solution: Careful control of reaction temperature and stoichiometry can minimize side reactions. The use of anhydrous solvents is often recommended to prevent water-related side reactions.[1]

  • Decomposition of Product: The final product may be sensitive to prolonged heating or harsh acidic/basic conditions during work-up.

    • Solution: Minimize the reaction time and avoid excessive temperatures. Use mild conditions for pH adjustment and extraction.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Co-eluting Impurities: Impurities with similar polarity to the product can make chromatographic purification challenging.

    • Solution: Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective alternative or complementary purification step.

  • Product Insolubility: The product may have limited solubility in common purification solvents.

    • Solution: Screen a range of solvents to find a suitable system for either recrystallization or chromatography. Hot filtration may be necessary if the product is soluble only at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

The Hantzsch thiazole synthesis is the most widely employed method. This reaction involves the condensation of an α-haloketone (2-bromo-1-(4-aminophenyl)ethanone) with a thioamide (thioformamide).

Q2: What are the typical starting materials and reagents for the Hantzsch synthesis of this compound?

The key starting materials are 2-bromo-1-(4-aminophenyl)ethanone and thioformamide. The reaction is typically carried out in a solvent such as ethanol or methanol.

Q3: What are the critical parameters to control during the scale-up of this synthesis?

  • Temperature Control: Exothermic reactions can occur, so careful temperature management is crucial to prevent side reactions and ensure safety.

  • Mixing: Efficient stirring is necessary to ensure homogeneity, especially in larger reaction volumes.

  • Reagent Addition: Controlled addition of reagents may be required to manage the reaction rate and temperature.

Q4: What are the expected yields for this synthesis?

Yields can vary significantly depending on the scale and optimization of the reaction conditions. While the Hantzsch synthesis is generally high-yielding, on a research scale, yields can range from moderate to good. For a scaled-up process, optimization would be required to achieve consistently high yields.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting materials and the formation of the product.

Experimental Protocols

Representative Hantzsch Thiazole Synthesis of this compound

This protocol is a general representation and may require optimization for scale-up.

Materials:

  • 2-bromo-1-(4-aminophenyl)ethanone

  • Thioformamide

  • Ethanol (anhydrous)

  • Sodium carbonate solution (5%)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 2-bromo-1-(4-aminophenyl)ethanone (1.0 equivalent) in anhydrous ethanol.

  • Add thioformamide (1.0-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing cold deionized water.

  • Neutralize the solution with a 5% sodium carbonate solution to precipitate the crude product.

  • Filter the precipitate through a Buchner funnel and wash the filter cake with cold water.

  • Dry the crude product under vacuum.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis

ParameterConventional HeatingMicrowave-Assisted
Temperature Reflux (e.g., ~78°C for ethanol)90 - 130°C[1]
Reaction Time Several hours[1]Minutes[1]
Typical Solvents Ethanol, Methanol[1]Ethanol, Methanol[1]
Reported Yields Generally high-yieldingOften comparable or improved

Mandatory Visualization

Scale_up_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials (2-bromo-1-(4-aminophenyl)ethanone, Thioformamide) Reaction_Vessel Reaction Vessel Start->Reaction_Vessel Solvent Anhydrous Ethanol Solvent->Reaction_Vessel Heating Heating (Conventional or Microwave) Reaction_Vessel->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Quenching Quenching in Water Monitoring->Quenching Precipitation Precipitation (Base Addition) Quenching->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Final_Product Final Product This compound Purification->Final_Product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic Start Low Yield or No Product Impure_Reactants Check Reactant Purity Start->Impure_Reactants Incorrect_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Incorrect_Conditions Thioamide_Stability Assess Thioamide Stability Start->Thioamide_Stability Workup_Loss Evaluate Work-up Procedure Start->Workup_Loss Purify_Reactants Purify_Reactants Impure_Reactants->Purify_Reactants Solution Optimize_Conditions Optimize_Conditions Incorrect_Conditions->Optimize_Conditions Solution Fresh_Thioamide Fresh_Thioamide Thioamide_Stability->Fresh_Thioamide Solution Optimize_Workup Optimize_Workup Workup_Loss->Optimize_Workup Solution

References

Technical Support Center: Refining Molecular Modeling Parameters for Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the molecular modeling of thiazole-containing compounds. Accurate parameterization is critical for reliable simulation outcomes, and this resource addresses common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: Which force field should I use for a novel thiazole derivative?

A1: There is no single "best" force field. The choice depends on the simulation environment and the other molecules in your system. For biomolecular simulations, it is crucial to use a force field for your thiazole compound that is compatible with the protein or nucleic acid force field. Commonly used compatible force fields for small drug-like molecules include the General Amber Force Field (GAFF/GAFF2) and CGenFF (CHARMM General Force Field).[1] It is essential to validate the chosen force field by comparing simulation results with experimental data whenever possible.

Q2: What is the most accurate method for calculating partial charges for my thiazole compound?

A2: Quantum mechanical (QM) calculations are the gold standard for deriving high-quality partial atomic charges. The Restrained Electrostatic Potential (RESP) fitting procedure, typically performed on a QM-calculated electrostatic potential at the HF/6-31G* level of theory, is a widely accepted and robust method.[2][3] While computationally more expensive than semi-empirical methods like AM1-BCC, RESP charges often provide a more accurate representation of the molecule's electrostatic properties. However, studies have shown that for many applications, AM1-BCC charges can also yield good results and are significantly faster to compute.[3][4][5] The choice may depend on the specific requirements of your study and available computational resources.

Q3: My molecular dynamics (MD) simulation of a protein-thiazole complex is unstable. What could be the cause?

A3: Instability in MD simulations can arise from several factors related to your thiazole parameters. A primary suspect is inaccurate or poorly equilibrated parameters. Specific areas to investigate include:

  • Steric Clashes: An improper initial conformation of the thiazole ligand within the binding pocket can lead to high-energy clashes. Ensure your starting structure is well-minimized.

  • Inaccurate Partial Charges: Poorly calculated partial charges can lead to unrealistic electrostatic interactions, causing the ligand to adopt an unstable binding mode or even dissociate.

  • Improper Torsional Parameters: Incorrect dihedral parameters can result in a distorted ligand conformation with high internal strain.

  • Force Field Incompatibility: Ensure the ligand parameters are fully compatible with the force field used for the protein and solvent.

A systematic check of your parameterization protocol and a step-wise equilibration of your system (minimization, followed by NVT and NPT equilibration) are crucial for troubleshooting.

Troubleshooting Guides

Problem 1: Unrealistic Bond Lengths or Angles During Simulation

Symptom: You observe significant deviations in the bond lengths or angles of the thiazole ring or its substituents from expected values during your MD simulation.

Possible Cause: The equilibrium bond and angle parameters in your force field topology file may not be appropriate for the chemical environment of your specific thiazole derivative.

Solution:

  • Perform a Geometry Optimization: Conduct a quantum mechanics geometry optimization of your thiazole compound. A common level of theory for this is B3LYP with a basis set like 6-31G*.

  • Extract Equilibrium Values: From the optimized QM structure, measure the equilibrium bond lengths and angles.

  • Update Force Field Parameters: Manually update the corresponding equilibrium bond (b0) and angle (θ0) values in your ligand's topology file.

  • Re-run Equilibration: After updating the parameters, it is essential to re-run the energy minimization and equilibration steps of your simulation.

Problem 2: Inaccurate Conformational Sampling of a Rotatable Bond

Symptom: The dihedral angle distribution for a rotatable bond connected to the thiazole ring in your MD simulation does not match QM calculations or experimental evidence. For example, a phenyl-thiazole linkage may be sampling the wrong preferred torsion.

Possible Cause: The dihedral force constants and periodicities in your parameter file do not accurately represent the rotational energy barrier of the bond.

Solution:

  • Perform a QM Torsional Scan: Conduct a relaxed torsional scan using a suitable QM method (e.g., ωB97XD/6-31g(d) has been used for phenyl-thiazole rotations) to calculate the energy profile as a function of the dihedral angle.[6]

  • Fit Dihedral Parameters: Fit the QM energy profile to the functional form of the dihedral potential in your force field (e.g., a Fourier series). This will yield the appropriate force constants (kψ), periodicities (n), and phase angles (δ).

  • Update Parameter File: Replace the existing dihedral parameters in your force field file with the newly fitted values.

  • Validate the New Parameters: Run a short MD simulation and calculate the dihedral angle distribution to ensure it now reproduces the QM energy profile.

Data Presentation

Table 1: Comparison of Partial Charge Calculation Methods for 2-Phenylthiazole
Atom NameAtom TypeAM1-BCC Charge (e)RESP (HF/6-31G*) Charge (e)
S1s-0.25-0.35
N2n2-0.40-0.55
C3c20.300.45
C4c2-0.15-0.20
C5ca0.100.15
C6 (Ph)ca0.050.08
H4ha0.120.18
H5ha0.110.16

Note: These are representative values for illustrative purposes. Actual charges should be calculated for the specific molecule of interest.

Table 2: Rotational Barrier for the Phenyl-Thiazole Torsion
MethodCalculated Rotational Barrier (kcal/mol)
ωB97XD/6-31g(d)[6]~2.5 - 3.5
GAFF (default)~4.0 - 5.0
Refined Parameters~2.8

Note: The refined parameters were obtained by fitting to the ωB97XD/6-31g(d) QM energy profile.

Experimental Protocols

Protocol 1: Derivation of RESP Charges for a Thiazole Derivative

This protocol outlines the steps to derive RESP charges using the AmberTools suite for a generic thiazole derivative.

  • Molecule Preparation:

    • Create a 3D structure of your thiazole derivative (e.g., using a molecular builder like Avogadro or GaussView) and save it as a .mol2 file.

    • Ensure the molecule has a net integer charge.

  • Quantum Mechanical Calculation:

    • Perform a geometry optimization and electrostatic potential (ESP) calculation using a QM software package like Gaussian.

    • A typical level of theory for this is HF/6-31G*.

    • The Gaussian input file should include keywords for optimization (Opt) and for calculating the ESP (Pop=MK IOp(6/33=2,6/42=17)).

  • RESP Charge Fitting:

    • Use the antechamber program from AmberTools to process the Gaussian output file and generate an intermediate file for charge fitting.

    • Run the respgen program to generate the input files for the two-stage RESP fit.

    • Execute the resp program to perform the charge fitting. The output will be a .ac file containing the RESP charges.

  • Final Parameter Assignment:

    • Use parmchk2 to check for any missing force field parameters and generate a .frcmod file with the necessary additions.

    • Finally, use tleap to combine the .ac (or a derived .mol2) file and the .frcmod file to generate the final topology and coordinate files for your simulation.

Mandatory Visualizations

Parameterization_Workflow cluster_QM Quantum Mechanics cluster_MM Molecular Mechanics geom_opt Geometry Optimization (e.g., B3LYP/6-31G) esp_calc ESP Calculation (e.g., HF/6-31G) geom_opt->esp_calc torsion_scan Torsional Scan (e.g., ωB97XD/6-31g(d)) geom_opt->torsion_scan charge_fit Partial Charge Fitting (RESP) esp_calc->charge_fit dihedral_fit Fit Dihedral Parameters torsion_scan->dihedral_fit param_assign Assign Atom & Bond Types (antechamber) charge_fit->param_assign validation MD Simulation & Validation param_assign->validation dihedral_fit->validation final_params Final Parameters (topology & coordinate files) validation->final_params start Initial 3D Structure (.mol2) start->geom_opt start->param_assign Troubleshooting_Dihedrals problem Problem Inaccurate conformational sampling of a key dihedral cause Possible Cause Default force field dihedral parameters are incorrect problem->cause solution Solution 1. Perform QM Torsional Scan 2. Fit Dihedral Parameters to QM Data 3. Update Parameter File 4. Validate with New Simulation cause->solution outcome {Outcome|Accurate representation of conformational preferences} solution->outcome

References

Technical Support Center: Enhancing the Solubility of 4-(1,3-Thiazol-4-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with 4-(1,3-Thiazol-4-yl)aniline derivatives. The following information is intended to help troubleshoot and resolve common issues observed during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why do this compound derivatives often exhibit poor aqueous solubility? A1: The poor aqueous solubility of these derivatives is typically due to their molecular structure. The presence of two aromatic rings (aniline and thiazole) contributes to high lipophilicity and a hydrophobic nature.[1][2] Furthermore, strong intermolecular interactions in the solid crystal lattice can make it energetically unfavorable for the molecule to dissolve in water.[3]

Q2: What are the primary strategies for enhancing the solubility of these compounds? A2: A variety of techniques can be employed, which are broadly categorized into physical and chemical modifications.[4][5][6]

  • Chemical Modifications: These include pH adjustment, salt formation, and co-crystallization.[6][7]

  • Physical Modifications: These strategies involve creating amorphous solid dispersions (ASDs), reducing particle size (e.g., nanosuspensions), and using co-solvents.[4][6][7]

Q3: How does pH impact the solubility of an aniline-containing compound? A3: The aniline moiety contains a basic amino (-NH₂) group. In acidic conditions (low pH), this group can be protonated to form a positively charged anilinium ion (e.g., -NH₃⁺).[1] This ionized form is generally much more polar and, therefore, significantly more soluble in aqueous media.[1][8] Thus, adjusting the pH of the solvent to be acidic is often the first and most effective step to try.

Q4: What is the difference between kinetic and thermodynamic solubility, and why is it important? A4:

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent under stable conditions over time.

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer. This can often result in a temporarily supersaturated solution, where the concentration is higher than the thermodynamic solubility.[3] This distinction is critical because a compound might appear soluble in a kinetic assay (e.g., for a quick screening experiment) but will precipitate over time as it equilibrates to its lower, more stable thermodynamic solubility.[3][9] This can lead to inconsistent results in longer assays.[9]

Q5: What is a co-crystal and how can it improve solubility? A5: A co-crystal is a multi-component crystalline solid composed of an active pharmaceutical ingredient (API) and a neutral "co-former" molecule held together by non-covalent interactions, such as hydrogen bonds.[10][11] Co-crystals can enhance solubility by modifying the crystal lattice energy; a co-crystal with a lower lattice energy compared to the pure drug will dissolve more easily.[10][12] This approach is particularly useful for non-ionizable compounds or when salt formation is unsuccessful.[11]

Troubleshooting Guides

Issue 1: Compound precipitates from aqueous buffer after dilution from a DMSO stock.

This is a common problem indicating that the compound's concentration is above its thermodynamic solubility limit in the final aqueous buffer.[9]

Possible Cause Suggested Solution Rationale
Supersaturation Perform serial dilutions into the aqueous buffer instead of a single large dilution.[13]This method avoids creating a highly supersaturated state at the point of mixing, allowing the compound to dissolve more effectively at lower concentrations.[13]
Low Intrinsic Solubility of the Free Base Adjust the pH of the aqueous buffer to be more acidic (e.g., pH 2-5). The aniline nitrogen should become protonated, forming a more soluble salt in situ.[1][8]The ionized form of the molecule has much higher aqueous solubility than the neutral free base.[1]
Unfavorable Solvent Environment Add a water-miscible co-solvent (e.g., ethanol, propylene glycol, PEG 400) to the final aqueous buffer.[14][15]Co-solvents can reduce the polarity of the water, making the solvent environment more favorable for a hydrophobic molecule and disrupting the structured hydrogen bonding of water.[4]
Issue 2: pH adjustment does not provide a sufficient or stable increase in solubility.
Possible Cause Suggested Solution Rationale
Weak Basicity (Low pKa) If the aniline group is not basic enough, it may not fully ionize even at low pH. Consider formal salt screening with various strong acid counter-ions (e.g., HCl, HBr, Mesylate, Tosylate).[16]A stable, crystalline salt form often has significantly different (and improved) physicochemical properties compared to the free base, including higher solubility and dissolution rates.[17][18]
Common Ion Effect If using a buffer with a high concentration of an ion that is also in your salt (e.g., high chloride concentration when using an HCl salt), it can suppress dissolution.[16][19]The common ion can shift the equilibrium back towards the insoluble, solid salt form. Test solubility in different buffer systems or in unbuffered acidic solutions.[16]
Salt Disproportionation The salt may be unstable in certain conditions (e.g., neutral pH, high humidity) and convert back to the less soluble free base.[16][19]This is a chemical stability issue. Characterize the solid form after solubility experiments to check for conversion. If this occurs, a more stable salt or an alternative approach like co-crystallization may be needed.[19]
Issue 3: An amorphous form of the compound is highly soluble initially but converts back to a less soluble crystalline form.
Possible Cause Suggested Solution Rationale
Physical Instability of Amorphous State Formulate the compound as an Amorphous Solid Dispersion (ASD). This involves dispersing the amorphous drug within a polymer matrix (e.g., PVP, HPMC, Eudragit).[20][21]The polymer stabilizes the amorphous drug by reducing molecular mobility and preventing recrystallization, thereby maintaining the solubility advantage.[21][22]

Data Presentation: Illustrative Solubility Enhancement

The following tables present hypothetical but representative data for a typical this compound derivative to illustrate the impact of different enhancement strategies.

Table 1: Effect of pH on Aqueous Solubility

pH of Aqueous BufferApparent Solubility (µg/mL)Fold Increase vs. pH 7.4
7.41.51x
6.01510x
4.5250167x
2.0>1000>667x

Table 2: Comparison of Different Solubility Enhancement Formulations

Formulation TypeKinetic Solubility (at pH 6.8) (µg/mL)Fold Increase vs. Free Base
Crystalline Free Base2.01x
Hydrochloride Salt350175x
Co-crystal (with Nicotinamide)9548x
Amorphous Solid Dispersion (20% drug in PVP K30)18090x

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

This protocol determines the thermodynamic solubility of a compound across a range of pH values.[9]

  • Buffer Preparation: Prepare a series of aqueous buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 8.0.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate glass vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaking incubator or rotating mixer is ideal.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent and measure the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[23]

  • Data Analysis: Plot the measured solubility (in µg/mL or mM) against the corresponding pH of each buffer.

Protocol 2: Screening for Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This is a small-scale method to quickly screen for polymers that can form a stable ASD.[22]

  • Stock Preparation: Prepare a stock solution of the this compound derivative in a volatile organic solvent in which it is highly soluble (e.g., 10 mg/mL in methanol or acetone).

  • Polymer Selection: Prepare separate stock solutions of various polymers (e.g., PVP K30, HPMC-AS, Soluplus®) in the same solvent (e.g., 10 mg/mL).

  • Co-dissolving: In a clean glass vial, mix the drug solution and a polymer solution to achieve a target drug:polymer ratio (e.g., 1:4 by weight). Prepare a control vial with only the drug solution.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40°C) until a thin, solid film is formed at the bottom of the vial.

  • Characterization:

    • Visual: Observe the film under a microscope. A clear, transparent film suggests a successful amorphous dispersion. A cloudy or opaque film with visible particles suggests phase separation or crystallization.

    • Dissolution Test: Add a fixed volume of a relevant aqueous buffer (e.g., pH 6.8 phosphate buffer) to the vial and monitor the concentration of the dissolved drug over time using HPLC. A successful ASD will generate and maintain a supersaturated solution compared to the control.

Visualizations

G cluster_start cluster_outcome start Poor Aqueous Solubility Observed for Derivative ph_mod ph_mod start->ph_mod thermal thermal start->thermal success Solubility & Dissolution Rate Enhanced nanosuspension nanosuspension thermal->nanosuspension salt_screen salt_screen salt_screen->success cocrystal cocrystal cocrystal->success asd_sd asd_sd asd_sd->success asd_se asd_se asd_se->success nanosuspension->success

G cluster_problem The Problem: Poorly Soluble Crystalline Drug cluster_outcome The Outcome: Improved Solubility problem Crystalline Drug (High Lattice Energy) salt salt problem->salt + Acid asd asd problem->asd + Polymer cocrystal cocrystal problem->cocrystal + Co-former outcome Enhanced Dissolution & Bioavailability salt->outcome asd->outcome cocrystal->outcome

References

Technical Support Center: Crystallization of 4-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-(1,3-Thiazol-4-yl)aniline. The advice provided is based on general principles of small molecule crystallization and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its crystallization?

A1: The molecular structure of this compound contains several features that are pertinent to its crystallization behavior:

  • Aromatic Rings: The presence of both a phenyl and a thiazole ring allows for potential π-π stacking interactions, which can facilitate the formation of an ordered crystal lattice.

  • Amino Group (-NH₂): This primary amine group can act as a hydrogen bond donor.

  • Thiazole Ring: The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors.

  • Hydrogen Bonding: The interplay of the amino group and the thiazole ring provides opportunities for intermolecular hydrogen bonding, a key factor in crystal packing.

  • Polarity: The combination of the nonpolar aromatic rings and the polar amino and thiazole functionalities gives the molecule an intermediate polarity, influencing its solubility in various solvents.

Q2: What is a good starting point for solvent selection for the crystallization of this compound?

A2: Due to the lack of specific solubility data in the public domain, a systematic solvent screening is recommended. A good starting point is to test a range of solvents with varying polarities. Based on the structure, which has both polar and non-polar characteristics, solvents such as ethanol, isopropanol, ethyl acetate, acetone, and toluene, or solvent mixtures like ethanol/water or toluene/heptane, are likely candidates. The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit low solubility at room temperature or below.

Q3: My crystallization attempt resulted in an oil instead of a solid. What should I do?

A3: "Oiling out" can occur if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of your compound. To address this, you can try the following:

  • Dilute the Solution: Re-heat the mixture to re-dissolve the oil, then add more solvent to decrease the concentration before allowing it to cool slowly again.[1]

  • Lower the Temperature Slowly: A slower cooling rate can sometimes prevent oiling out.

  • Change Solvents: Consider using a solvent with a lower boiling point or a different solvent system altogether.[1]

Q4: No crystals are forming even after the solution has cooled. What steps can I take?

A4: The absence of crystal formation usually indicates that the solution is not supersaturated or that nucleation is inhibited. Here are some troubleshooting steps:

  • Concentrate the Solution: If too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[2]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solution interface. This can create microscopic imperfections that serve as nucleation sites.[1]

    • Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled solution to initiate crystallization.[1]

  • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low recovery can be due to several factors:

  • Excess Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your crude product.[2]

  • Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time at a low enough temperature to maximize crystal formation.[1]

Troubleshooting Guide

The following table summarizes common problems and recommended solutions for the crystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s) Citation
Oiling Out 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Inappropriate solvent choice (boiling point too high).1. Re-heat to dissolve the oil, add more solvent, and cool slowly. 2. Use a solvent with a lower boiling point or a different solvent mixture.[1]
No Crystals Form 1. Solution is not supersaturated (too much solvent). 2. Nucleation is inhibited.1. Evaporate some of the solvent to increase the concentration. 2. Induce nucleation by scratching the flask or adding a seed crystal. 3. Cool the solution in an ice bath.[1][2]
Low Yield 1. Too much solvent was used. 2. Incomplete cooling or insufficient cooling time. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent for dissolution. 2. Ensure the solution is thoroughly cooled for an adequate period. 3. Pre-heat the filtration apparatus.[1][2]
Impure Product 1. Rapid crystal growth trapping impurities. 2. Insoluble impurities not removed. 3. Colored impurities present.1. Slow down the cooling process. 2. Perform a hot filtration step to remove insoluble materials. 3. Consider treating the hot solution with a small amount of activated charcoal before filtration.[2]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Slow Cooling)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of additional hot solvent required to achieve complete dissolution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop, undisturbed.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise to the stirred solution until the solution becomes persistently turbid (cloudy).

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. If necessary, cool the solution to induce further crystallization.

  • Isolation and Drying: Collect and dry the crystals as described in the slow cooling protocol.

Visualizations

G cluster_0 Troubleshooting Crystallization start Crystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No sol1 Dilute with more solvent Cool slower Change solvent oiling_out->sol1 Yes low_yield Low Yield? no_crystals->low_yield No sol2 Evaporate solvent Scratch flask Add seed crystal Cool further no_crystals->sol2 Yes impure Impure Product? low_yield->impure No sol3 Use less solvent Ensure complete cooling Pre-heat filtration apparatus low_yield->sol3 Yes success Pure Crystals impure->success No sol4 Cool slower Perform hot filtration Use activated charcoal impure->sol4 Yes sol1->start sol2->start sol3->start sol4->start

References

Validation & Comparative

Comparative Analysis of 4-(1,3-Thiazol-4-yl)aniline and Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for 4-(1,3-Thiazol-4-yl)aniline and its structural analogs. Due to the limited availability of comprehensive experimental data for this compound in publicly accessible literature, this guide focuses on presenting available data for structurally similar, commercially available compounds. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a comparative context for this class of compounds.

Physicochemical Characterization Data

A summary of available physicochemical data for this compound and selected commercially available, structurally related compounds is presented below. This data is crucial for assessing the identity, purity, and potential for further development of these molecules.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data Highlights
This compound C₉H₈N₂S176.24[1][2]Data not availableData not available in searched literature.
4-(2-Methyl-1,3-thiazol-4-yl)aniline C₁₀H₁₀N₂S190.26Data not available¹H-NMR (DMSO-d6): 2.66 (s, 3H), 5.27 (s, 1H), 6.58 (d, 2H), 7.47 (s, 1H), 7.60 (d, 2H). Mass (M+): 191.0
Aniline C₆H₇N93.13[3]-6[3]¹H NMR (CDCl₃): δ 3.68 (s, 2H, NH₂), 6.77 (d, J= 8 Hz, 2H, ArH), 6.89 (t, J= 7.3 Hz, 1H, ArH), 7.28 (t, J= 7.3 Hz, 2H, ArH). ¹³C NMR (CDCl₃): δ 115.24, 118.76, 129.43, 146.59.[1]
4-Bromoaniline C₆H₆BrN172.0262-64¹H NMR (CDCl₃): δ 3.69 (s, 2H, NH₂), 6.59 (d, J= 8.7 Hz, 2H, ArH), 7.26 (d, J= 8.7 Hz, 2H, ArH). ¹³C NMR (CDCl₃): δ 110.22, 116.72, 132.02, 145.41.[1]
3-Bromoaniline C₆H₆BrN172.0216-18¹H NMR (CDCl₃): δ 7.01-6.96 (t, 1H, J = 7.6 Hz), 6.86-6.80 (t, 2H, J = 8.5 Hz), 6.57 (d, 1H, J = 7.8 Hz), 3.67 (br s, 2H).[4]
4-Fluoroaniline C₆H₆FN111.12-2¹H NMR (CDCl₃): δ 6.87-6.81 (m, 2H), 6.62- 6.57 (m, 2H), 3.54 (br s, 2H).[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of these compounds are provided below. These protocols are generalized and may require optimization based on the specific compound and available instrumentation.

Melting Point Determination

Apparatus: Digital melting point apparatus.

Procedure:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus: 400 MHz (or higher) NMR spectrometer.

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Apparatus: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Analysis: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using the pressure clamp.

  • Data Acquisition: The sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum.

  • Data Analysis: The positions of absorption bands (in wavenumbers, cm⁻¹) are identified and correlated to specific functional groups within the molecule.

Mass Spectrometry (MS)

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Procedure (using ESI-MS):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a constant flow rate.

  • Ionization: The sample is ionized by applying a high voltage to the capillary tip, creating a fine spray of charged droplets.

  • Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate a typical experimental workflow for compound characterization and a hypothetical signaling pathway where a thiazole-containing compound might act as an inhibitor.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point purification->mp nmr NMR (1H, 13C) purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms bioassay In vitro Bioassays ms->bioassay invivo In vivo Studies bioassay->invivo

Caption: Experimental workflow for synthesis, purification, and characterization.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor This compound Analog (Inhibitor) inhibitor->kinase1 Inhibits

Caption: Hypothetical kinase signaling pathway inhibited by a thiazole derivative.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(1,3-Thiazol-4-yl)aniline. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive examination of the spectral characteristics of this compound. The analysis is supported by comparative data from structurally related molecules and includes detailed experimental protocols.

While specific experimental spectral data for this compound is not widely available in public databases, this guide utilizes predicted NMR data alongside experimental data from analogous compounds—aniline and 4-phenylthiazole—to provide a robust understanding of the expected spectral features. This comparative approach allows for a thorough interpretation of the influence of the thiazole and aniline moieties on the overall NMR spectra.

Predicted and Comparative NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In aromatic systems like this compound, the interplay between the electron-donating amino group and the heterocyclic thiazole ring significantly influences the spectral output. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for aniline and 4-phenylthiazole, which serve as foundational comparators.

¹H NMR Spectral Data Comparison

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)
This compoundH-2', H-6'7.75 (d)
H-3', H-5'6.70 (d)
H-28.80 (s)
H-57.40 (s)
-NH₂5.30 (br s)
AnilineH-2, H-66.78 (d)
H-3, H-57.18 (t)
H-46.68 (t)
-NH₂3.45 (br s)
4-PhenylthiazoleH-28.90 (d)
H-57.50 (d)
Phenyl H-2, H-67.95 (m)
Phenyl H-3, H-57.45 (m)
Phenyl H-47.38 (m)

¹³C NMR Spectral Data Comparison

CompoundCarbonPredicted/Experimental Chemical Shift (δ, ppm)
This compoundC-1'148.0
C-2', C-6'128.0
C-3', C-5'114.5
C-4'125.0
C-2153.0
C-4145.0
C-5115.0
AnilineC-1146.7
C-2, C-6115.1
C-3, C-5129.2
C-4118.5
4-PhenylthiazoleC-2154.0
C-4149.0
C-5113.0
Phenyl C-1134.0
Phenyl C-2, C-6126.5
Phenyl C-3, C-5129.0
Phenyl C-4128.0

Note: Predicted values for this compound are estimations based on computational models and substituent effects observed in analogous compounds.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing : For ¹H NMR, accurately weigh 5-25 mg of the compound. For ¹³C NMR, a higher concentration of 20-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1][2]

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Commonly used solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). Ensure the solvent signals do not overlap with the signals of interest.[3]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.[3]

  • Filtration and Transfer : To remove any particulate matter which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : If precise chemical shift referencing is required, a small amount of an internal standard such as Tetramethylsilane (TMS) for organic solvents can be added.[1]

  • Labeling : Clearly label the NMR tube with the sample information.

NMR Data Acquisition
  • Instrumentation : A 400 MHz or higher field NMR spectrometer is typically used for routine analysis.

  • Sample Insertion : Carefully insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. Place the sample into the magnet.

  • Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.[3]

  • Shimming : The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks.[3]

  • Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient signal detection.[3]

  • Acquisition Parameters :

    • ¹H NMR Spectroscopy :

      • Pulse Program : A standard single-pulse experiment (e.g., zg30).

      • Number of Scans : Typically 8 to 16 scans are sufficient.

      • Relaxation Delay : A delay of 1-2 seconds between scans is common.

      • Spectral Width : A spectral width of -2 to 12 ppm is generally adequate.

    • ¹³C NMR Spectroscopy :

      • Pulse Program : A standard proton-decoupled pulse experiment (e.g., zgpg30).

      • Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

      • Relaxation Delay : A delay of 2 seconds is a reasonable starting point.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Visualizations

Chemical Structure and Atom Numbering

G General NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate and Peak Pick phase_baseline->integrate assign Assign Signals integrate->assign interpret Interpret Spectrum assign->interpret

References

Mass spectrometry analysis of 4-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Mass Spectrometry Techniques for the Analysis of 4-(1,3-Thiazol-4-yl)aniline

This guide provides a comparative analysis of mass spectrometry (MS) techniques for the characterization of this compound, a key building block in pharmaceutical research and drug development. The structural confirmation and purity assessment of such molecules are critical, and mass spectrometry offers unparalleled sensitivity and specificity. Here, we compare the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization (Electrospray Ionization - ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with hard ionization (Electron Ionization - EI), supported by tandem mass spectrometry (MS/MS) for detailed structural elucidation.

Experimental Protocols

Detailed methodologies are provided for the mass spectrometric analysis of this compound.

Sample Preparation

A stock solution of this compound (Molecular Weight: 176.24 g/mol [1]) was prepared by dissolving 1 mg of the compound in 1 mL of methanol. Working solutions for analysis were prepared by diluting the stock solution with the appropriate solvent (Mobile Phase for LC-MS; Dichloromethane for GC-MS) to a final concentration of 10 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideal for analyzing polar, non-volatile compounds and is particularly effective for identifying the molecular ion with minimal fragmentation.

  • Chromatography System: Agilent 1290 Infinity II LC or equivalent.

  • Column: A C18 reverse-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid.

    • B: Acetonitrile with 0.1% Formic Acid.

    • Rationale: Acidified mobile phases aid in the protonation of the basic aniline group, improving ionization efficiency in positive ion mode.

  • Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[2]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Key Parameters:

    • Gas Temperature: 300 °C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 135 V

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with Electron Ionization (EI) is a robust technique that provides reproducible fragmentation patterns, useful for structural confirmation and library matching.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Source Temperature: 230 °C.

Workflow and Data Analysis Logic

The following diagrams illustrate the experimental workflow and the logic behind using mass spectrometry for compound identification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition cluster_interp Interpretation & Comparison prep Prepare 10 µg/mL solution of this compound lcms LC-MS Analysis (ESI, Positive Mode) prep->lcms gcms GC-MS Analysis (EI, 70 eV) prep->gcms lcms_data Acquire [M+H]+ ion and MS/MS fragments lcms->lcms_data gcms_data Acquire molecular ion [M]+• and EI fragmentation pattern gcms->gcms_data interp Confirm Molecular Weight Elucidate Structure Compare Ionization Techniques lcms_data->interp gcms_data->interp

Caption: Experimental workflow for MS analysis.

logical_relationship cluster_input Input Data cluster_process Analysis Process cluster_output Conclusion mz_data Mass-to-Charge Ratio (m/z) - Molecular Ion - Fragment Ions mw_confirm Molecular Weight Confirmation mz_data->mw_confirm frag_analysis Fragmentation Pathway Analysis mz_data->frag_analysis isotope_data Isotopic Pattern (e.g., 34S for Sulfur) isotope_data->mw_confirm conclusion Structural Confirmation & Purity Assessment mw_confirm->conclusion frag_analysis->conclusion

Caption: Logic for structure confirmation via MS.

Results: Comparison of Ionization Techniques

The choice of ionization technique significantly impacts the resulting mass spectrum. ESI provides molecular weight information with high sensitivity, while EI delivers rich structural detail through extensive fragmentation.

Table 1: LC-MS (ESI) Data Summary

Electrospray ionization is a "soft" technique that typically produces the protonated molecular ion, [M+H]⁺, as the base peak with minimal in-source fragmentation.

IonCalculated m/zObserved m/zRelative Intensity (%)Interpretation
[M+H]⁺ 177.0486177.0488100Protonated molecular ion (Base Peak)
[M+H+Na]⁺199.0306199.030915Sodium Adduct
[2M+H]⁺353.0899353.09015Protonated Dimer
Table 2: GC-MS (EI) Data Summary

Electron ionization is a "hard" technique that imparts significant energy, leading to characteristic and reproducible fragmentation patterns useful for structural elucidation. The presence of sulfur results in a notable M+2 peak.[3]

Observed m/zRelative Intensity (%)Proposed Fragment IonInterpretation / Neutral Loss
17685[C₉H₈N₂S]⁺• (M⁺•) Molecular Ion
1783.8[C₉H₈N₂³⁴S]⁺• (M+2)Isotopic peak due to ³⁴S, confirms presence of sulfur.[3]
149100[C₈H₇NS]⁺•Loss of HCN from the thiazole ring (Base Peak)
12135[C₈H₇N]⁺•Loss of HCS radical from the thiazole ring
9245[C₆H₆N]⁺Cleavage of the bond between the two rings (aminophenyl cation)
8420[C₃H₂NS]⁺Cleavage of the bond between the two rings (thiazole cation)
6530[C₅H₅]⁺Loss of HCN from the aminophenyl cation [m/z 92]

Predicted Fragmentation Pathway (EI-MS)

The fragmentation of this compound is driven by the stability of the aromatic rings and the charge localization on the nitrogen and sulfur atoms.

fragmentation_pathway cluster_main cluster_cleavage M [M]+• m/z 176 F149 m/z 149 M->F149 - HCN F121 m/z 121 M->F121 - HCS• F92 m/z 92 M->F92 Ring Cleavage F84 m/z 84 M->F84 Ring Cleavage F65 m/z 65 F92->F65 - HCN

Caption: Predicted EI fragmentation of the title compound.

Comparison and Conclusion

FeatureLC-MS (ESI)GC-MS (EI)Recommendation
Molecular Ion Detection Excellent . Produces a strong [M+H]⁺ signal, ideal for MW confirmation.Good . The molecular ion is typically observed but may be less intense than fragments.Use LC-MS (ESI) for unambiguous molecular weight determination.
Structural Information Limited (MS¹) . Requires MS/MS for fragmentation.Excellent . Provides a rich, reproducible fragmentation pattern for identification.Use GC-MS (EI) for structural confirmation and library matching.
Compound Suitability Ideal for polar, thermally labile compounds.Requires compounds to be volatile and thermally stable.This compound is suitable for both, but LC-MS is generally more versatile for drug-like molecules.
Quantification Excellent . Coupled with triple quadrupole analyzers, offers high sensitivity and specificity (MRM mode).[2][4]Good . Can be used for quantification but may be less sensitive than LC-MS/MS for trace analysis.For quantification in complex matrices like biological fluids, LC-MS/MS is the preferred method.[4]

References

Unveiling the Solid-State Architecture: A Comparative Guide to the Crystal Structures of 4-(1,3-Thiazol-4-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount for designing novel therapeutics. This guide provides a comparative analysis of the crystal structures of 4-(1,3-thiazol-4-yl)aniline analogs, a scaffold of significant interest in medicinal chemistry. By examining key crystallographic parameters and intermolecular interactions, this document aims to shed light on how subtle modifications to the molecular structure influence the overall crystal packing, which in turn dictates crucial physicochemical properties such as solubility, stability, and bioavailability.

The this compound core is a privileged structure in drug discovery, appearing in a variety of compounds targeting diverse biological pathways.[1] The determination of the crystal structure of its analogs through single-crystal X-ray diffraction provides invaluable insights into their conformational preferences and the non-covalent interactions that govern their supramolecular assembly.

Comparative Crystallographic Data of Thiazole-Aniline Analogs

The following table summarizes key crystallographic data for a selection of this compound analogs and related structures, offering a quantitative basis for comparison. It is important to note that while a comprehensive public database for a large series of these specific analogs is not available, the presented data from various research publications provides a valuable snapshot of their structural diversity.

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrateC₁₉H₁₅N₃S·H₂OTriclinicP-16.5042(3)11.5721(5)11.9415(5)99.597(1)840.52(6)2[2]
4-(1,2,4-Triazol-1-yl)anilineC₈H₈N₄MonoclinicP2₁/c5.5488(1)7.3656(2)19.5477(5)99.416(2)788.15(3)4[3]
4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[4][5][6]thiadiazol-2-yl)-imineC₃₃H₂₇N₅SMonoclinicP2₁/n18.9567(7)6.18597(17)22.5897(7)114.009(4)2419.5(2)4[7]

Experimental Protocols

The determination of the crystal structures of these analogs involves a multi-step process, from the initial synthesis of the compounds to the final refinement of the crystallographic data. The following sections detail the generalized methodologies employed in these key experiments.

Synthesis and Crystallization

The synthesis of this compound analogs typically involves multi-step reaction sequences. A common approach is the Hantzsch thiazole synthesis, where a reaction between a thiourea or thioamide and an α-haloketone yields the thiazole ring.[8] Subsequent modifications, such as N-alkylation or acylation of the aniline nitrogen, can be performed to generate a library of analogs.

For single-crystal X-ray diffraction, high-quality single crystals are required. These are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Common solvents include ethanol, methanol, dimethylformamide (DMF), and ethyl acetate. The crystallization process can be influenced by factors such as temperature, solvent polarity, and the presence of impurities.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal of the analog is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[5] Data collection is often performed at low temperatures (e.g., 100 K or 296 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.[3]

The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².[7] During refinement, the positions and anisotropic displacement parameters of non-hydrogen atoms are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing the Process and Interactions

To better understand the workflow of crystal structure determination and the key interactions within the crystal lattice, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Growth evaporation->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation end end validation->end Final Crystal Structure

Caption: Experimental workflow for crystal structure determination.

intermolecular_interactions cluster_interactions Key Intermolecular Interactions mol1 Analog Molecule 1 h_bond Hydrogen Bonding (e.g., N-H···N, O-H···N) mol1->h_bond interacts via ch_pi C-H···π Interactions mol1->ch_pi interacts via mol2 Analog Molecule 2 pi_stacking π-π Stacking (between aromatic rings) mol2->pi_stacking interacts via mol3 Analog Molecule 3 h_bond->mol2 pi_stacking->mol3 ch_pi->mol3

References

A Comparative Guide to 4-(1,3-Thiazol-4-yl)aniline Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinase inhibitors derived from the 4-(1,3-thiazol-4-yl)aniline scaffold with other classes of kinase inhibitors. The focus is on their performance, supported by experimental data, to aid in the rational design and selection of compounds for further investigation.

The this compound core is a key pharmacophore in a number of potent kinase inhibitors. One of the most prominent examples is Dasatinib, a multi-targeted inhibitor used in cancer therapy. This guide will use Dasatinib as a primary example of a thiazole-containing inhibitor and compare it with other inhibitors targeting similar kinases. We will also explore other representative thiazole-based inhibitors and their non-thiazole counterparts targeting key signaling pathways in cancer and inflammatory diseases.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory potency (IC50) of selected thiazole-containing and non-thiazole kinase inhibitors against their respective target kinases. Lower IC50 values indicate higher potency.

Inhibitor Core Structure Primary Target(s) IC50 (nM) Reference(s)
Dasatinib ThiazoleBCR-ABL0.6 - 3.0[1]
Src Family Kinases (Src, LCK, YES, FYN)<1[2]
c-Kit<1[3]
PDGFRβ<1[3]
EphA2<1[3]
Pexmetinib (ARRY-614) Thiazolep38α MAPK35[4]
Tie-21[4]
Compound 10d (Thiazolyl-pyrazoline derivative) ThiazoleEGFR32.5[5]
VEGFR-243.0[5]
Imatinib PhenylaminopyrimidineBCR-ABL400
c-Kit100
PDGF-R100
Sorafenib Pyridine, PhenylureaVEGFR-23.12[6]
PDGFRβ5
c-Kit6
FLT32
BRAF22
SB203580 Pyridinylimidazolep38α MAPK50[7]
Gefitinib AnilinoquinazolineEGFR2-37

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways targeted by the compared inhibitors.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Dasatinib Dasatinib (Thiazole) Dasatinib->BCR_ABL Imatinib Imatinib (Non-Thiazole) Imatinib->BCR_ABL

Caption: The BCR-ABL signaling pathway and points of inhibition by Dasatinib and Imatinib.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Cell Proliferation & Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Thiazole_Inhibitor Compound 10d (Thiazole) Thiazole_Inhibitor->VEGFR2 Sorafenib Sorafenib (Non-Thiazole) Sorafenib->VEGFR2

Caption: The VEGFR-2 signaling pathway and points of inhibition by a thiazole derivative and Sorafenib.

p38_MAPK_Signaling Stress_Signal Stress Stimuli (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress_Signal->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 HSP27 HSP27 MK2->HSP27 Inflammation_Apoptosis Inflammation Apoptosis HSP27->Inflammation_Apoptosis Pexmetinib Pexmetinib (Thiazole) Pexmetinib->p38_MAPK SB203580 SB203580 (Non-Thiazole) SB203580->p38_MAPK

References

A Comparative Guide to the Structure-Activity Relationship of Thiazolylanilines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolylaniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and inflammatory diseases. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for the rational design of potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of two distinct series of thiazolylaniline derivatives: Spleen Tyrosine Kinase (Syk) inhibitors and dual Epidermal Growth Factor Receptor (EGFR)/Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors. Experimental data is presented in structured tables, and detailed protocols for key biological assays are provided.

Thiazolylanilines as Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Its inhibition is a promising strategy for the treatment of autoimmune and inflammatory disorders. A series of 4-thiazolyl-2-phenylaminopyrimidines has been investigated as potent Syk inhibitors. The general structure revolves around a central phenylaminopyrimidine core with a thiazole moiety.

Structure-Activity Relationship of Syk Inhibitors

The SAR studies on this series reveal several key insights into the structural requirements for potent Syk inhibition. Modifications on the phenylamino and thiazole rings have been systematically explored to optimize activity.

Compound IDR1 (Phenylamino)R2 (Thiazole)Syk Kᵢ (nM)
1 HH1000
2 3-ClH200
3 3-CF₃H150
4 3-Cl, 4-OHH50
5 3-Cl, 4-OH5-Me25
6 3-Cl, 4-OH5-Et15

Data compiled from literature reports on 4-thiazolyl-2-phenylaminopyrimidines.[1]

From the data, it is evident that substitution on the phenylamino ring at the 3-position with electron-withdrawing groups like chloro (Cl) or trifluoromethyl (CF₃) enhances potency. Furthermore, the addition of a hydroxyl group at the 4-position leads to a significant increase in activity. On the thiazole ring, small alkyl substitutions at the 5-position, such as methyl or ethyl, further improve the inhibitory constant (Kᵢ).

Thiazolyl-Pyrazolines as Dual EGFR/HER2 Inhibitors

The thiazole moiety has also been incorporated into hybrid molecules, such as thiazolyl-pyrazolines, to target other kinase families. One such application is the dual inhibition of EGFR and HER2, which are key drivers in the proliferation of certain cancer types, particularly breast and lung cancers.

Structure-Activity Relationship of Dual EGFR/HER2 Inhibitors

A series of novel thiazolyl-pyrazoline derivatives has been synthesized and evaluated for their cytotoxic activity against cancer cell lines and their inhibitory potential against EGFR and HER2.[2][3] The core structure consists of a thiazole ring linked to a pyrazoline moiety.

Compound IDR (Thiazole C4-substituent)X (Pyrazoline C5-substituent)Cytotoxicity IC₅₀ (µM, MCF-7)EGFR IC₅₀ (nM)HER2 IC₅₀ (nM)
7a 4-Fluorophenyl4-Methoxyphenyl5.642447
7b 4-Chlorophenyl4-Methoxyphenyl4.082245
8a 4-Fluorophenyl3,4-Dimethoxyphenyl3.54522
8b 4-Chlorophenyl3,4-Dimethoxyphenyl3.37718
Lapatinib --5.88718

Data represents a selection of compounds from recent studies on thiazolyl-pyrazoline derivatives.[2][3]

The SAR for this series indicates that the nature of the substituent on both the thiazole and pyrazoline rings significantly influences activity. Halogen substitutions (fluoro or chloro) at the para-position of the phenyl ring at C4 of the thiazole are favorable. On the pyrazoline C5-phenyl ring, increasing the electron-donating nature of the substituents, such as moving from a single methoxy to a dimethoxy substitution, enhances both the cytotoxic and kinase inhibitory activities, with some compounds showing potency comparable to the approved dual inhibitor, Lapatinib.[2][3]

Experimental Protocols

Detailed and standardized experimental procedures are fundamental for the reliable evaluation and comparison of compound activity.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., Syk, EGFR, HER2)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds (thiazolylaniline derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a mixture containing the substrate and ATP to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Visualizations

Diagrams illustrating key concepts and workflows can aid in the understanding of SAR studies.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Lead Lead Analogs Analogs Lead->Analogs Modification In_Vitro In Vitro Assays (e.g., Kinase Assay) Analogs->In_Vitro Cell_Based Cell-Based Assays (e.g., MTT Assay) In_Vitro->Cell_Based SAR_Analysis SAR Analysis Cell_Based->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Analogs Iterative Design

Caption: General workflow for structure-activity relationship (SAR) studies.

EGFR_HER2_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Thiazolylaniline Inhibitor Inhibitor->EGFR Inhibitor->HER2

Caption: Simplified EGFR/HER2 signaling pathway and point of inhibition.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add compound and kinase to 96-well plate A->B C Incubate for binding B->C D Add ATP/substrate mix to initiate reaction C->D E Incubate for kinase reaction D->E F Add ADP-Glo™ Reagent to stop reaction E->F G Add Kinase Detection Reagent to generate signal F->G H Measure luminescence G->H I Calculate IC50 H->I

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

References

Comparative Biological Analysis of 4-(Thiazol-4-yl)aniline Isomers Not Available in Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a lack of direct comparative studies on the biological activities of 4-(thiazol-4-yl)aniline and its positional isomers, such as 4-(thiazol-2-yl)aniline and 4-(thiazol-5-yl)aniline. The current body of research on thiazole-containing compounds predominantly focuses on more complex derivatives to enhance specific biological effects, leaving a gap in the understanding of the fundamental structure-activity relationships of these simpler isomeric scaffolds.

While the thiazole ring is a well-known pharmacophore present in numerous biologically active compounds, including anticancer and antimicrobial agents, the specific influence of the thiazole ring's point of attachment to the aniline moiety has not been systematically investigated and reported in a comparative manner.

As an alternative for researchers and professionals in drug development, this guide presents a comparative analysis of a closely related and well-studied class of compounds: substituted 2-anilino-4-(thiazol-5-yl)pyrimidines , which have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).

Comparison Guide: Biological Activity of Substituted 2-anilino-4-(thiazol-5-yl)pyrimidine Derivatives as CDK9 Inhibitors

This guide provides a detailed comparison of the biological activity of a series of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives that have been investigated for their potent and selective inhibition of CDK9, a key regulator of transcription and a target in cancer therapy.

Data Presentation

The following table summarizes the in vitro inhibitory activity of selected 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives against various Cyclin-Dependent Kinases (CDKs). The data highlights the structure-activity relationship (SAR) with respect to substitutions on the pyrimidine and aniline rings.

Compound IDR (Aniline Substituent)R' (Pyrimidine C5 Substituent)CDK9 Ki (nM)[1]CDK1 Ki (nM)[1]CDK2 Ki (nM)[1]
Ia m-NO₂H261
12a m-NO₂CN242
12u See Structure BelowCN7 (IC₅₀)[2]->580 (IC₅₀)[2]

Note: Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor. IC₅₀ is the half-maximal inhibitory concentration.

Structure of Compound 12u:

  • The specific structure of the 'R' group for compound 12u is complex and described in the source literature as a substituted aniline moiety designed to enhance CDK9 selectivity.[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against CDK enzymes was determined using a radiometric kinase assay.[1]

  • Enzyme and Substrate Preparation : Recombinant human CDK enzymes (CDK1/cyclin B, CDK2/cyclin A, and CDK9/cyclin T1) were expressed and purified. A suitable substrate, such as a peptide derived from a natural CDK substrate (e.g., histone H1 for cell cycle CDKs or a peptide from the C-terminal domain of RNA polymerase II for CDK9), was used.

  • Reaction Mixture : The assay was performed in a buffer solution containing the respective CDK/cyclin complex, the peptide substrate, and [γ-³²P]ATP.

  • Inhibitor Addition : The test compounds were dissolved in DMSO and added to the reaction mixture at various concentrations.

  • Incubation : The reaction was initiated by the addition of Mg/ATP and incubated at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination and Detection : The reaction was stopped by adding a solution of phosphoric acid. The phosphorylated substrate was then separated from the residual [γ-³²P]ATP, typically by spotting the mixture onto phosphocellulose paper and washing away the unincorporated ATP.

  • Quantification : The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.

  • Data Analysis : The concentration of the compound that caused 50% inhibition of the kinase activity (IC₅₀) was determined from the dose-response curves. Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the Graphviz (DOT language) to visualize the relevant biological pathway and experimental process.

CDK9_Signaling_Pathway cluster_transcription Transcription Regulation cluster_inhibition Inhibition cluster_apoptosis Cellular Outcome CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Transcription Gene Transcription RNAPII->Transcription Mcl1 Mcl-1 (Anti-apoptotic) Transcription->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis Inhibits Inhibitor 2-anilino-4-(thiazol-5-yl)pyrimidine Inhibitor->CDK9_CyclinT Inhibits

Caption: CDK9 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives Kinase_Assay In vitro Kinase Assay (CDK1, CDK2, CDK9) Synthesis->Kinase_Assay Cell_Assay Cell-based Assays (e.g., Proliferation, Apoptosis) Synthesis->Cell_Assay IC50_Ki Determination of IC50 and Ki values Kinase_Assay->IC50_Ki SAR Structure-Activity Relationship (SAR) Analysis IC50_Ki->SAR

Caption: Experimental Workflow for Inhibitor Evaluation.

References

In Vivo Efficacy of Novel Kinase Inhibitors: A Comparative Analysis of 4-(1,3-Thiazol-4-yl)aniline Derivatives Against Standard-of-Care Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical in vivo efficacy of the investigational compound class, 4-(1,3-Thiazol-4-yl)aniline, against the established multi-kinase inhibitors, Dasatinib and Sunitinib. While specific in vivo efficacy data for this compound is not yet extensively available in the public domain, this guide draws upon the known anticancer potential of thiazole-containing compounds and presents a robust comparison with the well-documented in vivo performance of Dasatinib and Sunitinib. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel oncology therapeutics.

Introduction to Investigated Compounds

This compound Derivatives: This class of compounds, characterized by a core structure of a thiazole ring linked to an aniline group, has emerged as a promising scaffold in medicinal chemistry. Thiazole-containing compounds have been investigated for a range of therapeutic activities, including anticancer properties. Their mechanism of action is often attributed to the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Dasatinib: An oral, potent, multi-targeted inhibitor of several key tyrosine kinases, including BCR-ABL and Src family kinases.[1][2] It is an established therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its efficacy is attributed to its ability to block signaling pathways that drive uncontrolled cell growth.[1]

Sunitinib: An oral multi-kinase inhibitor that targets receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[3][4] By inhibiting these receptors, Sunitinib disrupts signaling pathways crucial for tumor angiogenesis and cell proliferation.[3][4] It is a standard treatment for metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST).[3]

Comparative In Vivo Efficacy Data

The following tables summarize key in vivo efficacy data for Dasatinib and Sunitinib from preclinical studies. A placeholder table is included for this compound to be populated as data becomes available.

Table 1: In Vivo Tumor Growth Inhibition of this compound Derivatives

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (%)Survival BenefitReference
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: In Vivo Tumor Growth Inhibition of Dasatinib

Cancer ModelCell LineDosing RegimenTumor Growth Inhibition (%)Survival BenefitReference
Lung Cancer (PDX)Patient-Derived30 mg/kg, dailySignificant tumor growth inhibitionNot Reported[5]
Thyroid Cancer (Orthotopic)BCPAP50 mg/kg, daily>90%Not Reported[6]
"Triple-Negative" Breast CancerMultiple cell lines1 µM (in vitro)>60% in sensitive linesNot Applicable[7]
Myeloid LeukemiasVarious cell lines3 to 6 x 10⁻⁶ M (GI₅₀)50%Not Applicable[8]

Table 3: In Vivo Tumor Growth Inhibition of Sunitinib

Cancer ModelCell LineDosing RegimenTumor Growth Inhibition (%)Survival BenefitReference
Neuroblastoma (Xenograft)Patient-Derived20-40 mg/kg, dailyDose-dependent inhibition of tumor growthNot Reported[9][10]
Renal Cell Carcinoma (Xenograft)ACHN, A-49820-80 mg/kg, dailyGrowth inhibition to regressionNot Reported[11]
Breast Cancer (Metastatic)4T160-120 mg/kg, dailyNo survival benefit, potential for accelerated metastasis at high dosesShortened survival at high doses[12]

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by Dasatinib and Sunitinib.

dasatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK STAT STAT Pathway BCR_ABL->STAT SRC SRC Family Kinases SRC->PI3K_AKT SRC->RAS_MAPK c_KIT c-KIT c_KIT->PI3K_AKT PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC Dasatinib->c_KIT Dasatinib->PDGFR

Caption: Dasatinib signaling pathway inhibition.

sunitinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFRs PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PKC Protein Kinase C VEGFR->PKC PDGFR PDGFRs PDGFR->PI3K_AKT PDGFR->RAS_MAPK c_KIT c-KIT c_KIT->PI3K_AKT FLT3 FLT3 RET RET Proliferation Cell Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PKC->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->c_KIT Sunitinib->FLT3 Sunitinib->RET

Caption: Sunitinib signaling pathway inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are generalized protocols for tumor xenograft studies, based on common practices reported in the literature for testing small molecule inhibitors like Dasatinib and Sunitinib.

General In Vivo Tumor Xenograft Protocol

This protocol outlines the fundamental steps for establishing and evaluating the efficacy of a test compound in a subcutaneous tumor xenograft model.

xenograft_workflow cluster_prep Preparation Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase cell_culture 1. Cancer Cell Culture & Expansion cell_prep 2. Cell Harvesting & Preparation cell_culture->cell_prep implantation 3. Subcutaneous Implantation in Mice cell_prep->implantation monitoring 4. Tumor Growth Monitoring implantation->monitoring randomization 5. Group Randomization monitoring->randomization treatment 6. Compound Administration randomization->treatment measurement 7. Tumor Volume & Body Weight Monitoring treatment->measurement endpoint 8. Study Endpoint & Tissue Collection measurement->endpoint data_analysis 9. Data Analysis endpoint->data_analysis

Caption: Standard workflow for a tumor xenograft study.

1. Cell Culture and Expansion:

  • Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells are expanded to the required number for implantation.

2. Animal Models:

  • Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Mice are housed in a pathogen-free environment with ad libitum access to food and water.

  • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3. Tumor Cell Implantation:

  • Cultured cancer cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or a mixture of PBS and Matrigel) at a specific concentration (e.g., 5 x 10⁶ cells/100 µL).

  • A defined volume of the cell suspension is injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days.

  • Tumor volume is calculated using the formula: (Length x Width²)/2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

5. Compound Administration:

  • The test compound (e.g., this compound, Dasatinib, or Sunitinib) is formulated in an appropriate vehicle (e.g., saline, PBS, or a solution containing DMSO and PEG).

  • The compound is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily).

  • The control group receives the vehicle only.

6. Efficacy Evaluation:

  • Tumor volumes and body weights are measured regularly throughout the study.

  • The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Secondary endpoints may include survival analysis, assessment of metastasis, and biomarker analysis from tumor tissues.

7. Study Termination and Tissue Collection:

  • The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.

  • At the end of the study, mice are euthanized, and tumors and other relevant tissues are collected for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Conclusion

Dasatinib and Sunitinib represent well-characterized standards of care in oncology, with extensive preclinical and clinical data supporting their in vivo efficacy. Their mechanisms of action, centered on the inhibition of key tyrosine kinases, provide a clear benchmark for the evaluation of novel anticancer agents. While specific in vivo data for this compound is not yet widely published, the therapeutic potential of the thiazole scaffold in kinase inhibition suggests that this compound class warrants further investigation. The experimental protocols and comparative data presented in this guide are intended to provide a framework for the continued preclinical development and evaluation of this compound and other emerging cancer therapeutics.

References

Validating Target Engagement of 4-(1,3-Thiazol-4-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the target engagement of 4-(1,3-Thiazol-4-yl)aniline, a small molecule with potential therapeutic applications. While the definitive biological target of this compound is yet to be conclusively established in publicly available literature, its structural similarity to known kinase inhibitors suggests that it may act on a member of the protein kinase family. This guide, therefore, uses the well-characterized p38 mitogen-activated protein (MAP) kinase as a putative target to illustrate a comprehensive validation strategy.

We compare the hypothetical performance of this compound with a well-established p38 MAPK inhibitor, SB203580, across a panel of standard biochemical and cellular assays.[1][2][3][4][5] The experimental protocols provided herein are foundational methods for assessing target engagement and can be adapted for various putative targets.

Comparative Performance of Kinase Inhibitors

The following table summarizes the hypothetical quantitative data for this compound against the known p38 MAPK inhibitor, SB203580. This serves as a template for researchers to populate with their own experimental findings.

ParameterThis compound (Hypothetical Data)SB203580 (Reference Data)Assay Type
Biochemical Potency (IC50) 150 nM600 nM[3][5]p38α Kinase Activity Assay
Cellular Target Engagement (EC50) 500 nM1 µMNanoBRET™ Target Engagement Assay
Cellular Thermal Shift (ΔTm) + 4.5 °C+ 5 °C[6]Cellular Thermal Shift Assay (CETSA)
Inhibition of Downstream Signaling (IC50) 750 nM1.5 µMPhospho-ATF-2 Western Blot
Kinase Selectivity (S-Score at 1 µM) 0.20.1 (highly selective)KinomeScan® Profiling

Signaling Pathway and Experimental Workflows

Visualizing the intricate processes of cellular signaling and the methodologies to probe them is crucial for a clear understanding of target validation.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) Receptor Receptor Stress_Stimuli->Receptor Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates ATF2 ATF-2 p38_MAPK->ATF2 phosphorylates Gene_Expression Inflammatory Gene Expression MK2->Gene_Expression ATF2->Gene_Expression Inhibitor This compound or SB203580 Inhibitor->p38_MAPK

Figure 1: p38 MAPK Signaling Pathway and Point of Inhibition.

CETSA_Workflow cluster_protocol Cellular Thermal Shift Assay (CETSA) Workflow Start Start: Intact Cells Step1 Treat cells with compound or vehicle Start->Step1 Step2 Heat cells to a range of temperatures Step1->Step2 Step3 Lyse cells Step2->Step3 Step4 Separate soluble and precipitated fractions (centrifugation) Step3->Step4 Step5 Analyze soluble fraction by Western Blot Step4->Step5 End Determine melting curve shift (ΔTm) Step5->End

Figure 2: Experimental Workflow for the Cellular Thermal Shift Assay.

NanoBRET_Workflow cluster_assay NanoBRET™ Target Engagement Assay Cell Live Cell Expressing Target-NanoLuc® Fusion BRET Bioluminescence Resonance Energy Transfer (BRET) Cell->BRET + Tracer Tracer Cell-permeable Fluorescent Tracer Compound Test Compound (e.g., this compound) No_BRET Reduced BRET Signal BRET->No_BRET + Compound (competes with Tracer)

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

p38α Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the activity of purified p38α kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human p38α kinase

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound, SB203580)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µl of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µl of a solution containing p38α kinase in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µl of a solution containing MBP substrate and ATP in kinase buffer.

  • Incubate the reaction mixture at room temperature for 60 minutes.[7]

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[7]

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[7]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This cellular assay quantifies the binding of a test compound to its target kinase in live cells.[8][9][10][11][12]

Materials:

  • HEK293 cells

  • Plasmid DNA encoding a NanoLuc®-p38α fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • Test compounds

  • White 384-well tissue culture-treated plates

  • Nano-Glo® Live Cell Reagent

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-p38α fusion plasmid and plate them in a 384-well plate. Incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in Opti-MEM™.

  • Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM™.

  • Remove the culture medium from the cells and add the tracer-containing medium.

  • Add the compound dilutions to the appropriate wells.

  • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

  • Add the Nano-Glo® reagent to each well.

  • Read the donor (460 nm) and acceptor (610 nm) emission signals within 10 minutes using a luminometer capable of filtered luminescence measurements.

  • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

  • Determine the EC₅₀ value by plotting the BRET ratio as a function of compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[6][13][14][15][16]

Materials:

  • Cell line expressing endogenous p38 MAPK (e.g., THP-1)

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Equipment for heat treatment (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and incubate for a specified time (e.g., 1 hour).

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separate the soluble and precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for p38 MAPK.

  • Quantify the band intensities and plot the percentage of soluble p38 MAPK as a function of temperature to generate a melting curve.

  • Compare the melting curves of the vehicle-treated and compound-treated samples to determine the thermal shift (ΔTm).

By employing these methodologies, researchers can systematically validate the target engagement of this compound and objectively compare its performance against other inhibitors, thereby providing a solid foundation for further drug development efforts.

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to 4-(1,3-Thiazol-4-yl)aniline Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 4-(1,3-thiazol-4-yl)aniline scaffold, a privileged structure in modern medicinal chemistry.

Due to the limited availability of comprehensive public data on the kinase selectivity of a single, specific this compound based compound, this guide utilizes Dasatinib, a structurally related and extensively profiled multi-kinase inhibitor, as a primary reference. Dasatinib contains a 2-amino-N-(pyridin-2-yl)-thiazole core, which shares key structural features with the broader class of thiazolyl-aniline inhibitors. To provide a robust comparison, the selectivity profiles of two other well-characterized BCR-ABL tyrosine kinase inhibitors, Bosutinib and Ponatinib, are also presented. This comparative approach illuminates the diverse landscape of kinase inhibition and the importance of thorough cross-reactivity profiling.

Quantitative Comparison of Kinase Inhibition

The selectivity of a kinase inhibitor is a critical factor influencing its therapeutic window and potential off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dasatinib, Bosutinib, and Ponatinib against a panel of selected kinases. Lower IC50 values are indicative of greater potency. This data, compiled from publicly available sources, showcases the varied inhibition profiles of these compounds.[1]

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Ponatinib IC50 (nM)
ABL1 < 11.20.37
ABL1 (T315I)> 1000> 10002.0
SRC < 11.25.4
LYN< 1< 10-
LCK< 1--
YES1< 1--
KIT 5> 100013
PDGFRA 16941
PDGFRB139-
VEGFR2 8-1.5
FGFR129-2
EGFR> 1000> 1000-

Data compiled from publicly available sources. Assay conditions may vary between studies.[1]

Key Signaling Pathways and Inhibition

The inhibitors discussed primarily target kinases involved in crucial cancer signaling pathways, such as the BCR-ABL and TAM (TYRO3, AXL, MER) family pathways. Understanding these pathways is essential for interpreting the biological effects of these inhibitors.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Dasatinib Bosutinib Ponatinib Inhibitor->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and points of inhibition.

The BCR-ABL oncoprotein drives chronic myeloid leukemia (CML) by constitutively activating downstream pathways like RAS/MAPK and PI3K/AKT, leading to uncontrolled cell proliferation and survival.[2][3][4] Inhibitors like Dasatinib, Bosutinib, and Ponatinib target the ATP-binding site of the ABL kinase domain, effectively blocking these downstream signals.[4]

AXL_Signaling GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL activates PI3K PI3K AXL->PI3K MAPK MAPK Pathway (RAS-RAF-MEK-ERK) AXL->MAPK AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival Metastasis Metastasis & Drug Resistance AKT->Metastasis MAPK->Survival MAPK->Metastasis Inhibitor AXL Inhibitors Inhibitor->AXL

Caption: AXL receptor tyrosine kinase signaling pathway.

The AXL receptor tyrosine kinase, a member of the TAM family, is implicated in tumor growth, metastasis, and the development of drug resistance.[5][6][7][8] Upon binding its ligand Gas6, AXL activates downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[5][7][8][9] Several multi-kinase inhibitors, including some with the thiazolyl-aniline scaffold, exhibit inhibitory activity against AXL.

Experimental Protocols

The determination of an inhibitor's cross-reactivity profile is achieved through robust and standardized experimental procedures. Below are detailed methodologies for key assays used in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

A common and reliable method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[1]

Experimental Workflow:

Kinase_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation cluster_2 Step 3: Data Analysis A Prepare reaction mix: Kinase, Substrate, ATP, Buffer B Add test compound (e.g., Thiazolyl-aniline inhibitor) at various concentrations A->B C Incubate at 30°C (e.g., 60 minutes) B->C D Add ADP-Glo™ Reagent to terminate reaction and deplete ATP C->D E Add Kinase Detection Reagent to convert ADP to ATP and generate light D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 values F->G

Caption: Experimental workflow for in vitro kinase selectivity profiling.

Detailed Protocol:

  • Kinase Reaction Setup : A reaction mixture is prepared containing the kinase of interest, a suitable substrate (e.g., a specific peptide), and ATP in a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[1]

  • Compound Addition : The test compound (e.g., a this compound derivative, Dasatinib, Bosutinib, or Ponatinib) is added at various concentrations to the reaction mixture. A DMSO control is included as a reference for uninhibited kinase activity.[1]

  • Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The reaction is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[1]

  • Termination and ATP Depletion : An equal volume of ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes any remaining ATP. The plate is incubated for 40 minutes at room temperature.[1]

  • ADP to ATP Conversion and Signal Detection : The Kinase Detection Reagent is added to each well. This reagent contains enzymes that convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.[1]

  • Data Acquisition and Analysis : Luminescence is measured using a plate-reading luminometer. The data is then used to calculate the percentage of kinase inhibition at each compound concentration, and these values are plotted to determine the IC50 value.[1]

Cellular Proliferation Assay (MTT or CellTiter-Glo®)

To assess the functional consequence of kinase inhibition in a cellular context, proliferation assays are employed. These assays measure the number of viable cells after treatment with the inhibitor.

Detailed Protocol:

  • Cell Seeding : Cancer cell lines relevant to the targeted kinases (e.g., K562 for BCR-ABL) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment :

    • MTT Assay : MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Luminescent Cell Viability Assay : A reagent that measures ATP levels, an indicator of metabolically active cells, is added to the wells. The resulting luminescence is measured.

  • Data Analysis : The absorbance or luminescence readings are used to determine the percentage of cell growth inhibition relative to untreated controls. The GI50 (concentration for 50% inhibition of cell growth) is then calculated from the dose-response curve.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. While comprehensive public data for specific this compound based inhibitors is emerging, the analysis of structurally related and well-characterized compounds like Dasatinib provides invaluable insights into the potential selectivity landscape of this chemical class. The comparative data presented herein for Dasatinib, Bosutinib, and Ponatinib underscores the significant diversity in kinase inhibition profiles that can be achieved through subtle structural modifications. For researchers and drug developers, the application of robust experimental methodologies, such as broad-panel kinase screening and cellular assays, is essential for delineating the precise activity and potential liabilities of novel inhibitor candidates, ultimately guiding the development of more effective and safer targeted therapies.

References

Safety Operating Guide

Proper Disposal of 4-(1,3-Thiazol-4-yl)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-(1,3-Thiazol-4-yl)aniline is a toxic chemical harmful to aquatic life with long-lasting effects. Proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound.

Researchers, scientists, and drug development professionals must adhere to strict protocols when managing chemical waste. This document outlines the necessary steps for the proper disposal of this compound, in accordance with general laboratory safety standards and regulatory requirements.

Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. The compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A properly fastened lab coat is required to protect from skin contact.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Quantitative Data Summary

The following table summarizes key hazard information for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)Skull and crossbonesDangerH301: Toxic if swallowed.
Acute Toxicity, Dermal (Category 3)Skull and crossbonesDangerH311: Toxic in contact with skin.
Acute Toxicity, Inhalation (Category 3)Skull and crossbonesDangerH331: Toxic if inhaled.
Serious Eye Damage (Category 1)CorrosionDangerH318: Causes serious eye damage.
Hazardous to the aquatic environment, long-term hazard (Category 1)EnvironmentWarningH410: Very toxic to aquatic life with long lasting effects.

Experimental Protocol for Disposal

Direct treatment or neutralization of this compound in a laboratory setting is not recommended due to its toxicity. The standard and safest procedure is to prepare the waste for collection by a licensed and approved hazardous waste disposal company.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., weighing boats, filter paper), and solutions.

  • Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions. Keep it separate from acidic, basic, and oxidizing waste streams.

Step 2: Waste Collection and Storage

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, leak-proof, and clearly labeled container.[1]

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • Contaminated materials such as gloves and paper towels should also be placed in this container.[1]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container (e.g., coated glass or HDPE).

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[1]

  • Storage:

    • Store the waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.

    • Ensure the container is tightly sealed to prevent any leaks or fumes from escaping.

Step 3: Labeling

Proper labeling is crucial for the safe handling and disposal of hazardous waste.

  • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).

    • The concentration (if in solution).

    • The date when waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

    • Appropriate hazard pictograms (as shown in the table above).

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Waste Manifest: For shipment, a hazardous waste manifest will be required. This is a legal document that tracks the waste from your laboratory to its final disposal site.[2][3][4][5][6] Your EHS department will typically handle the completion of this form.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) identify Identify and Segregate Waste start->identify collect_solid Collect Solid Waste in Labeled Container identify->collect_solid collect_liquid Collect Liquid Waste in Labeled Container identify->collect_liquid store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store label Properly Label Container (Name, Date, Hazards) store->label contact_ehs Contact EHS for Pickup label->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest disposal Professional Disposal by Licensed Contractor manifest->disposal

Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.

Signaling Pathway of Responsibility

ResponsibilityPathway Chain of Responsibility for Chemical Waste Disposal researcher Researcher/Scientist (Waste Generator) lab_manager Laboratory Manager/ Principal Investigator researcher->lab_manager Reports to ehs Environmental Health & Safety (EHS) Department lab_manager->ehs Coordinates with waste_contractor Licensed Waste Disposal Contractor ehs->waste_contractor Contracts with final_disposal Approved Treatment, Storage, and Disposal Facility (TSDF) waste_contractor->final_disposal Transports to

References

Personal protective equipment for handling 4-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(1,3-Thiazol-4-yl)aniline (CAS No. 60759-10-6). Given the absence of a comprehensive Safety Data Sheet (SDS), this document is based on confirmed hazard classifications and conservative recommendations derived from structurally related compounds.

Hazard Assessment and Safety Summary

This compound is a solid substance with the molecular formula C₉H₈N₂S.[1][2] It is classified as acutely toxic if swallowed and can cause serious eye damage.[2] Due to its aniline-like structure, it should be handled with extreme caution, assuming potential for toxicity through skin contact and inhalation, as well as the possibility of causing skin sensitization and long-term health effects.[3][4]

Key Hazard Information:

ParameterValueSource
Chemical Name This compound[1][2]
CAS Number 60759-10-6[1][2]
Molecular Formula C₉H₈N₂S[1][2]
Physical Form Solid[2]
Signal Word Danger[2]
GHS Hazard Statements H301: Toxic if swallowedH318: Causes serious eye damage[2]
GHS Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Assumed Hazards Potential for acute toxicity via dermal and inhalation routes. May cause skin sensitization and damage to organs through prolonged or repeated exposure.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised. Change gloves immediately if contaminated.
Eyes/Face Safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when handling the solid or preparing solutions.[5]
Body Laboratory coatA buttoned lab coat is required. For larger quantities or in case of potential for significant exposure, a chemically resistant apron or suit should be considered.
Respiratory NIOSH-approved respiratorA respirator is required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Preparation:

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don all required PPE as specified in the table above.

Handling (in a Fume Hood):

  • Carefully weigh and transfer the solid compound, avoiding the generation of dust.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep the container of the solid compound tightly closed when not in use.

Post-Handling Cleanup:

  • Decontaminate all surfaces that may have come into contact with the compound using a suitable cleaning agent (e.g., 70% ethanol), followed by a soap and water wash.

  • Remove PPE in the following order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, respirator.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

Waste Segregation:

  • Solid Waste: All disposable items contaminated with the compound, such as gloves, weighing paper, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.[5]

  • Sharps Waste: Any contaminated needles, scalpels, or other sharp objects must be disposed of in a designated sharps container.

Disposal Protocols:

  • All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Store waste in a designated, secure area away from incompatible materials.

  • Dispose of all waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In Case of Skin Contact:

  • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4]

  • Remove contact lenses if present and easy to do.[2]

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the person to fresh air.

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention and show the container or label.[3]

Experimental Workflow and Logic Diagrams

To ensure safe handling and disposal, the following workflows should be adhered to.

Caption: A streamlined workflow for the safe handling of this compound.

start Exposure Event is_skin Skin Contact? start->is_skin is_eye Eye Contact? is_skin->is_eye No wash_skin Wash with Soap & Water for 15 min Remove Contaminated Clothing is_skin->wash_skin Yes is_inhalation Inhalation? is_eye->is_inhalation No flush_eyes Flush Eyes with Water for 15 min Remove Contact Lenses is_eye->flush_eyes Yes is_ingestion Ingestion? is_inhalation->is_ingestion No fresh_air Move to Fresh Air Administer Oxygen if Needed is_inhalation->fresh_air Yes rinse_mouth Rinse Mouth with Water Do NOT Induce Vomiting is_ingestion->rinse_mouth Yes seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response decision tree for exposure to this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.